molecular formula C14H18 B093662 1-Phenyl-1-octyne CAS No. 16967-02-5

1-Phenyl-1-octyne

Cat. No.: B093662
CAS No.: 16967-02-5
M. Wt: 186.29 g/mol
InChI Key: YVCYLGYUDUYFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-octyne is a disubstituted acetylene that serves as a fundamental building block in advanced materials science, particularly as a high-value monomer for the synthesis of functional polyacetylenes . These polymers, prepared using catalysts such as WCl 6 -Ph 4 Sn, are characterized by high molecular weights and exceptional thermal stability, with decomposition temperatures exceeding 300°C . The poly(this compound) backbone can be tailored with stereogenic and chromophoric pendant groups to engineer specific properties, including chiral helicity and liquid crystallinity . A primary research application lies in the development of organic light-emitting materials; polymers derived from this compound exhibit strong blue photoluminescence (~485 nm) with high quantum yields in solution and thin films, making them promising candidates for blue electroluminescent (EL) devices . Furthermore, the compound's structure makes it a subject of interest in catalytic studies, providing insights into reaction mechanisms and selectivity, as investigated in the context of single-atom alloy catalysts for alkyne hydrogenation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCYLGYUDUYFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98705-03-4
Record name Benzene, 1-octyn-1-yl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98705-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40168734
Record name 1-Phenyl-1-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16967-02-5
Record name 1-Phenyl-1-octyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenyl-1-octyne: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Phenyl-1-octyne, a disubstituted alkyne of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, structure, synthesis, and reactivity, offering field-proven insights into its utility and experimental handling.

Introduction and Significance

This compound (CAS No: 16967-02-5) is an aromatic alkyne characterized by a phenyl group and a hexyl chain attached to a carbon-carbon triple bond. This internal alkyne structure is a key building block in organic synthesis, offering a rigid scaffold and a reactive functional group that can be elaborated into a variety of other molecular architectures. Its unique electronic and structural properties make it a valuable precursor for the synthesis of complex organic molecules, polymers, and potential therapeutic agents. The interplay between the π-system of the phenyl ring and the alkyne moiety imparts specific reactivity and characteristics that are leveraged in diverse chemical transformations.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a linear alkyne core bonded to a planar phenyl ring at one carbon and a flexible hexyl alkyl chain at the other. This combination of rigid and flexible components influences its molecular packing in the solid state and its conformational dynamics in solution.

Caption: 2D representation of the this compound molecular structure.

The key physicochemical and computed properties of this compound are summarized below. These values are critical for predicting its behavior in different solvent systems, its potential for biological activity, and for planning purification procedures.

PropertyValueSource
Molecular Formula C₁₄H₁₈[1][2][3]
Molecular Weight 186.29 g/mol [1][2][4]
CAS Number 16967-02-5[1][2][3]
Boiling Point (Predicted) 277.8 ± 9.0 °C (550.95 K)[4][5]
Density (Predicted) 0.90 g/cm³[4]
Octanol/Water Partition Coeff. (logP) 4.008[5]
Water Solubility (logS) -4.68[5]
Enthalpy of Vaporization (ΔvapH°) 51.19 kJ/mol[5]

Synthesis: The Sonogashira Coupling Approach

A highly efficient and widely adopted method for synthesizing internal alkynes like this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of this method is driven by its high functional group tolerance, mild reaction conditions, and generally high yields.

Causality of Experimental Choices:

  • Catalysts : A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is essential for the catalytic cycle's oxidative addition and reductive elimination steps. A copper(I) co-catalyst (typically CuI) is crucial for forming the copper(I) acetylide intermediate, which accelerates the transmetalation step with the palladium complex.

  • Base : A base, such as an amine (e.g., triethylamine or diisopropylamine), is required to neutralize the hydrogen halide byproduct generated during the reaction, preventing catalyst deactivation and driving the reaction to completion.

  • Solvent : Anhydrous, deoxygenated solvents are used to prevent side reactions and catalyst degradation.

Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow Reagents Combine Iodobenzene, 1-Octyne, Pd(PPh₃)₄, CuI, and Triethylamine in anhydrous, deoxygenated THF. Reaction Stir under inert atmosphere (N₂ or Ar) at room temperature to 50°C. Monitor reaction progress via TLC or GC. Reagents->Reaction Initiate Reaction Workup Quench with aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Reaction->Workup Upon Completion Purification Dry organic layer (e.g., MgSO₄). Concentrate under reduced pressure. Purify via flash column chromatography. Workup->Purification Isolate Crude Product Analysis Characterize the final product using NMR, IR, and Mass Spectrometry. Purification->Analysis Obtain Pure Product

Caption: Standard experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add iodobenzene (1.0 eq), copper(I) iodide (0.02 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Reagent Addition: Introduce anhydrous, deoxygenated triethylamine (2.0 eq) and tetrahydrofuran (THF) as the solvent via syringe. Begin stirring.

  • Alkyne Addition: Add 1-octyne (1.1 eq) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature. Gentle heating (40-50°C) may be applied to increase the rate if necessary. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its alkyne functional group, which serves as a linchpin for a variety of chemical transformations.

Reactivity_Pathways Start This compound Alkane 1-Phenyloctane Start->Alkane H₂, Pd/C (Complete Reduction) Z_Alkene (Z)-1-Phenyl-1-octene Start->Z_Alkene H₂, Lindlar's Catalyst (Syn-Reduction) E_Alkene (E)-1-Phenyl-1-octene Start->E_Alkene Na, NH₃(l) (Anti-Reduction) Ketones Mixture of Ketones (e.g., 1-Phenyl-2-octanone) Start->Ketones H₂SO₄, H₂O, HgSO₄ (Hydration) Polymer Poly(this compound) Start->Polymer WCl₆-Ph₄Sn (Polymerization)

Caption: Key reaction pathways available from this compound.

  • Reduction: The triple bond can be selectively reduced.

    • Complete Reduction: Catalytic hydrogenation with H₂ over palladium on carbon (Pd/C) reduces the alkyne to the corresponding alkane, 1-phenyloctane.

    • Partial Reduction (Z-Alkene): Using Lindlar's catalyst (palladium poisoned with lead), syn-addition of hydrogen occurs, yielding the (Z)-1-phenyl-1-octene.[6]

    • Partial Reduction (E-Alkene): A dissolving metal reduction, typically with sodium in liquid ammonia, results in the anti-addition of hydrogen to form (E)-1-phenyl-1-octene.[6]

  • Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) sulfate in aqueous sulfuric acid, leads to the formation of an enol intermediate that tautomerizes to a ketone. For an unsymmetrical internal alkyne like this compound, this reaction generally produces a mixture of two regioisomeric ketones (1-phenyl-2-octanone and 2-phenyl-1-octanone).

  • Polymerization: this compound and its derivatives can undergo polymerization, often catalyzed by transition metal complexes like tungsten or molybdenum chlorides.[7] The resulting polyacetylene-based polymers are conjugated systems with potential applications in materials science, such as for light-emitting diodes (LEDs) due to their electronic and photophysical properties.[7]

  • Applications in Drug Discovery: The alkyne moiety is a "privileged structure" in medicinal chemistry.[8] It can be used in bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to link molecular fragments, although this reaction is more common for terminal alkynes.[9] More broadly, this compound serves as a versatile scaffold for synthesizing analogs of biologically active compounds where the rigid alkyne linker can precisely orient different pharmacophores.[8][10]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic methods.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons in the phenyl group (typically in the δ 7.0-7.5 ppm range). The aliphatic protons of the hexyl chain will appear as multiplets in the upfield region (δ 0.8-2.5 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

  • ¹³C NMR: The spectrum will display distinct signals for the two sp-hybridized alkyne carbons (typically δ 80-90 ppm). Signals for the aromatic carbons and the six aliphatic carbons of the hexyl chain will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic, though potentially weak, absorption for the C≡C triple bond stretch around 2200-2260 cm⁻¹. Other key peaks include those for aromatic C-H stretching (~3030 cm⁻¹) and C=C stretching (~1600 and 1450 cm⁻¹), as well as aliphatic C-H stretching (~2850-2960 cm⁻¹).[2]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 186.29.[2][3] Fragmentation patterns will correspond to the loss of alkyl fragments from the hexyl chain and cleavage at the benzylic position.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.

This guide serves as a foundational resource for understanding the chemical properties and synthetic utility of this compound. The protocols and insights provided are intended to support further research and application of this versatile chemical building block.

References

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819323B - A kind of 1-phenyl-1-acetone synthetic method.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5). Retrieved from [Link]

  • Stenutz. (n.d.). (E)-1-phenyl-1-octene. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. Retrieved from [Link]

  • ACS Publications. (2026). Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. Retrieved from [Link]

  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • ScienceOpen. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives against Nonalcoholic Fatty Liver Disease. Retrieved from [Link]

  • CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS. Retrieved from [Link]

  • NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • YouTube. (2023). Synthesis of 1-Phenylacetone from Ethylbenzene. Retrieved from [Link]

  • NIH. (n.d.). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octene. Retrieved from [Link]

  • ResearchGate. (2010). A Computational Study of the Absorption Spectra of 1-Substituted Phenyl-3,5-Diphenylformazans. Retrieved from [Link]

  • NIH. (n.d.). Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings. Retrieved from [Link]

  • N/A. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of 1-Phenylacetone from Ethylbenzene. Retrieved from [Link]

  • YouTube. (2020). Ketone Reactions with phenyl acetone. Retrieved from [Link]

  • YouTube. (2022). Quick Organic Chemistry 1 Reactions Review - Alkene Alkyne Radical Substitution Elimination. Retrieved from [Link]

  • YouTube. (2025). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Phenyl-1-octyne: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-phenyl-1-octyne, a disubstituted alkyne of significant interest in synthetic organic chemistry. From its fundamental physicochemical properties to its role as a versatile building block in the synthesis of complex molecules, this document offers field-proven insights and detailed experimental protocols.

Core Physicochemical Properties

This compound is an internal alkyne characterized by a phenyl group and a hexyl chain attached to the carbon-carbon triple bond. This structure imparts a unique combination of steric and electronic properties that are leveraged in various chemical transformations.

A summary of its key quantitative data is presented below:

PropertyValueSource
CAS Number 16967-02-5[1][2][3][4]
Molecular Formula C₁₄H₁₈[1][3][4]
Molecular Weight 186.29 g/mol [1][4]
Boiling Point (Predicted) 277.8 ± 9.0 °C[2]
Density (Predicted) 0.90 g/cm³[2]
SMILES CCCCCCC#Cc1ccccc1[1][4]
InChI Key YVCYLGYUDUYFQZ-UHFFFAOYSA-N[1][3]

Synthesis of this compound: A Mechanistic Approach

The construction of the internal alkyne bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent and reliable method. This reaction provides a direct and efficient route to couple a terminal alkyne with an aryl halide.

The Sonogashira Coupling: Rationale and Key Parameters

The Sonogashira coupling involves the reaction of a terminal alkyne (in this case, 1-octyne) with an aryl halide (such as iodobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

  • Choice of Catalyst and Co-catalyst : The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is central to the catalytic cycle, facilitating the oxidative addition of the aryl halide. The copper(I) salt (typically CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This transmetalation step is crucial for the efficiency of the overall reaction.

  • The Role of the Base : An amine base, such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.

  • Solvent Selection : The choice of solvent is critical for ensuring the solubility of all reactants and catalysts. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in a typical Sonogashira coupling for the synthesis of this compound.

Sonogashira_Coupling cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_product Final Product Iodobenzene Iodobenzene Reaction_Vessel Reaction Setup in THF (Inert Atmosphere, RT to 50°C) Iodobenzene->Reaction_Vessel Octyne 1-Octyne Octyne->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Vessel CuI CuI CuI->Reaction_Vessel Base Amine Base (e.g., Et₃N) Base->Reaction_Vessel Workup Aqueous Workup (Quenching, Extraction) Reaction_Vessel->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product Applications cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds Start This compound Reduction Selective Reduction Start->Reduction Cycloaddition Cycloaddition Reactions Start->Cycloaddition Hydration Hydration Start->Hydration Polymerization Alkyne Metathesis Start->Polymerization Alkenes_Alkanes (Z/E)-Alkenes or Alkanes Reduction->Alkenes_Alkanes Heterocycles Heterocyclic Compounds Cycloaddition->Heterocycles Ketones Ketones Hydration->Ketones Polymers Conjugated Polymers Polymerization->Polymers

Caption: Synthetic utility of this compound in accessing diverse molecular architectures.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound, with self-validating checkpoints for reaction monitoring and product characterization.

Materials and Reagents:

  • Iodobenzene

  • 1-Octyne [5]* Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add iodobenzene (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Reagent Addition : Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF via syringe, followed by freshly distilled triethylamine.

  • Initiation of Reaction : Add 1-octyne (1.2 eq.) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting materials (iodobenzene and 1-octyne) indicates the progression of the reaction.

  • Workup : Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification : Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to remove nonpolar impurities, affording this compound as a pure product.

Characterization : The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the required standards for subsequent applications.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable internal alkyne with well-defined physicochemical properties. Its straightforward synthesis via robust cross-coupling methodologies, such as the Sonogashira coupling, and the versatile reactivity of its alkyne functional group make it a key building block in the synthesis of complex organic molecules and polymers. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5).
  • ChemicalBook. (n.d.). This compound | 16967-02-5.
  • Guidechem. (n.d.). This compound 16967-02-5 wiki.
  • Sigma-Aldrich. (n.d.). 1-Octyne 97.
  • BLD Pharm. (n.d.). 16967-02-5|this compound.
  • National Center for Biotechnology Information. (n.d.). 1-Octyne. PubChem Compound Database.
  • G. A. L. Bare, T. J. A. C. H. van de Wouw, J. A. M. Lugtenburg, M. A. M. J. van Zandvoort, J. C. M. van Hest & L. J. van IJzendoorn. (2021). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society.

Sources

A Senior Application Scientist's Guide to the Synthesis and Purification of 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the synthesis and purification of 1-phenyl-1-octyne, an internal alkyne of significant interest as a building block in organic synthesis. We delve into the prevalent synthetic strategies, with a primary focus on the palladium-catalyzed Sonogashira cross-coupling reaction, valued for its efficiency and mild conditions. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind procedural choices. Detailed, field-tested protocols for the synthesis, purification via column chromatography, and subsequent characterization are presented. This document is designed to serve as a practical and authoritative resource, empowering researchers to reliably produce high-purity this compound.

Introduction and Strategic Overview

This compound is a disubstituted alkyne featuring a phenyl group and a hexyl chain attached to the carbon-carbon triple bond. This structure is a valuable intermediate in the synthesis of more complex molecules, finding application in materials science and the development of pharmaceutical agents. The primary challenge in its synthesis is the precise formation of the C(sp²)-C(sp) bond between the phenyl ring and the octyne chain.

Several methodologies can achieve this transformation, but they are not created equal in terms of efficiency, substrate scope, or operational simplicity. The two most relevant historical and modern approaches are the Castro-Stephens coupling and the more refined Sonogashira coupling.

  • Castro-Stephens Coupling: An early method involving the reaction of a pre-formed copper(I) acetylide with an aryl halide.[1][2][3] While effective, it often requires stoichiometric amounts of copper and elevated temperatures (e.g., refluxing in pyridine), limiting its functional group tolerance.[1][4]

  • Sonogashira Coupling: A significant advancement on the Castro-Stephens reaction, the Sonogashira coupling utilizes a dual catalytic system of palladium and copper.[5][6] The reaction couples a terminal alkyne directly with an aryl or vinyl halide under remarkably mild conditions, often at room temperature.[6][7] The in situ generation of the reactive copper acetylide and the high efficiency of the palladium cross-coupling cycle make this the preferred method in modern organic synthesis.[1][2]

This guide will focus on the Sonogashira coupling as the superior and more practical route for the synthesis of this compound.

The Chemistry of Synthesis: A Mechanistic Perspective

The Sonogashira coupling is a powerful C-C bond-forming reaction that proceeds via two interconnected catalytic cycles.[6][8] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (iodobenzene), forming a Pd(II) complex.[6]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • Coordination: The Cu(I) salt coordinates with the terminal alkyne (1-octyne).

  • Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[8] This is the key species that participates in the transmetalation step of the palladium cycle.

The amine base is crucial, as it not only facilitates the formation of the copper acetylide but also neutralizes the hydrogen halide (HI) produced during the reaction.[5]

A common side reaction is the Glaser homocoupling, an oxidative dimerization of the terminal alkyne to form a 1,3-diyne.[5] This is often promoted by the presence of oxygen. Therefore, executing the reaction under an inert atmosphere (Nitrogen or Argon) is a critical, self-validating step to ensure high selectivity for the desired cross-coupled product.[5][7] Copper-free Sonogashira variations have also been developed to completely avoid this issue.[5]

Detailed Experimental Protocol: Sonogashira Synthesis

This protocol describes a reliable procedure for the synthesis of this compound from iodobenzene and 1-octyne on a 10 mmol scale.

Reagent and Materials Data
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties
IodobenzeneC₆H₅I204.0110.02.04 g (1.11 mL)Light-sensitive liquid
1-OctyneC₈H₁₄110.2012.01.32 g (1.78 mL)Flammable liquid
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.900.15 (1.5 mol%)105 mgAir-stable yellow solid, harmful if swallowed[9][10]
Copper(I) IodideCuI190.450.30 (3.0 mol%)57 mgLight-sensitive solid, irritant
Triethylamine (TEA)(C₂H₅)₃N101.19-40 mLFlammable, corrosive, toxic liquid; must be dry
Tetrahydrofuran (THF)C₄H₈O72.11-40 mLHighly flammable liquid, can form peroxides; must be dry and inhibitor-free
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 250 mL Schlenk flask.

    • Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature.

    • Backfill the flask with an inert atmosphere (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add PdCl₂(PPh₃)₂ (105 mg, 0.15 mmol) and CuI (57 mg, 0.30 mmol).

    • Add anhydrous THF (40 mL) and anhydrous triethylamine (40 mL) via syringe.

    • Stir the mixture at room temperature to dissolve the catalysts, resulting in a yellow suspension.

    • Add iodobenzene (1.11 mL, 10.0 mmol) via syringe.

    • Finally, add 1-octyne (1.78 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. A precipitate of triethylammonium iodide will form.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of iodobenzene on TLC), quench the reaction by adding 50 mL of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is a crude oil, typically yellow or brown.

Purification, Characterization, and Quality Control

The crude product contains the desired this compound, but also residual catalysts, unreacted 1-octyne, and potentially a small amount of the homocoupled diyne (7,9-hexadecadiyne). Column chromatography is the definitive method for isolating the pure product.[11][12]

Purification by Flash Column Chromatography
  • Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[11][13] this compound is a nonpolar compound and will elute relatively quickly from a silica gel column using a nonpolar solvent system.

  • Stationary Phase: Silica gel (230-400 mesh). The amount should be roughly 50 times the weight of the crude oil.[13]

  • Mobile Phase (Eluent): A nonpolar solvent system is required. Start with pure hexanes or petroleum ether. TLC analysis of the crude product will help determine the optimal solvent system. Often, pure hexanes are sufficient. If separation is difficult, a very small percentage of ethyl acetate (e.g., 1-2%) can be added to the hexanes.[14]

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the column, ensuring no air bubbles are trapped.[15] Allow the silica to settle into a packed bed. Add a thin layer of sand on top to prevent disturbance.

    • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully apply it to the top of the silica bed.

    • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitoring: Monitor the fractions by TLC to identify those containing the pure product. The product will be UV-active.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization and Expected Data

Confirming the identity and purity of the final product is essential. The following data are characteristic of this compound.

Analysis TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.42-7.38 (m, 2H, Ar-H), 7.32-7.25 (m, 3H, Ar-H), 2.41 (t, J = 7.1 Hz, 2H, -C≡C-CH₂-), 1.62 (p, J = 7.2 Hz, 2H, -CH₂-), 1.45-1.30 (m, 4H, -CH₂-), 0.91 (t, J = 7.0 Hz, 3H, -CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ 131.6 (Ar-C), 128.2 (Ar-C), 127.9 (Ar-C), 123.9 (Ar-C quat.), 91.3 (alkynyl-C), 80.8 (alkynyl-C), 31.4 (-CH₂-), 28.7 (-CH₂-), 22.6 (-CH₂-), 19.6 (-CH₂-), 14.1 (-CH₃).[16][17]
Mass Spec. (EI) m/z (%) = 186.14 [M]⁺ (Calculated for C₁₄H₁₈: 186.14).[18]
Appearance Colorless to pale yellow oil.

Process Workflow Visualization

The following diagram illustrates the comprehensive workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_prep Synthesis cluster_workup Isolation cluster_purification Purification & Analysis Start Starting Materials (Iodobenzene, 1-Octyne) Reaction Sonogashira Coupling Reaction - Inert Atmosphere - Room Temperature Start->Reaction Catalysts Catalysts & Reagents (PdCl₂(PPh₃)₂, CuI, TEA, THF) Catalysts->Reaction Workup Aqueous Work-up (Quenching, Extraction, Drying) Reaction->Workup Reaction Complete Crude Crude Product (Yellow/Brown Oil) Workup->Crude Purify Column Chromatography (Silica Gel, Hexanes) Crude->Purify Purify QC Characterization (NMR, MS) Purify->QC Analyze Pure Fractions Final Pure this compound QC->Final

Caption: Workflow for the synthesis and purification of this compound.

Safety and Reagent Handling

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[19] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[19][20]

  • Organometallic Reagents: Palladium catalysts and copper salts are toxic. Avoid inhalation of dust and skin contact.[9][10]

  • Solvents and Reagents: Triethylamine is corrosive and has a noxious odor. Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon storage. Use only anhydrous, inhibitor-free THF. Iodobenzene is light-sensitive and should be stored accordingly.

  • Emergency Preparedness: Ensure an appropriate fire extinguisher (Class B for flammable liquids), safety shower, and eyewash station are readily accessible.[20] Do not work alone when handling these reagents.[20]

Conclusion

The Sonogashira cross-coupling reaction provides an exceptionally reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and employing standard purification techniques like column chromatography, researchers can consistently obtain this valuable synthetic intermediate in high purity. The keys to success lie in the rigorous exclusion of air to prevent side reactions, the use of anhydrous reagents and solvents, and careful monitoring of the reaction and purification steps.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. [Link]

  • Wikipedia. Castro–Stephens coupling. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

  • Merck Index. (n.d.). Castro-Stephens Coupling. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. [Link]

  • Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient? [Link]

  • YouTube. (2019). Castro-Stephens coupling | Wikipedia audio article. [Link]

  • University of Rochester. (n.d.). How to run column chromatography. [Link]

  • National Institutes of Health. (n.d.). Photoinduced inverse Sonogashira coupling reaction. [Link]

  • University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • ElectronicsAndBooks. (2008). CuI/PPh3-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. [Link]

  • PubMed. (2015). Synthesis of Strained 1,3-Diene Macrocycles via Copper-Mediated Castro-Stephens Coupling/Alkyne Reduction Tandem Reactions. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Google Patents. (n.d.). CN103819323B - A kind of 1-phenyl-1-acetone synthetic method.
  • YouTube. (2023). Synthesis of 1-Phenylacetone from Ethylbenzene. [Link]

  • Google Patents. (n.d.).

Sources

Spectroscopic Profile of 1-Phenyl-1-octyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-phenyl-1-octyne (CAS No: 16967-02-5), a disubstituted internal alkyne. The structural elucidation of such molecules is fundamental in research and development, particularly in fields like materials science and synthetic chemistry where precise molecular architecture dictates function. This document moves beyond a simple presentation of data, offering an in-depth interpretation grounded in established spectroscopic principles. We will explore the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, explaining the causal relationships between molecular structure and spectral output.

Molecular Identity and Structure

This compound is an organic compound featuring a phenyl group and a hexyl chain attached to a carbon-carbon triple bond. This internal alkyne structure dictates its unique spectroscopic signature.

  • Molecular Formula: C₁₄H₁₈[1][2]

  • Molecular Weight: 186.29 g/mol [1][2]

G mol [C₆H₅C≡C(CH₂)₅CH₃]⁺ m/z = 186 frag1 [C₆H₅C≡CCH₂]⁺ m/z = 129 (Base Peak) mol->frag1 - •C₄H₉ frag3 [C₇H₇]⁺ (Tropylium) m/z = 91 mol->frag3 Rearrangement frag2 [C₉H₇]⁺ m/z = 115 frag1->frag2 - CH₂

Caption: Plausible MS fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization MS
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer's ion source, typically via direct injection or through a gas chromatograph (GC-MS). The high vacuum of the instrument causes the solvent and sample to vaporize.

  • Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment. [3]4. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound, sourced from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorptions that confirm its key structural features. [1]

Data Summary
Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3050 - 3100Medium-WeakAromatic C-H Stretch
2850 - 2960StrongAliphatic (Alkyl) C-H Stretch
~2220WeakC≡C Stretch (Internal Alkyne)
~1600, ~1490MediumAromatic C=C Ring Stretch
Interpretation and Mechanistic Insight

The IR spectrum provides a clear fingerprint of this compound. The absorptions just above 3000 cm⁻¹ are definitive for sp²-hybridized C-H bonds , confirming the presence of the aromatic phenyl group. Conversely, the strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of sp³-hybridized C-H bonds from the hexyl alkyl chain. [4] A critical, though subtle, feature is the absorption for the carbon-carbon triple bond (C≡C) stretch . For internal alkynes, this peak is expected in the 2100-2260 cm⁻¹ range. [5][6]In this compound, this peak is present but weak. This is a textbook example of how bond polarity affects IR absorption intensity. A change in dipole moment is required for a vibration to be IR-active. In a nearly symmetrical internal alkyne, the C≡C stretch induces very little change in the dipole moment, resulting in a weak absorption. [7]If this were a terminal alkyne, a strong, sharp ≡C-H stretch would be observed around 3300 cm⁻¹, which is clearly absent. [6] Finally, the absorptions around 1600 cm⁻¹ and 1490 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring , further substantiating the presence of the phenyl group.

Experimental Protocol: FTIR Spectroscopy (Liquid Film)
  • Instrument Preparation: An FTIR (Fourier-Transform Infrared) spectrometer is purged and a background spectrum is collected to account for atmospheric CO₂ and H₂O. [3]2. Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat (undiluted) thin film. A single drop of the compound is placed on one salt plate (e.g., NaCl or KBr), and a second plate is pressed on top to spread the liquid evenly. [3]3. Data Acquisition: The prepared salt plates are placed in the spectrometer's sample holder. The infrared beam is passed through the sample, and the resulting interferogram is recorded.

  • Data Processing: A Fourier transform is applied to the interferogram to convert it into the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The previously recorded background spectrum is automatically subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While publicly available, experimentally verified spectra for this compound are scarce, we can construct a highly accurate and reliable interpretation based on established chemical shift principles, predicted data, and spectral data from closely related analogs like 1-phenyl-1-propyne and 1-phenyl-1-butyne. [3][8]

¹H NMR Analysis (Predicted)

The proton NMR spectrum will show distinct signals for the aromatic protons, the protons on the carbon adjacent to the alkyne (propargylic), the other methylene protons of the alkyl chain, and the terminal methyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.45 - 7.40Multiplet2HAromatic (ortho-H)Deshielded due to proximity to the electron-withdrawing alkyne group.
7.35 - 7.25Multiplet3HAromatic (meta-, para-H)Typical chemical shift for monosubstituted benzene ring protons. [9]
~2.40Triplet (t)2H-C≡C-CH₂ -Propargylic protons are deshielded by the alkyne's magnetic anisotropy. Split into a triplet by the adjacent CH₂ group.
~1.60Multiplet (m)2H-C≡C-CH₂-CH₂ -Standard alkyl methylene protons.
~1.40Multiplet (m)6H-(CH₂)₃-CH₃Overlapping signals from the three central methylene groups of the hexyl chain.
~0.90Triplet (t)3H-CH₃ Classic terminal methyl group signal, split into a triplet by the adjacent CH₂ group.
¹³C NMR Analysis (Predicted)

The carbon NMR spectrum is expected to show 12 distinct signals, as the ortho and meta carbons of the phenyl ring are unique, and all carbons in the hexyl chain are in different chemical environments. Quaternary carbons (with no attached protons) will typically show weaker signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~131.7Aromatic C (ortho)Standard chemical shift for substituted aromatic carbons.
~128.3Aromatic C (meta)Standard chemical shift for substituted aromatic carbons.
~128.0Aromatic C (para)Standard chemical shift for substituted aromatic carbons.
~124.0Aromatic C (ipso)Quaternary carbon attached to the alkyne; signal will be weak.
~91.0≡C -PhAlkyne sp-hybridized carbon attached to the phenyl group. [10]
~80.0≡C -HexylAlkyne sp-hybridized carbon attached to the alkyl chain. [10]
~31.5-(CH₂)₄-CH₃Alkyl chain carbon.
~28.8-CH₂-CH₂-CH₃Alkyl chain carbon.
~28.5-C≡C-CH₂-CH₂ -Alkyl chain carbon.
~22.6-CH₂-CH₃Alkyl chain carbon.
~19.3-C≡C-CH₂ -Propargylic carbon.
~14.1-CH₃ Terminal methyl carbon.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability. Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H Data Acquisition: A standard one-pulse experiment is performed. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C Data Acquisition: A proton-decoupled pulse sequence is used. This involves irradiating the protons while acquiring the ¹³C signal, which collapses the C-H coupling and enhances the signal via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, many more scans (hundreds to thousands) are required to obtain a good spectrum.

  • Data Processing: For both nuclei, the acquired FID is Fourier transformed to generate the spectrum. Phase correction and baseline correction are applied to produce the final, interpretable NMR spectrum.

Summary

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. Mass spectrometry confirms the molecular weight and reveals characteristic benzylic and propargylic fragmentation. Infrared spectroscopy identifies the key functional groups: the aromatic ring, the alkyl chain, and the internal carbon-carbon triple bond. Finally, NMR spectroscopy, through a predictive analysis based on sound chemical principles, maps out the complete carbon-hydrogen framework of the molecule. Together, these techniques form a self-validating system for the comprehensive characterization of this compound, essential for any research or development application.

References

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • Leah4sci. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). [Link]

  • NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Alkynes. [Link]

  • University of Wisconsin-Platteville. (n.d.). IR: alkynes. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Phenyl-1-octyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-octyne is an internal alkyne characterized by a phenyl group and a linear six-carbon alkyl chain attached to the carbon-carbon triple bond. Its molecular structure, combining an aromatic ring and a long aliphatic chain, renders it a nonpolar compound. Understanding the solubility of this compound in various organic solvents is of paramount importance for its application in organic synthesis, materials science, and potentially in the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, including a predicted solubility profile and a detailed experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound is primarily dictated by its molecular structure, which is largely nonpolar.

Molecular Structure and Intermolecular Forces:

This compound (C₁₄H₁₈) possesses a phenyl group, which can participate in π-π stacking interactions, and a long octyne chain that interacts through van der Waals forces, specifically London dispersion forces.[1][2] The molecule lacks hydrogen bond donors and has a very weak potential for hydrogen bond acceptance at the triple bond. Consequently, its solubility is favored in solvents that also exhibit nonpolar characteristics.

Hansen Solubility Parameters (HSP):

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters.[2] Every molecule is assigned three parameters:

  • δd (dispersion): representing the energy from London dispersion forces.

  • δp (polar): representing the energy from dipole-dipole interactions.

  • δh (hydrogen bonding): representing the energy from hydrogen bonds.

For a solute to dissolve in a solvent, their Hansen parameters should be similar. While the exact HSP values for this compound are not readily published, its structure suggests a high δd value and low δp and δh values, characteristic of a nonpolar substance.

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like" and the expected Hansen Solubility Parameters, the following qualitative solubility profile for this compound in common organic solvents can be predicted.

Solvent Class Specific Solvents Predicted Solubility Rationale for Solubility
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighThe primary intermolecular forces in both this compound and these solvents are London dispersion forces, leading to favorable interactions and high solubility.[1][2][3][4][5]
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighThe aromatic rings of both the solute and the solvent can engage in favorable π-π stacking interactions, in addition to strong dispersion forces, resulting in high solubility.
Halogenated Solvents Dichloromethane (DCM), Chloroform, Carbon TetrachlorideHighThese solvents have a good balance of dispersion forces and some polarity that can effectively solvate the nonpolar this compound molecule.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are relatively nonpolar and can effectively solvate this compound through dispersion forces and weak dipole-dipole interactions.[1][3]
Polar Aprotic Solvents Acetone, Ethyl AcetateModerateThese solvents are more polar than this compound. While the alkyl and phenyl groups of the solute can be solvated, the overall mismatch in polarity limits the solubility to a moderate level.
Polar Protic Solvents Ethanol, MethanolLow to ModerateThe strong hydrogen bonding network of these alcohols is only weakly disrupted by the nonpolar solute, leading to lower solubility. The alkyl portion of the alcohols can interact favorably with the octyne chain.
Highly Polar Solvents Water, Dimethyl Sulfoxide (DMSO)Very Low / InsolubleThe highly polar nature and strong hydrogen bonding network of water make it a very poor solvent for the nonpolar this compound.[1][3][4][5] A similar principle applies to the highly polar aprotic solvent DMSO.

Experimental Determination of Solubility

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature. This protocol is based on the isothermal shake-flask method, a reliable and widely used technique.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., hexane, toluene, ethanol)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Prepare Stock Solution of This compound add_solute Add Excess Solute to Solvent prep_solvent Equilibrate Solvent to Target Temperature prep_solvent->add_solute equilibrate Equilibrate Mixture in Thermostatic Shaker (e.g., 24-48 hours) add_solute->equilibrate sample Withdraw Aliquot of Saturated Solution equilibrate->sample filter Filter Sample to Remove Undissolved Solute sample->filter dilute Dilute Filtered Sample filter->dilute analyze Analyze by GC-FID or UV-Vis Spectrophotometry dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol:

  • Preparation of the Calibration Curve: a. Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. b. Analyze these standards using a suitable analytical method (e.g., GC-FID or UV-Vis spectrophotometry) to generate a calibration curve of instrument response versus concentration.

  • Sample Preparation: a. Add a volume of the selected organic solvent to several vials. b. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and allow the solvent to equilibrate.

  • Saturation: a. Add an excess amount of this compound to each vial containing the temperature-equilibrated solvent. An excess is ensured by observing a separate liquid phase of the solute after vigorous mixing. b. Seal the vials to prevent solvent evaporation. c. Place the vials in the thermostatic shaker and agitate them for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sampling and Analysis: a. After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microdroplets. d. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample using the same analytical method used for the calibration standards.

  • Calculation of Solubility: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the concentration in the original saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). d. Repeat the measurement for each replicate to determine the average solubility and standard deviation.

Logical Relationship of Solubility Principles:

Caption: The relationship between molecular structure and predicted solubility.

Conclusion

This compound is a nonpolar organic compound with predictable solubility behavior in a range of organic solvents. It is expected to be highly soluble in nonpolar aliphatic and aromatic hydrocarbons, as well as halogenated solvents and ethers. Its solubility is anticipated to be moderate in polar aprotic solvents and lower in polar protic solvents, with negligible solubility in highly polar solvents like water. For applications requiring precise solubility data, the provided isothermal shake-flask experimental protocol offers a robust and reliable method for its quantitative determination. A thorough understanding of the solubility of this compound is essential for its effective use in research and development.

References

  • Physical Properties of Alkynes | OpenOChem Learn. (n.d.). Retrieved January 20, 2026, from [Link]

  • Physical Properties of Alkynes | Organic Chemistry Tutorial. (n.d.). organicmystery.com. Retrieved January 20, 2026, from [Link]

  • Physical Properties of Alkynes: Key Concepts & Examples. (n.d.). Vedantu. Retrieved January 20, 2026, from [Link]

  • Physical and Chemical Properties of Alkynes | CK-12 Foundation. (2025, November 18). Retrieved January 20, 2026, from [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Chemical Properties of this compound (CAS 16967-02-5). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 20, 2026, from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 20, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 20, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 20, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-octyne is an internal alkyne whose thermal behavior is of significant interest in various fields, including organic synthesis and materials science. This guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound. It synthesizes current understanding of its thermal properties, detailing key decomposition temperatures and products. The document outlines established experimental protocols, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for characterizing its thermal profile. Furthermore, it explores the proposed mechanisms of its decomposition, offering insights for controlling its reactivity in high-temperature applications.

Introduction

This compound is a disubstituted alkyne featuring a phenyl group and a hexyl group attached to a carbon-carbon triple bond. Alkynes, in general, are thermodynamically unstable due to their high heats of formation, yet they can exhibit significant kinetic stability because of the strong C≡C triple bond, which has a bond strength of approximately 839 kJ/mol.[1] The presence of the phenyl group and the alkyl chain in this compound introduces unique electronic and steric effects that influence its thermal behavior. Understanding the thermal stability of this compound is crucial for its application in polymerization reactions, as a building block in organic synthesis, and in the development of novel materials where thermal processing is required.[2]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

PropertyValueSource
CAS Number 16967-02-5[3][4]
Molecular Formula C₁₄H₁₈Cheméo
Molecular Weight 186.29 g/mol Cheméo
Boiling Point ~280-282 °C (estimated)
Appearance Colorless liquid[5]

Note: Experimental data on the specific thermal properties of this compound is limited. The information presented is based on available data and extrapolations from similar compounds.

Thermal Stability Profile

The thermal stability of this compound can be effectively characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8][9] TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.[6][7] DSC measures the heat flow into or out of a sample, revealing phase transitions and exothermic or endothermic decomposition processes.[6][7][8][9]

Expected Thermal Events for this compound:

Thermal EventExpected Temperature Range (°C)TechniqueObservations
Onset of Decomposition (Tonset) 300 - 400TGAInitial mass loss, likely due to cleavage of the alkyl chain.
Peak Decomposition (Tpeak) 400 - 550TGA/DSCMaximum rate of mass loss, often accompanied by an exothermic event in DSC.
Char Formation > 550TGAResidual mass at the end of the experiment, indicative of the formation of carbonaceous material.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is expected to proceed through a complex series of reactions involving the cleavage of the C-C and C-H bonds of the alkyl chain, as well as reactions involving the phenyl group and the triple bond. Based on studies of similar aromatic and alkyne-containing compounds, the following decomposition pathways are proposed:

  • Homolytic Cleavage: The initial step is likely the homolytic cleavage of the C-C bonds in the hexyl chain, generating various alkyl radicals. The propargylic C-H bonds (adjacent to the triple bond) are also susceptible to cleavage.

  • Radical Chain Reactions: The initial radicals can initiate a cascade of chain reactions, including hydrogen abstraction, isomerization, and cyclization.

  • Aromatic Substitution and Condensation: At higher temperatures, reactions involving the phenyl group, such as intermolecular arylation and condensation, can lead to the formation of polycyclic aromatic hydrocarbons (PAHs).[10][11]

  • Polymerization: The alkyne functionality can undergo thermal polymerization, contributing to the formation of a solid char residue.

Caption: Proposed decomposition pathway for this compound.

Factors Influencing Thermal Stability

Several factors can influence the thermal stability and decomposition of this compound:

  • Atmosphere: The presence of oxygen will significantly lower the decomposition temperature and lead to the formation of oxygenated products. Thermal analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability.

  • Pressure: Higher pressures can influence reaction rates and the distribution of decomposition products.

  • Heating Rate: In thermal analysis, the heating rate can affect the observed decomposition temperatures. Slower heating rates generally result in lower decomposition temperatures.

  • Catalysts: The presence of metallic impurities or catalysts can significantly alter the decomposition pathways and lower the activation energy for decomposition.

Experimental Methodologies for Thermal Analysis

A systematic approach is required to fully characterize the thermal stability and decomposition of this compound.

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound.

Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

  • Record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, peak decomposition temperature, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions and determine the enthalpy of decomposition.

Protocol:

  • Hermetically seal a small sample (2-5 mg) of this compound in an aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the differential heat flow between the sample and the reference.

  • Analyze the DSC thermogram for endothermic (melting) and exothermic (decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products.

Protocol:

  • Introduce a small amount of this compound into a pyrolysis unit connected to a GC-MS system.

  • Rapidly heat the sample to a specific decomposition temperature (determined from TGA) in an inert atmosphere.

  • The volatile decomposition products are swept into the GC column for separation.

  • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Conclusion

While specific experimental data for this compound is not extensively published, a comprehensive understanding of its thermal stability and decomposition can be inferred from the behavior of analogous arylalkynes and the application of standard thermal analysis techniques. The proposed decomposition pathways suggest a complex series of reactions initiated by the cleavage of the alkyl chain, followed by radical chain reactions and high-temperature aromatic chemistry. The experimental methodologies outlined in this guide provide a robust framework for researchers to thoroughly characterize the thermal properties of this compound, enabling its safe and effective use in a variety of applications.

References

  • Wikipedia. (n.d.). Alkyne. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 4.9: Properties and Bonding in the Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). GC signals (at the same scale) for PAH species produced from neat phenylacetylene (C6H5C2H) pyrolysis at different post-shock temperatures (T5s). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved from [Link]

  • Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction kinetics of phenyl + phenylacetylene at combustion-relevant intermediate temperatures. Retrieved from [Link]

  • University of St Andrews Research Portal. (1985). A New General Synthesis of Aliphatic and Terminal Alkynes: Flash Vacuum Pyrolysis of β-Oxoalkylidenetriphenylphosphoranes. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

  • University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5). Retrieved from [Link]

  • RSC Publishing. (n.d.). A new general synthesis of aliphatic and terminal alkynes: flash vacuum pyrolysis of β-oxoalkylidenetriphenylphosphoranes. Retrieved from [Link]

  • Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx. Retrieved from [Link]

  • RSC Publishing. (n.d.). Phenylacetylene as a gas phase sliding balance for solvating alcohols. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?. Retrieved from [Link]

Sources

1-Phenyl-1-octyne (CAS: 16967-02-5): A Technical Guide for Procurement and Application in Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of 1-Phenyl-1-octyne, a specialized internal alkyne, for professionals in chemical research, drug discovery, and materials science. The document details its commercial availability, outlines a robust procurement and quality control workflow, and discusses its applications, particularly as a versatile building block in synthetic chemistry.

Introduction to this compound

This compound (CAS: 16967-02-5) is an aromatic alkyne characterized by a phenyl group and a hexyl group attached to a carbon-carbon triple bond. Its molecular formula is C₁₄H₁₈ with a molecular weight of approximately 186.30 g/mol .[1][2] The internal, disubstituted nature of the alkyne and the presence of both an aromatic ring and a flexible alkyl chain make it a molecule of significant interest.

The unique electronic and structural properties of the alkyne functional group are pivotal to its utility. The linear geometry of the C-C≡C-C bond imparts conformational rigidity, a feature increasingly exploited in medicinal chemistry to optimize ligand-receptor binding interactions.[3] Furthermore, the triple bond is a high-energy, reactive site, making it a valuable precursor for a multitude of chemical transformations.

Commercial Availability and Procurement

This compound is available primarily through specialized chemical suppliers that focus on research and development quantities. It is not typically produced in bulk but is readily accessible in laboratory-scale amounts (e.g., grams to multi-gram quantities). When sourcing this reagent, researchers should prioritize suppliers that provide comprehensive analytical data and transparent batch information.

Major Commercial Suppliers

The following table summarizes key suppliers offering this compound. Purity levels and available quantities are subject to batch-to-batch variation and should be confirmed at the time of inquiry.

SupplierPurity/GradeTypical Quantities OfferedCAS NumberReference
ChemicalBook ≥95%5 mL16967-02-5[4]
BLD Pharm Research GradeInquire for details16967-02-5[2]
CookeChem ≥99%Inquire for details16967-02-5[2]
American Custom Chemicals Corp. 95%5 mL16967-02-5[4]
J & K SCIENTIFIC LTD. Research GradeInquire for details16967-02-5[4]

Note: Availability may vary. It is recommended to contact suppliers directly for current stock and lead times.

Procurement and Quality Control Workflow

A systematic approach to procuring and validating specialized reagents like this compound is critical to ensure experimental reproducibility. The causality behind this workflow is to establish an unbroken chain of quality verification from supplier selection to experimental use.

Procurement_QC_Workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control Supplier_ID Identify Potential Suppliers (CAS: 16967-02-5) Request_CoA Request Batch-Specific Certificate of Analysis (CoA) Supplier_ID->Request_CoA Review_Data Review Purity & Analytical Methods (e.g., GC, NMR) Request_CoA->Review_Data Place_Order Place Order with Best Match Review_Data->Place_Order Receive Receive Reagent & Log Batch Place_Order->Receive Shipment Analytical_Verification Perform Identity & Purity Check (See Protocol 3.1) Receive->Analytical_Verification Release Release for Experimental Use Analytical_Verification->Release Quarantine Quarantine or Return if Out of Specification Analytical_Verification->Quarantine

Figure 1. Recommended workflow for the procurement and in-house quality control of this compound.

Analytical Characterization and Quality Verification

Upon receipt, it is imperative to verify the identity and purity of this compound, as impurities can significantly impact reaction outcomes, particularly in catalysis or sensitive biological assays. Standard analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Protocol 3.1: GC-MS for Purity Assessment

This protocol provides a self-validating method for determining the purity of a received sample. The use of an internal standard is crucial for accurate quantification.

Objective: To determine the purity of this compound by GC-MS and identify potential volatile impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade

  • Internal Standard (IS), e.g., Dodecane (ensure it does not co-elute with the analyte or impurities)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Internal Standard (IS) Stock Solution: Prepare a ~1 mg/mL solution of Dodecane in the chosen solvent.

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound into a 10 mL volumetric flask.

    • Add 1.0 mL of the IS Stock Solution.

    • Dilute to the mark with the solvent.

  • Blank Preparation: Prepare a vial containing only the solvent to ensure no system contamination.

  • GC-MS Method:

    • Injector: 250°C, Split mode (e.g., 50:1)

    • Oven Program: Start at 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV, scan range 40-450 amu.

  • Analysis:

    • Inject the blank, followed by the prepared sample.

    • Integrate the peak areas for this compound and the Dodecane internal standard.

    • Calculate purity based on the relative response factor (assume 1.0 for initial screening) and the known concentrations.

    • Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 186) and expected fragmentation pattern. Examine minor peaks for potential impurities.

Applications in Research and Drug Development

The alkyne moiety is a powerful functional group in modern synthetic chemistry, serving as a versatile handle for constructing complex molecular architectures.[3] this compound, as an internal alkyne, is a key building block for several advanced applications.

Sonogashira Coupling Reactions

While the classic Sonogashira coupling involves a terminal alkyne, internal alkynes can participate in related palladium-catalyzed cross-coupling reactions.[4] More importantly, this compound itself is often the target molecule synthesized via the Sonogashira coupling of an aryl halide (e.g., iodobenzene) and a terminal alkyne (1-octyne). This reaction is one of the most robust methods for forming sp²-sp carbon-carbon bonds.[4] For drug development professionals, this means that the 1-phenyl-1-alkyne scaffold can be readily synthesized and diversified by varying either the aryl halide or the terminal alkyne partner.

Polymer and Materials Science

Disubstituted acetylenes, including this compound, are important monomers for polymerization reactions. Research has demonstrated the synthesis of poly(this compound)s, which are conjugated polymers with potential applications in electronics and optics due to their unique photoluminescent properties.

Bioisosteric Replacement and Medicinal Chemistry

In drug design, replacing a functional group with another that retains similar physical or chemical properties (a bioisostere) is a common strategy to improve a drug candidate's profile. The linear, rigid nature of the disubstituted alkyne in this compound can be used as a bioisosteric replacement for other linkers, such as alkenes or even aromatic rings, to probe the optimal geometry for target binding or to improve metabolic stability.[3] The alkyne group is significantly more resistant to metabolic degradation than a corresponding alkene, making it an attractive feature for enhancing drug half-life.

Handling, Storage, and Safety

Crucial Note: A comprehensive, supplier-verified Safety Data Sheet (SDS) for this compound (CAS 16967-02-5) is not consistently available in public databases.[1][2] The absence of data does not signify an absence of hazard. A thorough, substance-specific risk assessment must be conducted by the end-user before any handling.

General Precautions (based on analogous chemical structures):

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Fire Safety: While specific flammability data is unavailable, similar organic compounds may be combustible. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

Conclusion

This compound is a valuable, commercially available reagent for advanced organic synthesis. Its utility is rooted in the unique structural and reactive properties of the internal alkyne group. For researchers in drug discovery and materials science, it serves as a powerful building block for creating novel conjugated polymers and complex organic molecules with precisely controlled three-dimensional shapes. Due to limited public safety data, stringent adherence to a robust procurement, quality control, and safe handling workflow is essential for its successful and safe application in the laboratory.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Recent advances in the application of alkynes in multicomponent reactions. Retrieved from [Link]

  • MDPI. (n.d.). GC-MS- and NMR-Based Metabolomics and Molecular Docking Reveal the Potential Alpha-Glucosidase Inhibitors from Psychotria malayana Jack Leaves. Retrieved from [Link]

  • Juniper Publishers. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (2020). Biosynthesis of alkyne-containing natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyne-substituted Quinolines as Analogues of Allylamines. Retrieved from [Link]

  • MDPI. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ScienceDirect. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (n.d.). Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction. Retrieved from [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Identification and Physicochemical Profile

1-Phenyl-1-octyne is an internal alkyne characterized by a phenyl group and a hexyl group attached to a carbon-carbon triple bond. This structure imparts properties of both aromatic and aliphatic hydrocarbons. Its primary utility is in organic synthesis, serving as a building block in the development of more complex molecules for research in materials science and drug discovery. A clear understanding of its physical and chemical properties is the foundation for a robust safety assessment.

While extensive experimental data for this compound is not always available in consolidated safety documents, its structural characteristics allow for an informed approach to its safe handling. The information available from chemical databases provides a baseline for assessing its behavior.[1][2][3][4]

Identifier Value Source
Chemical Name This compoundIUPAC
CAS Number 16967-02-5[4]
Molecular Formula C₁₄H₁₈[2][4]
Molecular Weight 186.29 g/mol [2][3]
Physical State Liquid (Assumed at STP)Inferred
LogP (Octanol/Water) 5.5[1][5]
Boiling Point Data not consistently available-
Melting Point Data not consistently available-

Note: The high LogP value suggests low water solubility and a potential for bioaccumulation.[1]

Section 2: Hazard Evaluation and Risk Assessment

For instance, 1-octyne, a related terminal alkyne, is classified as a highly flammable liquid and presents a significant aspiration hazard.[7][8] While the higher molecular weight and phenyl substitution in this compound will raise its flash point, the risk of flammability, particularly when heated or aerosolized, must be managed.

Inferred Potential Hazards:

  • Flammability: As an organic hydrocarbon, it should be considered combustible. Vapors may form flammable mixtures with air, especially under elevated temperatures or reduced pressure. Keep away from heat, sparks, and open flames.[7][9]

  • Aspiration Toxicity: If swallowed, aspiration into the lungs may occur, potentially causing chemical pneumonitis. This is a known hazard for similar low-viscosity hydrocarbons.[7][10] Do NOT induce vomiting if ingested.[10]

  • Skin and Eye Irritation: Prolonged or repeated contact with organic solvents can cause skin irritation and defatting.[10] Direct contact with the eyes is likely to cause irritation.

  • Respiratory Irritation: Inhalation of concentrated vapors or mists may cause irritation to the respiratory tract.[7]

  • Unknown Long-Term Effects: Due to the lack of specific data, potential for long-term or systemic toxicity cannot be ruled out. Some complex aromatic compounds have been investigated for carcinogenic properties, reinforcing the need for caution.[11]

Section 3: The Hierarchy of Controls for Safe Handling

A systematic approach to safety, known as the hierarchy of controls, must be implemented to minimize exposure. This framework prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles - Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: All manipulations of this compound that could generate vapors, mists, or aerosols must be conducted within a certified chemical fume hood to prevent inhalation exposure.[6] Use of explosion-proof ventilation and lighting equipment is recommended where large quantities are handled.[7]

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. A substance-specific Standard Operating Procedure (SOP) must be developed and reviewed by all users.[12] Do not eat, drink, or apply cosmetics in the laboratory.[6]

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with higher-level controls.

    • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[9]

    • Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated.[10]

    • Respiratory Protection: Not typically required when work is performed within a functioning fume hood. If engineering controls fail or for emergency response, a respirator with an organic vapor cartridge may be necessary.[6]

Section 4: Standard Operating Procedures

Storage:

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7][13]

  • Keep containers tightly closed to prevent the escape of vapors.

  • Store separately from strong oxidizing agents, as these are incompatible materials.[7][13]

  • Ensure containers are properly labeled with the chemical identity and associated hazards.

Handling & Dispensing:

  • Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity, which can serve as an ignition source.[7]

  • Use only non-sparking tools made from materials like brass or bronze when opening or handling containers.[7][9]

  • Perform all transfers and manipulations in a chemical fume hood to minimize inhalation risk.[6]

  • Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling the material.[9]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical. All personnel must be familiar with the location and use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.

Emergency_Response_Flowchart cluster_Spill Spill Response cluster_Exposure Personal Exposure Start Incident Occurs (Spill, Fire, Exposure) Assess Assess Situation (Is it safe to respond?) Start->Assess Alarm Sound Alarm / Alert Others Assess->Alarm Yes Spill_Contain Contain Spill (Use inert absorbent) Assess->Spill_Contain Small, Controllable Spill FirstAid Administer First Aid (Eyewash, Shower, etc.) Assess->FirstAid Exposure Occurred Evacuate Evacuate Area (If necessary) Alarm->Evacuate Spill_Cleanup Clean Up & Collect Waste Spill_Contain->Spill_Cleanup Medical Seek Medical Attention FirstAid->Medical

Caption: A simplified flowchart for initial emergency response actions.

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting due to the aspiration hazard. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[7]

Fire Fighting:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7] A water spray can be used to cool fire-exposed containers.[10]

  • Unsuitable Media: Do not use a solid water jet, as it may scatter and spread the fire.[9]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[13]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Spill Management:

  • Evacuate personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[9]

  • For small spills, absorb the material with a non-combustible, inert absorbent such as sand, earth, or vermiculite.[13]

  • Collect the absorbed material into a suitable, sealed container for disposal.[13] Do not allow the spill to enter drains or waterways.[9]

Section 6: Application Example: Safety in a Representative Synthetic Protocol

The following hypothetical protocol for a Sonogashira coupling illustrates the integration of safety measures into the experimental workflow.

Objective: To couple this compound with an aryl iodide.

Protocol Steps:

  • Glassware and System Preparation:

    • Procedure: All glassware is oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon) to ensure an anhydrous, oxygen-free atmosphere.

    • Safety Note: This step prevents reactions with moisture and oxygen. Ensure the inert gas line has a bubbler to prevent over-pressurization of the glassware. Check for cracks or defects in glassware before use.[6]

  • Reagent Charging:

    • Procedure: The reaction flask is charged with the aryl iodide, copper(I) iodide catalyst, and a palladium catalyst in a glovebox or under a positive pressure of inert gas.

    • Safety Note: Catalysts can be toxic and air-sensitive. Handling them in a controlled atmosphere minimizes both degradation and exposure risk.

  • Solvent and Reagent Addition:

    • Procedure: Anhydrous solvent (e.g., THF or toluene) and a liquid amine base (e.g., triethylamine) are added via a gas-tight syringe or cannula. This compound is then added dropwise via syringe.

    • Safety Note: All liquid transfers must be performed in a fume hood. The use of cannulas and needles requires specific training to prevent injuries and chemical exposure.[12] The amine base is corrosive and flammable; handle with appropriate care.

  • Reaction Execution:

    • Procedure: The reaction mixture is heated to the target temperature using an oil bath on a stirrer hotplate. The reaction is monitored by TLC or GC-MS.

    • Safety Note: The oil bath must be contained and monitored to prevent spills and overheating. Never leave a heated reaction unattended. Ensure the fume hood sash is kept at the lowest practical height.

  • Workup and Extraction:

    • Procedure: After cooling to room temperature, the reaction is quenched by adding aqueous ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate).

    • Safety Note: The quenching process may be exothermic. Add the quenching solution slowly. Separatory funnels can become pressurized; vent them frequently and away from your face.

  • Purification:

    • Procedure: The solvent is removed using a rotary evaporator, and the crude product is purified by flash column chromatography.

    • Safety Note: The rotary evaporator must be operated behind a blast shield. The chromatography column must be set up in the fume hood to contain solvent vapors.

Section 7: Waste Disposal

All waste materials containing this compound, including crude reaction mixtures, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[7]

  • Do not mix with other waste streams unless explicitly permitted.[3] Leave chemicals in their original or properly labeled containers.[3]

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5). Retrieved from Cheméo. [Link]

  • Airgas. (2018). Safety Data Sheet for 1-Octene. Retrieved from Airgas. [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC) for 1-OCTENE. Retrieved from ILO. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12276237, (Z)-1-Phenyl-1-octene. Retrieved from PubChem. [Link]

  • Brainly.in. (2023). What are Alkynes? How are they prepared in the laboratory?. Retrieved from Brainly.in. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Gelest, Inc. (2016). Safety Data Sheet for 1-octene. Retrieved from Gelest, Inc. [Link]

  • Nitsche, C. I. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. [Link]

  • Chemistry with Nick for Backbenchers. (2020). LABORATORY PREPARATION OF ALKYNES. YouTube. [Link]

  • Khan Academy. (n.d.). Preparation of alkynes. Retrieved from Khan Academy. [Link]

  • Nabeshima, T., et al. (1984). Toxicity of 1-phenylcyclohexene and its interaction with phencyclidine. Research Communications in Chemical Pathology and Pharmacology. [Link]

  • Wang, H. W., et al. (1984). Carcinogenicity of N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine in mice. Cancer Research. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12370, 1-Octyne. Retrieved from PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Reactivity of the Internal Alkyne in 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Internal alkynes represent a cornerstone of synthetic organic chemistry, offering a versatile functional group for constructing complex molecular architectures. Among them, 1-phenyl-1-octyne serves as an exemplary model for understanding the nuanced reactivity of unsymmetrically substituted alkynes. This guide provides an in-depth exploration of the electronic and steric factors governing the reactivity of its internal triple bond. We will dissect key transformations including electrophilic additions (hydrogenation, hydration, halogenation) and cycloaddition reactions. Each section elucidates the underlying mechanisms, explains the rationale behind experimental design, and provides field-tested protocols for practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of internal alkynes.

Introduction: Structural and Electronic Profile of this compound

This compound, with the chemical formula C₁₄H₁₈, is an internal alkyne characterized by a carbon-carbon triple bond at the C1 position, flanked by a phenyl group and a hexyl chain.[1][2] This substitution pattern imparts distinct electronic and steric properties that dictate its chemical behavior.

  • Electronic Influence: The phenyl group is an electron-withdrawing group through induction but can act as an electron-donating group through resonance. This electronic dichotomy influences the polarization of the π-bonds in the alkyne. The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons, contributing to the molecule's overall electronic character.

  • Steric Factors: The bulky phenyl group on one side and the flexible hexyl chain on the other create an unsymmetrical steric environment. This asymmetry is a critical factor in reactions where regioselectivity is a potential issue, although for many additions to internal alkynes, this results in product mixtures.[3][4]

The interplay of these factors makes this compound a valuable substrate for investigating the subtleties of alkyne chemistry.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 16967-02-5[1][5]
Molecular Formula C₁₄H₁₈[1]
Molecular Weight 186.29 g/mol [1]
Structure Phenyl-C≡C-(CH₂)₅-CH₃[1]
Type Internal, Unsymmetric AlkyneN/A

Core Reactivity Pathways of this compound

The rich chemistry of this compound stems from the high electron density and reactivity of its two π-bonds. The primary transformations it undergoes are additions, where the triple bond is converted to a double or single bond, and cycloadditions, where it acts as a component in ring formation.

G cluster_start Starting Material cluster_reactions Reaction Classes cluster_products Product Scaffolds A This compound B Electrophilic Addition A->B H₂, H₂O, X₂ C Cycloaddition A->C Azides D Alkenes / Alkanes B->D Hydrogenation E Ketones B->E Hydration F Haloalkenes B->F Halogenation G Triazoles C->G 1,3-Dipolar

Caption: Overview of major reactivity pathways for this compound.

Electrophilic Addition Reactions

Alkynes undergo electrophilic addition reactions, similar to alkenes. However, the presence of two π-bonds means the reaction can potentially occur twice.[6] The rate of addition to alkynes is often slower than to alkenes, a consequence of the formation of a less stable vinylic carbocation intermediate.[7][8]

Hydrogenation: Controlled Reduction to Alkenes and Alkanes

Hydrogenation of this compound can yield three distinct products depending on the catalyst and reaction conditions: the corresponding alkane, a cis-alkene, or a trans-alkene. This control is paramount in multi-step synthesis.

A. Complete Hydrogenation to an Alkane Using a highly active catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) results in the addition of two equivalents of hydrogen gas (H₂), completely reducing the alkyne to 1-phenyl-octane.[9][10] The reaction proceeds through an alkene intermediate which remains adsorbed to the catalyst surface and is rapidly hydrogenated further.[10]

B. Partial Hydrogenation to a cis-Alkene To isolate the alkene, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) is the standard choice.[9] The additives selectively reduce the catalyst's activity, preventing the hydrogenation of the initially formed alkene. The mechanism involves the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting exclusively in the cis or (Z)-alkene.

C. Partial Hydrogenation to a trans-Alkene Formation of the trans or (E)-alkene is achieved through a dissolving metal reduction. This reaction uses sodium or lithium metal in an ammonia solvent at low temperatures.[9] The mechanism involves a radical anion intermediate, and the stereochemical outcome is driven by the thermodynamic preference for the more stable trans configuration of the vinylic radical intermediate.[9]

G cluster_workflow Hydrogenation Workflow cluster_conditions Catalyst System cluster_products Products start This compound cond1 H₂, Pd/C start->cond1 cond2 H₂, Lindlar's Catalyst start->cond2 cond3 Na, NH₃ (l) start->cond3 prod1 1-Phenyl-octane (Alkane) cond1->prod1 prod2 (Z)-1-Phenyl-1-octene (cis-Alkene) cond2->prod2 prod3 (E)-1-Phenyl-1-octene (trans-Alkene) cond3->prod3

Caption: Selective hydrogenation outcomes for this compound.

Table 2: Summary of Hydrogenation Conditions and Products
Desired ProductReagentsStereochemistryMechanismReference(s)
1-Phenyl-octaneH₂ (excess), Pd/C or PtO₂N/ACatalytic Surface Addition[9][10]
(Z)-1-Phenyl-1-octeneH₂, Lindlar's CatalystcisCatalytic syn-addition[9]
(E)-1-Phenyl-1-octeneNa or Li, NH₃ (l)transDissolving Metal Reduction[9]
Hydration: Synthesis of Ketones

The addition of water across the triple bond of an alkyne, known as hydration, yields carbonyl compounds. For an unsymmetrical internal alkyne like this compound, hydration typically results in a mixture of two isomeric ketones, as the initial electrophilic attack can occur at either of the two alkyne carbons with similar probability.[4]

A. Mercury(II)-Catalyzed Hydration The classic method for alkyne hydration involves using aqueous sulfuric acid (H₂SO₄) with a mercury(II) sulfate (HgSO₄) catalyst.[4][11] The reaction follows Markovnikov's rule, but since both carbons of the internal alkyne are similarly substituted, a mixture of 1-phenyl-2-octanone and 2-phenyl-1-octanone is expected. The mechanism proceeds through an enol intermediate, which rapidly tautomerizes to the more stable keto form.[11][12]

G A This compound Ph-C≡C-Hex B Vinylic Cation Intermediate A->B + Hg²⁺ C Enol Intermediate Ph-C(OH)=CH-Hex B->C + H₂O, - H⁺, - Hg²⁺ D Ketone Product Ph-C(=O)-CH₂-Hex C->D Keto-Enol Tautomerization E {Reagents | H₂O, H₂SO₄, HgSO₄} E->A

Caption: Mechanism of Mercury(II)-catalyzed hydration of an alkyne.

B. Hydroboration–Oxidation An alternative method is hydroboration–oxidation. For terminal alkynes, this reaction provides anti-Markovnikov addition, yielding aldehydes.[3] However, for internal alkynes like this compound, hydroboration also produces a mixture of two ketones after the oxidation and tautomerization steps, offering little regiochemical advantage over mercury-catalyzed hydration.[3]

Halogenation: Formation of Tetrahaloalkanes

Alkynes react with halogens such as bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition reaction. With one equivalent of halogen, a dihaloalkene is formed. The mechanism involves a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.[6] In the presence of excess halogen, the reaction proceeds further, adding a second equivalent to the dihaloalkene to produce a tetrahaloalkane.[6]

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. The alkyne in this compound can serve as a 2π-electron component in these transformations.

Huisgen 1,3-Dipolar Cycloaddition A prominent example is the [3+2] cycloaddition with an azide, such as phenyl azide, to form a triazole ring system.[13] This reaction, a cornerstone of "click chemistry," is highly efficient and forms stable, aromatic heterocyclic products.[14] While often catalyzed by copper(I) for terminal alkynes, the thermal cycloaddition can proceed with internal alkynes, although potentially requiring more forcing conditions. The resulting triazole can serve as a rigid, stable linker in larger molecules, a feature highly valued in drug design.[14][15]

G reactants reactants transition Concerted Transition State reactants->transition Heat (Δ) product 1,4,5-Trisubstituted Triazole transition->product Ring Formation

Caption: Schematic of the [3+2] cycloaddition reaction.

Applications in Research and Drug Development

The reactivity of this compound and related internal alkynes is not merely of academic interest. These reactions are routinely employed in the synthesis of complex molecules with significant biological activity.

  • Scaffold Rigidity: The alkyne and its derivatives (e.g., alkenes, triazoles) provide rigid structural elements. This rigidity is crucial in drug design, as it reduces the entropic penalty of binding to a biological target, potentially increasing potency and selectivity.[16]

  • Bioorthogonal Chemistry: The 1,3-dipolar cycloaddition is a prime example of a bioorthogonal "click" reaction. This allows for the specific labeling and conjugation of molecules in complex biological systems, a vital tool in chemical biology and drug target identification.[14]

  • Polymer Synthesis: Disubstituted acetylenes like this compound can be polymerized using transition metal catalysts (e.g., WCl₆-Ph₄Sn) to create polyacetylene materials with interesting photoluminescent and electronic properties for potential use in organic light-emitting diodes (OLEDs).[17]

Experimental Protocols

The following protocols are provided as representative examples for the transformation of this compound. All reactions should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This procedure is adapted from general methods for synthesizing internal alkynes, such as the Sonogashira coupling, which is a powerful method for forming C(sp²)-C(sp) bonds.[18]

  • Setup: To a dry, nitrogen-flushed Schlenk flask, add iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base: Add degassed triethylamine (3.0 eq) as both the base and solvent.

  • Alkyne Addition: Add 1-octyne (1.1 eq) dropwise to the stirred mixture at room temperature.[19]

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Selective Hydrogenation to (Z)-1-Phenyl-1-octene

This protocol utilizes Lindlar's catalyst for stereoselective cis-alkene formation.[9]

  • Setup: To a round-bottom flask, add this compound (1.0 eq) dissolved in ethyl acetate.

  • Catalyst: Add Lindlar's catalyst (5% by weight of the alkyne).

  • Hydrogen Atmosphere: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress carefully by GC-MS or TLC to avoid over-reduction to the alkane.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Rinse the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield (Z)-1-phenyl-1-octene.

Protocol 3: Mercury(II)-Catalyzed Hydration

This protocol describes the formation of a ketone mixture from this compound.[4][11]

  • Setup: In a round-bottom flask, combine water, concentrated sulfuric acid (0.5 eq), and mercury(II) sulfate (0.1 eq).

  • Substrate Addition: Add a solution of this compound (1.0 eq) in an appropriate co-solvent like THF or methanol.

  • Reaction: Heat the mixture to 60-80 °C and stir for several hours. Monitor by TLC.

  • Workup: Cool the reaction to room temperature and neutralize carefully with saturated aqueous sodium bicarbonate.

  • Extraction: Extract the mixture with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to separate the isomeric ketone products.

Conclusion

This compound is a prototypical unsymmetrical internal alkyne whose reactivity profile is governed by a delicate balance of electronic and steric effects. Its triple bond readily participates in a range of valuable chemical transformations, including stereocontrolled hydrogenations, hydration to ketones, and powerful cycloaddition reactions. A thorough understanding of these reaction mechanisms and the experimental conditions required to control them allows scientists to strategically incorporate this moiety into complex targets, from advanced materials to next-generation pharmaceuticals. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the synthetic power of this versatile chemical building block.

References

  • LibreTexts, C. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. [Link]

  • Ashenhurst, J. (n.d.). Electrophilic Addition Reactions of Alkynes. Chemistry Steps. [Link]

  • Lumen Learning. (n.d.). Reactions of Alkynes: Addition of HX and (X₂). MCC Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Regioselective electrophilic addition reaction to internal alkynes. [Link]

  • LibreTexts, C. (2020). 13.7: Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • Osunstate. (2026). Hydrogenation Of Alkynes: Examples & Reactions. [Link]

  • LibreTexts, C. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts. [Link]

  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • Professor Dave Explains. (2018). Hydrogenation of Alkynes. YouTube. [Link]

  • OrgoSolver. (n.d.). Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • LibreTexts, C. (2024). 9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]

  • LibreTexts, C. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Publications. (n.d.). Transition States of Strain-Promoted Metal-Free Click Chemistry: 1,3-Dipolar Cycloadditions of Phenyl Azide and Cyclooctynes. Organic Letters. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • LibreTexts, C. (2024). 9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps. [Link]

  • NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5). [Link]

  • ResearchGate. (n.d.). Catalytic Hydration of Alkynes and Its Application in Synthesis. [Link]

  • NIH. (n.d.). Stereoselective Halogenation in Natural Product Synthesis. [Link]

  • Chad's Prep. (2020). 9.7 Hydration of Alkynes | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. [Link]

  • ResearchGate. (n.d.). Mechanistic insights on the regioselectivity in the halogenation of α-haloketones in acetic acid. [Link]

  • Stevens, E. (2019). regioselectivity of radical halogenation of alkanes. YouTube. [Link]

  • Osbourn, J. (2020). Regioselectivity of Radical Halogenation. YouTube. [Link]

  • ResearchGate. (n.d.). Reaction of cycloheptyne with 1,3-diphenylisobenzofuran or phenyl azide.... [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buckminsterfullerene. [Link]

  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery. [Link]

  • NIH. (n.d.). 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes. [Link]

  • ACG Publications. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione.... [Link]

  • NIH. (n.d.). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

Sources

Methodological & Application

Application Note & Protocols: Polymerization of 1-Phenyl-1-octyne using Transition Metal Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of 1-phenyl-1-octyne, a disubstituted acetylene monomer, to yield poly(this compound) [P(1P1O)]. This polymer is of significant interest due to its conjugated backbone, which imparts unique optical, electronic, and physical properties, making it a candidate for applications in electronics, optoelectronics, and advanced materials.[1][2] We will delve into the primary transition metal catalyst systems employed for this polymerization, with a focus on rhodium, tungsten, and molybdenum-based catalysts. The guide explains the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and offers insights into the characterization of the resulting polymers.

Introduction: The Significance of Substituted Polyacetylenes

Substituted polyacetylenes are a class of conjugated polymers that have garnered considerable attention for their remarkable electronic, optical, and structural characteristics.[3] Unlike polyacetylene, the parent polymer which is insoluble and unstable in air, polymers derived from substituted acetylenes, such as this compound, often exhibit excellent solubility in common organic solvents and high stability, which are crucial for processability and practical applications.[2]

Poly(this compound) possesses a backbone of alternating carbon-carbon double bonds with phenyl and hexyl side groups. This structure gives rise to properties that are being explored for:

  • Optoelectronics: Potential use in light-emitting diodes (LEDs) due to their photoluminescence.[1][4]

  • Membrane Separation: The rigid backbone can form materials with specific permeation properties.[2]

  • Advanced Materials: Their stability and processability make them suitable for creating functional films and coatings.[4][5]

The synthesis of well-defined P(1P1O) with controlled molecular weight and low polydispersity is critically dependent on the choice of the transition metal catalyst.[6][7] This guide will focus on the most effective catalytic systems, detailing the "why" behind procedural steps to ensure both reproducibility and a deeper understanding of the polymerization process.

General Experimental Workflow

The overall process, from monomer preparation to polymer characterization, follows a logical sequence. The diagram below illustrates a typical workflow for the synthesis and analysis of poly(this compound).

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_analysis Characterization Monomer This compound Monomer Reaction Inert Atmosphere Reaction (N2 or Ar) Monomer->Reaction Catalyst Transition Metal Catalyst (& Co-catalyst) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Reaction Precipitation Precipitation in Non-solvent (e.g., Methanol) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Purified P(1P1O) Polymer Drying->Polymer SEC SEC/GPC (Mw, Mn, PDI) Polymer->SEC NMR NMR Spectroscopy (Structure, Stereoregularity) Polymer->NMR TGA TGA/DSC (Thermal Properties) Polymer->TGA

Caption: General workflow for transition metal-catalyzed polymerization.

Rhodium-Based Catalyst Systems

Rhodium(I) complexes are among the most effective catalysts for the polymerization of substituted acetylenes, particularly for producing highly stereoregular polymers with a cis-transoidal configuration.[2][3] These catalysts are valued for their high activity, functional group tolerance, and ability to facilitate living polymerizations, which allows for precise control over the polymer's molecular weight and architecture.[3][8]

Mechanism of Rhodium-Catalyzed Polymerization

The polymerization is generally believed to proceed via an insertion mechanism. The key steps are:

  • Initiation: The alkyne monomer coordinates to the Rh(I) center. An initiating group (often an acetylide formed in situ or a pre-attached group like vinyl or aryl) is present on the rhodium.[9]

  • Propagation: The coordinated monomer inserts into the Rh-C bond of the growing polymer chain. This process repeats, extending the polymer chain with each monomer addition. The high stereoregularity is attributed to the steric constraints imposed by the ligands on the rhodium center during this insertion step.

  • Termination: The reaction is typically quenched by adding a non-solvent like methanol, which protonates the Rh-C bond, releasing the polymer chain.

G cluster_0 Catalytic Cycle A [Rh]-P (Active Catalyst with Polymer Chain 'P') B Monomer Coordination A->B + Monomer (1P1O) C Insertion (Cis-addition) B->C D [Rh]-P-M (Chain Extended by one Monomer Unit 'M') C->D D->A Cycle Repeats (n-1) times

Caption: Simplified insertion mechanism for Rh-catalyzed polymerization.

Protocol: Polymerization using [Rh(nbd)Cl]₂ / Co-catalyst

This protocol describes a common method using the commercially available rhodium dimer, [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene), often activated by a base or an organometallic co-catalyst. Using N-functionalized phosphine or NHC ligands can create even more active and controlled catalytic systems.[9][10]

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (catalyst precursor)

  • Triethylamine (Et₃N) or a suitable ligand (e.g., Ph₂P(CH₂)₃NMe₂)

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply (high purity)

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware must be oven-dried overnight at 120 °C and cooled under a stream of inert gas (Ar or N₂).

  • Catalyst Solution Preparation: In a Schlenk flask under inert atmosphere, dissolve the rhodium catalyst precursor, for example, [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (6.4 µmol), in 2.5 mL of anhydrous THF.[2] The solution should be a clear, colored solution. Causality Note: THF is an excellent solvent for both the monomer and the catalyst, and its polarity can enhance the activity of some rhodium catalysts.[10]

  • Monomer Addition: To the stirred catalyst solution, add this compound (0.64 mmol, for a monomer-to-catalyst ratio of 100:1) via syringe.[2]

  • Polymerization: Stir the reaction mixture at room temperature (20-25 °C) in the absence of light.[2] The reaction progress can be monitored by taking small aliquots and analyzing monomer consumption via Gas Chromatography (GC).[2] The solution will typically become more viscous as the polymer forms.

  • Termination and Isolation: Once the desired conversion is reached (or after a set time, e.g., 1-24 hours), terminate the polymerization by slowly pouring the viscous polymer solution into a beaker containing a large excess of vigorously stirred methanol (~25 mL).[2]

  • Purification: The polymer will precipitate as a yellow solid. Allow the suspension to stir for 30 minutes to ensure complete precipitation.

  • Collection: Collect the polymer by vacuum filtration. Wash the solid repeatedly with fresh methanol to remove any residual monomer and catalyst.

  • Drying: Dry the polymer under high vacuum at 40 °C until a constant weight is achieved.

Data and Characterization

The resulting poly(this compound) is typically a yellow, film-forming solid.

  • NMR Spectroscopy: ¹H NMR analysis in CDCl₃ is used to confirm the structure. A sharp singlet around δ 5.8 ppm indicates the vinylic proton of a highly stereoregular cis-transoidal backbone.[2][10]

  • Size Exclusion Chromatography (SEC/GPC): This technique is essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Table 1: Representative Data for Rhodium-Catalyzed Polymerization of Phenylacetylene Derivatives

Catalyst System Monomer Mₙ ( g/mol ) PDI (Mₙ/Mₙ) Stereoregularity Reference
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] 1-ethynyl-4-(tert-butyl)benzene 2.72 × 10⁶ 1.6 cis-transoidal [2][10]
[Rh(nbd)Cl]₂ / Et₃N Phenylacetylene up to 4.43 × 10⁶ (Mw) High cis-transoidal [10]

| Rh(I)-NHC Complexes | Phenylacetylene | up to 2.0 × 10⁶ (Mw) | 1.5 - 2.5 | cis-transoidal |[9] |

Tungsten and Molybdenum-Based Catalyst Systems

Early transition metals like tungsten and molybdenum are also potent catalysts for alkyne polymerization. They typically operate via a different mechanism than rhodium—an olefin metathesis-type pathway involving a metal-carbene (alkylidene) intermediate.[11] The most common systems are based on metal halides (WCl₆, MoCl₅) combined with an organometallic co-catalyst, such as tetraphenyltin (Ph₄Sn).[1][4]

Mechanism of W/Mo-Catalyzed Polymerization

The active species is a metal-carbene formed from the reaction of the metal halide and the co-catalyst. The proposed mechanism involves:

  • Initiation: Formation of a metal-carbene species.

  • Propagation: The alkyne monomer reacts with the metal-carbene to form a metallacyclobutene intermediate. This intermediate undergoes a retro-[2+2] cycloaddition to open the ring, regenerating a new metal-carbene at the end of the now-extended polymer chain. This cycle repeats, propagating the polymerization.

G cluster_0 Metathesis Cycle A [M]=CR₂ (Metal-Carbene) B [2+2] Cycloaddition A->B + Alkyne Monomer C Metallacyclobutene Intermediate B->C D Ring Opening C->D E [M]=C(R)-Polymer (Regenerated Carbene) D->E E->A Cycle Repeats

Caption: Proposed metathesis mechanism for W/Mo-catalyzed polymerization.

Protocol: Polymerization using WCl₆ / Ph₄Sn

This protocol is effective for producing high molecular weight polymers, although control over the PDI is generally less precise than with living rhodium systems.

Materials:

  • This compound (monomer)

  • Tungsten(VI) chloride (WCl₆)

  • Tetraphenyltin (Ph₄Sn)

  • Anhydrous toluene

  • Methanol containing a small amount of HCl

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried and purged with inert gas.

  • Monomer Solution: In a Schlenk flask, dissolve this compound (e.g., 0.5 g) in anhydrous toluene (e.g., 5 mL) under an inert atmosphere.

  • Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst solution. Suspend WCl₆ (e.g., 16 mg, 0.04 mmol) and Ph₄Sn (e.g., 17 mg, 0.04 mmol) in toluene (5 mL). Causality Note: Ph₄Sn acts as a co-catalyst or initiator, reacting with WCl₆ to form the active carbene species. Toluene is a common solvent for these systems.[1]

  • Initiation: Age the catalyst mixture by stirring at 30 °C for 15 minutes.

  • Polymerization: Add the aged catalyst solution to the monomer solution via cannula. Stir the reaction at a controlled temperature (e.g., 30-60 °C) for the desired time (e.g., 24 hours).

  • Termination and Isolation: Quench the reaction by pouring the solution into a large volume of methanol containing ~1% HCl. The acid helps to decompose the catalyst residues.

  • Purification and Collection: The polymer will precipitate. Collect the solid by vacuum filtration, wash thoroughly with methanol, and then re-dissolve it in a minimal amount of a good solvent (like THF or toluene).

  • Re-precipitation: Precipitate the polymer again in fresh methanol to ensure higher purity. Filter and collect the solid.

  • Drying: Dry the final polymer product under high vacuum to a constant weight.

Data and Characterization

Polymers produced with W/Mo catalysts are also typically yellow solids. The stereochemistry is often a mix of cis and trans isomers, which can be assessed by NMR.

Table 2: Representative Data for W/Mo-Catalyzed Polymerization

Catalyst System Monomer Mₙ ( g/mol ) PDI (Mₙ/Mₙ) Yield (%) Reference
WCl₆-Ph₄Sn 1-Phenyl-1-propyne (with C₆₀) up to 171,000 ~2.2 up to 99.5 [4][5]
WCl₆-Ph₄Sn Substituted 1-phenyl-1-octynes - - Moderate [1]

| MoCl₅-Ph₄Sn | Substituted 1-phenyl-1-octynes | - | - | Low to incapable |[1] |

Note: For some substituted phenylacetylenes, MoCl₅ can be ineffective, while WCl₆ works well.[1]

Comparative Analysis and Troubleshooting

FeatureRhodium-Based SystemsTungsten/Molybdenum-Based Systems
Mechanism InsertionMetathesis
Control Excellent (often "living")Moderate to Poor
PDI Narrow (typically < 1.5)Broad (typically > 2.0)
Stereoselectivity High (cis-transoidal)Variable (mix of cis and trans)
Activity Very HighHigh (W) to Moderate/Low (Mo)
Functional Group Tolerance Generally GoodCan be sensitive to some functional groups
Catalyst Handling Often requires glovebox/Schlenk line; some are air-stableHighly sensitive to air and moisture

Troubleshooting Guide:

  • Low/No Polymerization:

    • Cause: Impurities in monomer or solvent (water, oxygen, inhibitor).

    • Solution: Re-purify monomer by distillation. Use freshly distilled, inhibitor-free, and thoroughly degassed solvents. Ensure the inert atmosphere is maintained.

  • Low Molecular Weight:

    • Cause: High catalyst concentration; presence of chain transfer agents (impurities); reaction terminated too early.

    • Solution: Decrease catalyst loading. Ensure high purity of all reagents. Increase reaction time.

  • Broad PDI (especially in Rh systems):

    • Cause: Slow initiation compared to propagation; catalyst degradation; multiple active species.

    • Solution: Ensure rapid mixing of monomer and catalyst. Check catalyst integrity. For some systems, adding a specific ligand can improve control.

References

  • Mei, Y., et al. (2006). Poly(this compound)s containing different stereogenic and chromophoric pendants. ResearchGate. [Link]

  • Veige, A. S., et al. (2021). Insights into tungsten catalyzed ring expansion polymerization. Pacifichem 2021. [Link]

  • Sun, Q., et al. (2000). C>60>-containing poly(1-phenyl- 1-alkynes): Synthesis, light emission, and optical limiting. Chemistry of Materials, 12(5), 1446-1455. [Link]

  • Müller, T. J. J. (2018). Rhodium-catalyzed polymerization of 1,3,5-tris(p-B(pin)phenyl)benzene... ResearchGate. [Link]

  • Katz, T. J., & Lee, S. J. (1979). The Mechanisms of Phenylacetylene Polymerization by Molybdenum and Titanium Initiators. DTIC. [Link]

  • Johnson, J. B., & Schrock, R. R. (2021). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society. [Link]

  • Lu, B., & Lu, Z. (2006). New polymerization catalyzed by palladium complexes: synthesis of poly(p-phenylenevinylene) derivatives. Chemical Communications. [Link]

  • Sadow, A. D., et al. (2022). Dual-Chain Polymerization at an Early Transition-Metal Single-Site Catalyst. ACS Catalysis. [Link]

  • Pérez-Torrente, J. J., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(10), 1438-1449. [Link]

  • Nuyken, O., & Mayershofer, M. (2005). Examples of rhodium-based initiators for alkyne polymerizations. ResearchGate. [Link]

  • Zhang, D. (2023). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. MDPI. [Link]

  • Tang, B. Z. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI. [Link]

  • Pérez-Torrente, J. J., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. RSC Publishing. [Link]

  • Novak, B. M. (2003). An overview of transition metal-mediated polymerizations. ResearchGate. [Link]

  • Pérez-Torrente, J. J., et al. (2024). Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with. Polymer Chemistry. [Link]

  • Tang, B. Z. (2019). Palladium-catalyzed carbene coupling polymerization: synthesis of E-poly(arylene vinylene)s. Chemical Communications. [Link]

  • Li, Y., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 656. [Link]

  • Zhu, B. (2020). Polymeric palladium-mediated carbene polymerization. Polymer Chemistry. [Link]

  • Tang, B. Z. (2012). Palladium-catalyzed alkyne polyannulation of diphenols and unactivated internal diynes: a new synthetic route to functional heterocyclic polymers. Polymer Chemistry. [Link]

  • Sun, Q., et al. (2000). C 60 -Containing Poly(1-phenyl-1-alkynes): Synthesis, Light Emission, and Optical Limiting. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Poly(1-phenyl-1-octyne)s for Electronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Substituted Polyacetylenes in Organic Electronics

Substituted polyacetylenes, a class of conjugated polymers, have garnered significant interest for their potential applications in organic electronics.[1][2] Unlike their unsubstituted counterpart, polyacetylene, which is insoluble and unstable, the introduction of side groups onto the polymer backbone imparts desirable properties such as solubility, stability, and tunable electronic characteristics.[3] Among these, poly(1-phenyl-1-octyne) (PPO) stands out as a promising material for solution-processable organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). Its bulky phenyl and octyl substituents prevent extensive chain packing, leading to good solubility in common organic solvents, while the conjugated backbone provides the necessary electronic properties for charge transport.[4][5]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of the this compound monomer, its subsequent polymerization using a rhodium catalyst, and the fabrication of a solution-processed organic thin-film transistor. The methodologies are explained with a focus on the underlying chemical principles and experimental best practices to ensure reproducibility and high-quality results for researchers in materials science and electronic engineering.

Part 1: Synthesis of the this compound Monomer via Sonogashira Coupling

The synthesis of the this compound monomer is efficiently achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[2][3] The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

G cluster_cat_cycle Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Pd(0) Pd(0) Pd(II)-Aryl Pd(II)-Aryl Pd(0)->Pd(II)-Aryl Oxidative Addition of Aryl-X Pd(II)-Aryl-Alkyne Pd(II)-Aryl-Alkyne Pd(II)-Aryl->Pd(II)-Aryl-Alkyne Transmetalation (from Cu-Alkyne) Pd(II)-Aryl-Alkyne->Pd(0) Reductive Elimination Product Product Pd(II)-Aryl-Alkyne->Product Cu(I) Cu(I) Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)->Cu(I)-Alkyne Deprotonation of Alkyne Aryl-X Aryl-X Aryl-X->Pd(II)-Aryl Alkyne Alkyne Alkyne->Cu(I)-Alkyne

Figure 1: Simplified Sonogashira Coupling Mechanism.
Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from iodobenzene and 1-octyne.

Materials:

  • Iodobenzene (1.0 equiv.)

  • 1-Octyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv.)

  • Copper(I) iodide (CuI) (0.04 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene, anhydrous toluene, and triethylamine.

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Addition of Catalysts and Alkyne: To the degassed solution, add Pd(PPh₃)₂Cl₂ and CuI. Finally, add 1-octyne dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (iodobenzene) is consumed, which typically takes 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Purification: The organic layer is washed with saturated aqueous ammonium chloride solution to remove the copper salts, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.

Characterization Data for this compound:

PropertyValue
Appearance Colorless oil
Boiling Point 127-128 °C (lit.)[6]
¹H NMR (CDCl₃, δ) 7.45-7.25 (m, 5H, Ar-H), 2.42 (t, 2H, -C≡C-CH₂-), 1.65-1.55 (m, 2H, -CH₂-), 1.45-1.25 (m, 6H, -(CH₂)₃-), 0.90 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ) 128.3, 128.2, 127.6, 91.5, 80.7, 31.4, 28.7, 22.6, 19.6, 14.1

Part 2: Rhodium-Catalyzed Polymerization of this compound

The polymerization of this compound is effectively carried out using a rhodium(I)-based catalyst, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene).[4] This type of catalyst promotes a stereoregular polymerization, typically yielding a cis-transoidal polymer configuration.[5] The polymerization proceeds via an insertion mechanism, where the monomer coordinates to the rhodium center and subsequently inserts into the growing polymer chain.

Figure 2: Key Stages of Rh-Catalyzed Polymerization.
Experimental Protocol: Synthesis of Poly(this compound)

This protocol outlines the polymerization of this compound using a rhodium catalyst.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (catalyst)

  • Triethylamine (Et₃N) (co-catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer

Procedure:

  • Catalyst Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(nbd)Cl]₂ and Et₃N in anhydrous THF.

  • Polymerization: To the stirred catalyst solution, add a solution of this compound in anhydrous THF dropwise at room temperature. The reaction mixture will typically turn from yellow to a deep red or brown color, indicating the formation of the conjugated polymer.

  • Reaction Monitoring: The polymerization is typically allowed to proceed for 24 hours at room temperature. The progress can be monitored by taking small aliquots and analyzing the consumption of the monomer by Gas Chromatography (GC).

  • Precipitation and Purification: After the desired reaction time, the polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol, with vigorous stirring. The precipitated polymer is then collected by filtration, washed with fresh methanol to remove any unreacted monomer and catalyst residues, and dried under vacuum to a constant weight.

Typical Properties of Poly(this compound):

PropertyTypical Value
Appearance Yellow to orange solid
Yield > 85%[4]
Number-Average Molecular Weight (Mₙ) 1.70 x 10⁶ g/mol [5]
Weight-Average Molecular Weight (Mₙ) 2.2 x 10⁴ g/mol [4]
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temperature (T₉) ~100-130 °C
Decomposition Temperature (Tₐ) > 300 °C (in N₂)[7]

Part 3: Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the acetylenic proton signal and the appearance of broad signals in the aromatic and aliphatic regions are indicative of successful polymerization.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mₙ and Mₙ) and the polydispersity index (PDI) of the polymer.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7][8][9][10] Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (T₉).[7][11][12][13]

Part 4: Application in Organic Thin-Film Transistors (OTFTs)

The solubility of poly(this compound) allows for its use as the active semiconductor layer in OTFTs fabricated via solution-based techniques such as spin-coating.[14][15][16]

G cluster_device Top-Contact, Bottom-Gate OTFT Substrate Substrate (e.g., Si/SiO₂) Gate Gate Electrode (e.g., doped Si) Dielectric Dielectric Layer (e.g., SiO₂) Semiconductor Poly(this compound) Source_Drain Source_Drain

Sources

Application Note & Protocol: Stereoselective Synthesis of (Z)-1-phenyl-1-octene via Catalytic Hydrogenation of 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoselective synthesis of (Z)-alkenes is a foundational transformation in organic chemistry, with profound implications in the synthesis of pharmaceuticals, natural products, and advanced materials. This application note provides a comprehensive guide to the catalytic hydrogenation of 1-phenyl-1-octyne to selectively yield the (Z)-1-phenyl-1-octene isomer. We delve into the mechanistic underpinnings of stereoselective hydrogenation, offer a comparative analysis of key catalyst systems, and present detailed, validated protocols for laboratory execution. This guide is designed for researchers, chemists, and drug development professionals seeking to achieve high stereoselectivity and yield in alkyne semi-hydrogenation reactions.

Theoretical Background & Mechanistic Insights

The partial reduction of alkynes to alkenes is a powerful synthetic tool, but its utility hinges on the ability to control the stereochemical outcome. The geometry of the resulting alkene is dictated by the reaction mechanism, which is primarily influenced by the choice of catalyst.[1]

The Principle of Syn-Addition

The catalytic hydrogenation of alkynes to cis or (Z)-alkenes proceeds through a mechanism known as syn-addition . This process occurs on the surface of a heterogeneous catalyst, such as palladium or nickel.[1][2] The key steps are:

  • Adsorption: Both the alkyne and molecular hydrogen (H₂) adsorb onto the active sites of the catalyst surface. This interaction weakens the respective π-bonds in the alkyne and the σ-bond in H₂.[3]

  • Hydrogen Addition: The hydrogen atoms are delivered to the same face of the alkyne triple bond in a concerted or stepwise fashion.[2][3] This simultaneous or rapid sequential addition from one side ensures that the substituents on the newly formed double bond are oriented on the same side, resulting in a (Z)-alkene.

  • Desorption: The newly formed (Z)-alkene has a weaker affinity for the catalyst surface than the starting alkyne and desorbs, freeing the active site for another catalytic cycle.[3]

syn_addition_mechanism cluster_catalyst Catalyst Surface (e.g., Pd) cluster_reactants Reactants cluster_product Product catalyst_surface Active Sites z_alkene (Z)-1-Phenyl-1-octene catalyst_surface->z_alkene 2. Syn-Addition & 3. Desorption alkyne This compound alkyne->catalyst_surface 1. Adsorption hydrogen H₂ hydrogen->catalyst_surface

Caption: Mechanism of syn-addition on a heterogeneous catalyst surface.

The Role of "Poisoned" Catalysts

Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are highly active and will readily reduce alkynes first to alkenes and subsequently to alkanes, a process known as over-reduction. To stop the reaction at the alkene stage, "poisoned" or deactivated catalysts are employed.[4][5] These catalysts have their most active sites blocked by inhibitors like lead salts or quinoline, which reduces their reactivity enough to prevent the hydrogenation of the less reactive alkene product while still allowing the reduction of the alkyne starting material.[2][4]

Comparative Analysis of Catalyst Systems

The choice of catalyst is the most critical parameter for achieving high (Z)-selectivity. Lindlar's catalyst is the most renowned for this transformation, but other systems, such as P-2 Nickel, offer viable alternatives.

Catalyst SystemComposition & PreparationTypical Conditions(Z):(E) SelectivityAdvantages & Considerations
Lindlar's Catalyst 5% Pd on CaCO₃ or BaSO₄, poisoned with lead acetate and quinoline.[3][4]H₂ (1 atm or slightly higher), Room Temp., Solvents: Ethyl Acetate, Hexane, Methanol.[4]Typically >95:5Advantages: Commercially available, highly reliable, and well-documented.[5] Considerations: Lead is toxic, requiring careful handling and disposal. Catalyst activity can vary between batches.
P-2 Nickel Boride (Ni₂B) Prepared in situ from Nickel(II) Acetate (Ni(OAc)₂) and Sodium Borohydride (NaBH₄) in ethanol.[6][7]H₂ (1 atm), Room Temp., Solvent: Ethanol.[6]Generally >98:2Advantages: Avoids heavy metal poisons like lead. Can be prepared fresh for maximum activity.[7] Considerations: Prepared in situ, requiring an extra synthetic step. The catalyst is an amorphous, pyrophoric solid when dry.
Pd-Single Atom Alloy (Pd₁Ag₃/Al₂O₃) Palladium atoms dispersed on a silver nanoparticle surface.[8]H₂ (5 bar), 25°C, Solvent: n-hexane.[8]High (95-97% alkene selectivity)Advantages: Prevents formation of palladium hydride, which can lead to over-hydrogenation.[8] High selectivity even at high conversion. Considerations: Not as commercially available as Lindlar's catalyst.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of (Z)-1-phenyl-1-octene. All operations should be conducted in a well-ventilated fume hood.

General Experimental Workflow

experimental_workflow start Start setup 1. Reaction Setup - Add substrate, solvent, and catalyst - Purge with N₂ or Ar start->setup hydrogenation 2. Hydrogenation - Introduce H₂ (balloon or reactor) - Vigorous stirring setup->hydrogenation monitoring 3. Reaction Monitoring - TLC or GC analysis hydrogenation->monitoring monitoring->hydrogenation Continue if incomplete workup 4. Work-up - Filter catalyst (e.g., through Celite) - Wash with solvent monitoring->workup If complete purification 5. Purification - Concentrate in vacuo - Column chromatography (if needed) workup->purification characterization 6. Characterization - NMR, GC-MS, IR purification->characterization end End Product: (Z)-1-phenyl-1-octene characterization->end

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol is adapted for a typical laboratory scale using a hydrogen balloon.

Materials:

  • This compound

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)

  • Ethyl Acetate (or Hexane), anhydrous

  • Hydrogen (H₂) gas cylinder and balloon

  • Round-bottom flask with stir bar

  • Septum and needles

  • Celite® or a similar filter aid

  • Standard glassware for work-up

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 5.37 mmol).

  • Dissolve the substrate in 25 mL of ethyl acetate.

  • Carefully add Lindlar's catalyst (50-100 mg, 5-10 mol% relative to the substrate).[4]

  • Seal the flask with a rubber septum. Purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Hydrogenation: Fill a balloon with hydrogen gas. Insert a needle connected to the balloon through the septum. Insert a second needle as a vent. Allow hydrogen to flush through the headspace for ~1 minute, then remove the vent needle.

  • Stir the reaction mixture vigorously at room temperature under the positive pressure of the hydrogen balloon.

  • Monitoring: Monitor the reaction progress by TLC or GC.[9] Take small aliquots, filter through a small plug of silica or Celite®, and analyze. The reaction is typically complete within 1-4 hours. Cease the reaction immediately upon consumption of the starting material to prevent over-reduction.

  • Work-up: Once the reaction is complete, remove the hydrogen balloon and purge the flask with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with an additional 10-15 mL of ethyl acetate.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. The product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using P-2 Nickel Boride (In Situ)

This protocol involves the fresh preparation of the P-2 Ni catalyst.

Materials:

  • This compound

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (absolute)

  • Hydrogen (H₂) gas supply (balloon or hydrogenator)

  • Two-necked round-bottom flask with stir bar

Procedure:

  • Catalyst Preparation: In a 100 mL two-necked flask under a nitrogen atmosphere, dissolve Nickel(II) Acetate Tetrahydrate (e.g., 130 mg, 0.52 mmol) in 20 mL of absolute ethanol. This will form a green solution.

  • To this solution, add a solution of Sodium Borohydride (e.g., 40 mg, 1.06 mmol) in 5 mL of ethanol. An immediate black precipitate of P-2 Nickel catalyst will form, along with vigorous gas evolution (hydrogen).[6] Stir for 5-10 minutes.

  • Hydrogenation: Introduce hydrogen gas via a balloon as described in Protocol 1.

  • Add a solution of this compound (e.g., 1.0 g, 5.37 mmol) in 10 mL of ethanol to the catalyst suspension.

  • Stir the mixture vigorously at room temperature under the hydrogen atmosphere.

  • Monitoring & Work-up: Monitor the reaction as described in Protocol 1. Upon completion, the work-up is identical: filter the black catalyst through Celite® and remove the solvent in vacuo.

Product Characterization & Validation

Confirming the identity, purity, and stereochemistry of the product is a critical self-validating step.

Analytical TechniqueParameterExpected Result for (Z)-1-phenyl-1-octeneDistinguishing Feature
¹H NMR (CDCl₃)Vinylic Proton Coupling Constant (JH-H)~11-12 HzThe key diagnostic feature. The corresponding (E)-isomer would show a larger coupling constant of ~15-18 Hz.[10][11]
Vinylic Proton Chemical Shifts (δ)~6.4 ppm (d, 1H), ~5.7 ppm (dt, 1H)Chemical shifts are influenced by the anisotropic effect of the phenyl ring.
GC-MS Retention TimeSingle major peakThe Z/E isomers will have different retention times. Allows for quantification of isomeric purity and detection of starting material or alkane.
Mass Spectrum (m/z)M⁺ at 188.16Confirms the molecular weight of the product.[12]
IR Spectroscopy C=C Stretch (alkene)~1650-1660 cm⁻¹ (weak)Confirms the presence of the double bond.
=C-H Bend (cis)~690-730 cm⁻¹ (strong)The out-of-plane bend for a cis-disubstituted alkene can provide further evidence for the (Z)-geometry.

References

  • Lindlar's Catalyst Mechanism | Partial Hydrogenation of Alkynes. (2025). AdiChemistry via YouTube.
  • Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. (2025).
  • Discuss hydrogenation of alkynes as a stereo-selective reaction. (2025). Filo.
  • Application Notes and Protocols for Lindlar Catalyst in Selective Alkyne Reduction. (2025). BenchChem.
  • Reduction of an alkyne using the Lindlar c
  • Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. (n.d.).
  • Partial Reduction of Alkynes With Lindlar's Catalyst. (2011). Master Organic Chemistry.
  • A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Phenyl-1-butyne. (2025). BenchChem.
  • Hydrogenation of alkynes to give alkenes is a well-established synthetic method. (n.d.). Thieme.
  • Distinguishing Isomers of 1,2-Dibromobut-2-ene: A Comparative Guide to Analytical Techniques. (2025). BenchChem.
  • Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. (n.d.). Organic Syntheses Procedure. [Link]

  • Nickel boride c
  • A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Phenyl-1-butyne. (2025). BenchChem.
  • What is the origin of the names P-1 and P-2 of nickel boride catalysts?. (2017). Chemistry Stack Exchange.
  • How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.).
  • How can the E and Z isomers be distinguished
  • Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. (n.d.). MDPI.
  • (Z)-1-Phenyl-1-octene. (n.d.). PubChem. [Link]

Sources

Application Notes & Protocols: Selective Hydrogenation of 1-Phenyl-1-octyne to (Z)-1-Phenyl-1-octene using Lindlar's Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the stereoselective reduction of the internal alkyne, 1-phenyl-1-octyne, to its corresponding (Z)-alkene, (Z)-1-phenyl-1-octene. The protocol leverages Lindlar's catalyst, a cornerstone reagent in modern organic synthesis for achieving cis-geometry in alkyne hydrogenations. This guide is intended for researchers and professionals in chemical and pharmaceutical development who require precise control over geometric isomerism in their synthetic targets.

Introduction: The Imperative of Stereocontrol in Synthesis

The geometric configuration of a double bond is a critical determinant of a molecule's biological activity and material properties. The selective synthesis of (Z)-alkenes from alkynes is a frequent challenge, as over-reduction to the corresponding alkane is a common and often unavoidable side reaction with standard hydrogenation catalysts like Palladium on Carbon (Pd/C).[1]

Lindlar's catalyst, a meticulously "poisoned" heterogeneous catalyst, provides an elegant solution to this problem.[2] Developed by Herbert Lindlar, this system facilitates the partial hydrogenation of alkynes with high selectivity for the syn-addition of hydrogen, yielding the desired (Z)- or cis-alkene.[3][4][5] Its efficacy lies in a carefully balanced deactivation of the palladium metal's catalytic power, which halts the reaction at the alkene stage.[1][6] This guide will elucidate the mechanistic underpinnings of this selectivity and provide a robust, field-proven protocol for its application to this compound.

Mechanism and Scientific Rationale

Understanding the "why" behind the protocol is paramount for successful and adaptable execution. The selectivity of the Lindlar catalyst is not accidental but a result of its specific composition.

Catalyst Composition:

  • Palladium (Pd): The active catalytic metal responsible for activating molecular hydrogen (H₂).[1]

  • Calcium Carbonate (CaCO₃): A solid support with a high surface area upon which the palladium nanoparticles are deposited.[7][4]

  • Lead Acetate (Pb(OAc)₂): The primary "poison." Lead salts selectively adsorb onto the most active palladium sites, drastically reducing the catalyst's activity.[3][6][8] This deactivation is the key to preventing the subsequent reduction of the initially formed alkene to an alkane.[1][9]

  • Quinoline: An organic base that acts as a secondary poison, further tempering the catalyst's activity and enhancing selectivity.[6][10]

The Stereoselective Pathway: The reaction proceeds via a surface-mediated mechanism. The alkyne adsorbs onto the palladium surface, and activated hydrogen atoms are delivered from the catalyst surface to one face of the triple bond in a concerted or near-concerted fashion.[3][4] This syn-addition ensures that both hydrogen atoms add to the same side of the alkyne, directly leading to the formation of the (Z)-alkene.[7][2][5] The poisoned nature of the catalyst makes the energy barrier for the adsorption and subsequent reduction of the less-strained alkene product significantly higher than that for the alkyne, effectively preventing over-reduction.

G cluster_catalyst Catalyst Surface (Pd/CaCO₃ + Poisons) H2 H₂ Surface Pd Surface H2->Surface Adsorption & Activation Alkyne This compound (R-C≡C-R') Alkyne->Surface Adsorption Adsorbed_H Adsorbed H atoms Surface->Adsorbed_H Adsorbed_Alkyne Adsorbed Alkyne Surface->Adsorbed_Alkyne Transition_State Syn-Addition Transition State Adsorbed_H->Transition_State Surface Reaction Adsorbed_Alkyne->Transition_State Surface Reaction Alkene (Z)-1-Phenyl-1-octene (cis-Alkene) Transition_State->Alkene Desorption Alkane Alkane Alkene->Alkane Over-reduction (Inhibited) Inhibition Poison (Lead, Quinoline) Blocks this step

Caption: Mechanism of Lindlar Hydrogenation.

Critical Safety Protocols

Catalytic hydrogenation is a potentially hazardous procedure that demands rigorous adherence to safety protocols. The primary risks involve the use of flammable hydrogen gas and a pyrophoric solid catalyst.[11][12]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[12] All operations must be conducted in a well-ventilated chemical fume hood.[13] Ensure all connections are secure and leak-tested with an inert gas (Nitrogen or Argon) before introducing hydrogen.[13][14]

  • Pyrophoric Catalyst: Palladium on a high surface area support can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[12][14] Never allow the dry catalyst to come into contact with air or organic solvents in the absence of an inert atmosphere.[11] The catalyst should always be handled as a slurry or wetted with solvent or water.[14]

  • Filtration and Disposal: After the reaction, the catalyst must be filtered carefully. Do not allow the filter cake to dry in the air. Quench the catalyst by wetting it thoroughly with water immediately after filtration and before disposal in a designated, sealed waste container.[11]

  • System Inerting: The reaction vessel must be thoroughly purged of oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[12][14] This is typically achieved by several cycles of evacuating the vessel under vacuum and backfilling with an inert gas.

Experimental Application Note

This protocol details the reduction of this compound on a 5 mmol scale.

Materials & Equipment
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Lindlar Catalyst (5% Pd on CaCO₃, poisoned)N/ACommercially Available
QuinolineReagentPlus®, ≥99%Commercially Available
Ethyl Acetate (EtOAc)Anhydrous, ≥99.8%Commercially Available
Hydrogen (H₂) GasHigh Purity (≥99.99%)N/A
Nitrogen (N₂) or Argon (Ar) GasHigh PurityN/A
Celite® 545N/ACommercially Available

Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer, gas inlet adapter, septa, hydrogen-filled balloon (heavy-walled), vacuum/inert gas manifold, filtration apparatus (Büchner funnel).

Stoichiometry and Reagent Quantities
CompoundMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound186.295.0931 mg1.0
Lindlar Catalyst (5% Pd)N/AN/A~100 mg (10% w/w)Catalyst
Quinoline129.16~0.1~13 mg (~1 drop)Catalyst Poison
Ethyl Acetate88.11N/A50 mLSolvent
Hydrogen (H₂)2.02> 5.01 atm (balloon)Reagent
Product: (Z)-1-Phenyl-1-octene 188.31 ~5.0 (theor.) ~942 mg (theor.) N/A
Step-by-Step Experimental Protocol
  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar. Equip it with a gas inlet adapter connected to a nitrogen/vacuum manifold, a rubber septum for liquid additions, and a glass stopper. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.

  • Catalyst and Solvent Addition: Under a gentle counterflow of nitrogen, add the Lindlar catalyst (100 mg) to the flask. Add anhydrous ethyl acetate (50 mL) via cannula or syringe.

  • Poison Addition: Add one drop of quinoline (~13 mg) to the catalyst suspension via syringe. Stir the mixture for 5 minutes.

  • Inerting the System: Seal the flask and perform three cycles of evacuation (to ~100 mbar) and backfilling with nitrogen to ensure a completely oxygen-free atmosphere.[11]

  • Substrate Addition: Dissolve this compound (931 mg, 5.0 mmol) in a small amount of ethyl acetate and add it to the reaction flask via syringe through the septum.

  • Hydrogenation: Replace the nitrogen line with a hydrogen-filled balloon. Evacuate the flask one final time and carefully backfill with hydrogen from the balloon. Begin vigorous stirring. The reaction is typically run at room temperature and atmospheric pressure.

  • Reaction Monitoring: The progress of the reaction should be monitored to prevent over-reduction. After ~1-2 hours, briefly switch the atmosphere back to nitrogen, and withdraw a small aliquot via syringe.[11] Analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting material and product should have distinct retention factors/times. The reaction is complete when the starting alkyne is no longer detectable.

  • Reaction Quench and Work-up: Once complete, carefully purge the flask with nitrogen for 5-10 minutes to remove all residual hydrogen.[13]

  • Catalyst Filtration: Prepare a small pad of Celite® in a Büchner funnel and wet it with ethyl acetate. Filter the reaction mixture through the Celite pad to remove the heterogeneous catalyst. Wash the flask and the filter cake with additional ethyl acetate (~20 mL). Crucial Safety Step: Immediately after filtration, douse the filter cake containing the catalyst with water to render it non-pyrophoric.[11]

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is (Z)-1-phenyl-1-octene.

  • Purification (if necessary): If analysis shows impurities, the crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Caption: Experimental Workflow for Lindlar Reduction.

Product Characterization

The final product, (Z)-1-phenyl-1-octene, should be characterized to confirm its structure and stereochemical purity.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the vinyl protons. The cis coupling constant (J) between the two vinyl protons is typically in the range of 11-12 Hz, which is a key diagnostic feature distinguishing it from the trans isomer (J ≈ 15-18 Hz).

  • GC-MS: Provides confirmation of the molecular weight (m/z = 188) and purity. The Z- and E-isomers will likely have slightly different retention times.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction or Sluggish Conversion Inactive catalyst; Insufficient hydrogen.Use fresh catalyst from a reputable source. Ensure the hydrogen balloon is full and connections are secure.
Over-reduction to Alkane Catalyst is too active; Reaction time too long.Add an additional drop of quinoline to further poison the catalyst. Monitor the reaction more frequently and stop immediately upon consumption of starting material.
Mixture of (Z) and (E) isomers Isomerization occurred.This is uncommon with Lindlar's catalyst but could indicate an issue with catalyst quality or prolonged reaction times at elevated temperatures. Ensure the reaction is run at room temperature.

References

  • Wikipedia contributors. (2023). Lindlar catalyst. Wikipedia, The Free Encyclopedia. [Link]

  • Lin, L. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linquip. [Link]

  • Fiveable. (n.d.). Lindlar's Catalyst Definition. Fiveable. [Link]

  • Industrial Chemistry. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Industrial Chemistry. [Link]

  • Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst. Pearson+. [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. UW-Madison Department of Chemistry. [Link]

  • Singh, R. K., & Kotha, S. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 18-28. [Link]

  • BYJU'S. (n.d.). Lindlar catalyst. BYJU'S. [Link]

  • Chemistry LibreTexts. (2021). 9.5: Reduction of Alkynes. [Link]

  • Ashenhurst, J. (2023). Partial Reduction of Alkynes With Lindlar’s Catalyst. Master Organic Chemistry. [Link]

  • Roy, K.-M. (2007). Hydrogenation of alkynes to give alkenes. Science of Synthesis, 47, 897-906. [Link]

  • OpenOChem Learn. (n.d.). Reduction of Alkynes. [Link]

  • Le Maréchal, A. M., & Paturel, D. (2015). Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. L'Actualité Chimique, 395, 41-43. [Link]

  • L.S. College, Muzaffarpur. (2020). Lindlar catalyst. [Link]

  • SATHEE. (n.d.). Chemistry Lindlar Catalyst. [Link]

  • University of Wisconsin-Madison. (2016). Hazards associated with laboratory scale hydrogenations. UW-Madison Department of Chemistry. [Link]

  • PrepChem. (n.d.). Preparation of Lindlar's catalyst. [Link]

  • ReactionWeb.io. (n.d.). Alkyne + H2 /Lindlar's catalyst. [Link]

  • Luo, J., et al. (2013). A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Dalton Transactions, 42(35), 12684-12691. [Link]

  • Oreate AI. (2024). Unpacking the Lindlar Catalyst Mechanism. [Link]

  • Organic Chemistry. (2023). Lindlar's Catalyst, a Whole Bunch of %#!. YouTube. [Link]

  • Clarke, M. L., & Roff, G. J. (2014). Catalytic Reduction of Alkynes and Allenes. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 1, 197-220. [Link]

  • Weenink, J. W., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(15), 9726-9731. [Link]

  • Tu, Y., et al. (2013). Stereoselective synthesis and antitumoral activity of Z-enyne pseudoglycosides. Molecules, 18(11), 13694-13705. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyloct-1-en-3-one. PubChem. [Link]

  • Chemistry LibreTexts. (2022). 11.3.4 Catalytic Hydrogenation of Alkynes. [Link]

  • Colina-Vargas, Y. P., et al. (2023). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. Nanomaterials, 13(17), 2390. [Link]

  • Pichat, L., et al. (1960). Synthesis of 1-pentene-4-14C and 1-pentene-5-14C. Bulletin de la Societe Chimique de France, 1, 210-212. [Link]

Sources

Application Notes & Protocols: The Synthesis of 1-Phenyl-1-octyne via Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Sonogashira Reaction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[1][4][5]

These attributes have cemented the Sonogashira reaction's role in a multitude of applications, from the synthesis of natural products and pharmaceuticals to the construction of advanced organic materials and nanomaterials.[1][3][6] The resulting internal alkyne products, such as the target of this guide, 1-phenyl-1-octyne, are not merely final products but also versatile synthetic intermediates. The alkyne moiety serves as a valuable handle for further transformations, including hydrogenations, cycloadditions, and "click chemistry" reactions, highlighting its strategic importance in drug discovery and materials science.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound through the Sonogashira coupling of an aryl halide and 1-octyne. It delves into the underlying catalytic mechanism, outlines detailed experimental protocols, and discusses key parameters for reaction optimization.

The Catalytic Heart: Unraveling the Sonogashira Mechanism

The remarkable efficiency of the Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][9] While the precise mechanism can be complex and is still a subject of study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[2][10]

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., iodobenzene) to a coordinatively unsaturated Palladium(0) species, forming a square planar Palladium(II) complex.[2] The Pd(0) catalyst is often generated in situ from a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine or phosphine ligand in the reaction mixture.[1][9]

    • Transmetalation: This is the crucial step where the alkyne component is transferred to the palladium center. The copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing a halide. This step is often considered the rate-determining step of the overall reaction.[2][10]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C(sp²)-C(sp) bond of the product (this compound) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]

  • The Copper Co-Catalytic Cycle: The role of the copper(I) salt (typically CuI) is to activate the terminal alkyne.[1][11]

    • π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne (e.g., 1-octyne).

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate.[2][11] This species is significantly more nucleophilic than the neutral alkyne, facilitating the subsequent transmetalation to the palladium center.

A significant drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired diyne byproducts.[4] This has spurred the development of highly effective copper-free Sonogashira protocols, which typically require a stronger base or different ligand systems to facilitate the direct formation of a palladium-acetylide complex.[2]

Sonogashira_Mechanism cluster_Pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl trans-Ar-Pd(II)-X(L)₂ (Aryl Halide Complex) PdII_Alkyne cis-Ar-Pd(II)-(C≡CR)(L)₂ (Alkynyl Complex) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR (this compound) PdII_Alkyne->Product Reductive Elimination Alkyne H-C≡CR (1-Octyne) Cu_Acetylide Cu-C≡CR (Copper Acetylide) Alkyne->Cu_Acetylide BaseH Base-H⁺X⁻ Cu_Acetylide->PdII_Aryl (to Pd Cycle) Aryl_Halide Ar-X (Iodobenzene) Aryl_Halide->PdII_Aryl Oxidative Addition Base Base (e.g., Et₃N) CuI CuI

Caption: Catalytic cycles of the Pd/Cu-catalyzed Sonogashira coupling.

Experimental Design and Optimization

The success of a Sonogashira coupling hinges on the careful selection of several key components. Understanding the role of each reagent allows for rational optimization to maximize yield and minimize side reactions.

ComponentRole & Common ExamplesCausality & Key Considerations
Aryl/Vinyl Halide Electrophilic partner. Reactivity: I > Br > OTf > Cl.[1]The C-X bond strength dictates the ease of oxidative addition. Iodides are most reactive and can often be coupled at room temperature. Bromides are also common but may require higher temperatures. Chlorides are least reactive and typically require specialized, highly active catalyst systems.[12]
Palladium Catalyst The core of the catalytic cycle. Common precatalysts: Pd(PPh₃)₄, PdCl₂(PPh₃)₂.[2][5]The choice of ligand (e.g., PPh₃) is critical. It stabilizes the Pd(0) state, influences catalyst activity, and prevents precipitation of palladium black. PdCl₂(PPh₃)₂ is often preferred as it is more air-stable than Pd(PPh₃)₄.[2]
Copper(I) Co-catalyst Activates the alkyne. CuI is the most common choice.[5]CuI facilitates the formation of the copper acetylide, accelerating the transmetalation step.[1] However, its presence can lead to alkyne homocoupling, especially in the presence of oxygen.[4] For sensitive substrates, a copper-free protocol may be superior.
Base Neutralizes the HX byproduct and deprotonates the alkyne. Common choices: Et₃N, i-Pr₂NH (DIPEA), piperidine, K₂CO₃.[5]An amine base is typically used. It must be strong enough to deprotonate the alkyne (or the alkyne-copper complex) but not so strong as to cause side reactions. The amine can also serve as a solvent and a reducing agent for the Pd(II) precatalyst.[1]
Solvent Solubilizes reactants and facilitates the reaction. Common choices: THF, DMF, MeCN, Et₃N (as solvent).[5]The solvent choice depends on the solubility of the substrates and the required reaction temperature. Anhydrous and deoxygenated solvents are crucial, especially for the classic Pd/Cu system, to prevent catalyst deactivation and homocoupling.
Atmosphere An inert atmosphere (N₂ or Ar) is required.Oxygen can oxidize the Pd(0) catalyst to an inactive state and promotes the undesirable Glaser homocoupling of the alkyne via the copper acetylide intermediate.[4]

Protocols for the Synthesis of this compound

The following protocols detail two robust methods for synthesizing this compound from iodobenzene and 1-octyne. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Classic Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol employs the traditional and highly reliable palladium/copper co-catalyst system under mild conditions.

Materials and Equipment:

  • Iodobenzene (1.0 mmol, 204 mg)

  • 1-Octyne (1.2 mmol, 132 mg, 176 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Place the magnetic stir bar, PdCl₂(PPh₃)₂ (21 mg), and CuI (9.5 mg) into the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and connect it to the inert gas manifold. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Through the septum, add anhydrous THF (10 mL) via syringe, followed by triethylamine (420 µL). Stir the mixture to dissolve the solids.

  • Substrate Addition: Add iodobenzene (1.0 mmol) to the flask via syringe. Finally, add 1-octyne (176 µL) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting iodobenzene is fully consumed (typically 3-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL). Filter the solution through a short plug of Celite® to remove the catalyst residues and amine salts, washing the plug with additional diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes), to afford pure this compound as a colorless oil.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of 1-octyne is a significant concern or when working with substrates that are sensitive to copper. It typically requires slightly higher temperatures.

Materials and Equipment:

  • Iodobenzene (1.0 mmol, 204 mg)

  • 1-Octyne (1.5 mmol, 165 mg, 220 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 276 mg), finely ground and dried

  • Anhydrous Dimethylformamide (DMF), 5 mL

  • Oven-dried 15 mL sealable reaction tube with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Oil bath for heating

Step-by-Step Procedure:

  • Reaction Setup: In the reaction tube, combine the magnetic stir bar, Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and K₂CO₃ (276 mg).

  • Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with an inert gas three times.

  • Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by iodobenzene (1.0 mmol) and 1-octyne (220 µL).

  • Reaction Conditions: Securely seal the reaction tube and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, follow the workup and purification procedure outlined in Protocol 1 (steps 6-9).

Workflow setup 1. Reagent Setup (Catalyst, Base, Solvent) inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar or N₂) setup->inert addition 3. Add Substrates (Aryl Halide, Alkyne) inert->addition reaction 4. Reaction (Stir at RT or Heat) addition->reaction monitoring 5. Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup (Filter, Extract, Dry) monitoring->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Pure Product (this compound) purify->product

Caption: General experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira reaction is a robust and highly effective method for the synthesis of internal alkynes like this compound. By understanding the fundamental mechanism and the role of each reaction component, researchers can rationally design and optimize protocols to achieve high yields of the desired product. The detailed classic and copper-free protocols provided herein serve as a validated starting point for scientists in both academic and industrial settings. The synthetic utility of the alkyne products ensures that the Sonogashira reaction will remain a vital tool in the development of novel pharmaceuticals and advanced materials.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • University of Liverpool. Coupling to alkynes: the Sonogashira reaction. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Shroder, M. The Sonogashira Coupling. Available from: [Link]

  • Al-Masum, M. et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available from: [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. Available from: [Link]

  • Wang, X. et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available from: [Link]

  • Chem Help ASAP. Sonogashira cross-coupling reaction. YouTube. Available from: [Link]

  • Bashir, S. et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available from: [Link]

  • Kabalka, G. W. et al. Palladium-catalyzed coupling of aryl halides with alkynes. Google Patents.
  • Chaumont, A. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. Available from: [Link]

  • Maurya, R. A. et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available from: [Link]

  • Jiang, H. et al. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Gholinejad, M. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • ResearchGate. Scheme 1 Synthetic route to 1-phenyl-1-octynes. Available from: [Link]

  • Matiichuk, V. et al. Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. Journal of Controlled Release. Available from: [Link]

  • Li, H. et al. Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Atanasov, A. G. et al. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Molecules. Available from: [Link]

  • Wu, S. et al. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. International Journal of Molecular Sciences. Available from: [Link]

Sources

Application Notes and Protocols: Rhodium-Catalyzed Hydroboration of 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Vinylboronates

Vinylboronate esters are indispensable intermediates in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The hydroboration of alkynes stands as one of the most direct and atom-economical methods for accessing these valuable reagents. While the hydroboration of terminal alkynes is well-established, the regioselective hydroboration of unsymmetrical internal alkynes, such as 1-Phenyl-1-octyne, presents a significant synthetic challenge.[1] The ability to control the placement of the boryl group is paramount, as it dictates the structure of the subsequent products. Rhodium catalysis has emerged as a powerful tool to influence and control this regioselectivity, often favoring pathways that are inaccessible through uncatalyzed methods.[2]

This application note provides a comprehensive guide to the rhodium-catalyzed hydroboration of this compound, a prototypical aryl-alkyl internal alkyne. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the expected regiochemical outcome and characterization of the resulting vinylboronate ester products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: Directing Regioselectivity with Rhodium

The uncatalyzed hydroboration of internal alkynes often yields a mixture of regioisomers, particularly when the steric and electronic properties of the substituents are not dramatically different.[3] Transition metal catalysis, particularly with rhodium complexes like Wilkinson's catalyst (RhCl(PPh₃)₃), provides a distinct mechanistic pathway that can significantly enhance regioselectivity.[2]

The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with the borane reagent (e.g., pinacolborane, HBPin) to form a rhodium(III)-hydrido-boryl intermediate.[2]

  • Alkyne Coordination: The internal alkyne, this compound, coordinates to the rhodium center.

  • Migratory Insertion (Regiodetermining Step): This is the crucial step where the regioselectivity is established. The insertion of the alkyne into either the Rh-H or Rh-B bond determines the position of the boryl group in the final product. For aryl-alkyl alkynes, the formation of a vinyl-rhodium intermediate where the rhodium is placed at the carbon bearing the alkyl group is often favored. This is attributed to the electronic effects of the phenyl group. The subsequent insertion of the boryl group then occurs at the carbon adjacent to the phenyl ring.

  • Reductive Elimination: The vinylboronate ester product is released from the rhodium center, regenerating the active Rh(I) catalyst.[2]

The syn-addition of the hydrogen and boron atoms across the triple bond is a characteristic feature of this mechanism, leading to the formation of the (E)-isomer of the vinylboronate ester.

Visualizing the Catalytic Cycle

hydroboration_cycle cluster_cycle Rhodium(I)/(III) Catalytic Cycle Rh_I [Rh(I)] Catalyst OxAdd Oxidative Addition Rh_I->OxAdd + HBPin Rh_III_H_B Rh(III)-hydrido-boryl Intermediate OxAdd->Rh_III_H_B Alkyne_Coord Alkyne Coordination Rh_III_H_B->Alkyne_Coord + this compound Rh_III_Alkyne Rh(III)-alkyne Complex Alkyne_Coord->Rh_III_Alkyne Mig_Insert Migratory Insertion (syn-addition) Rh_III_Alkyne->Mig_Insert Vinyl_Rh Vinyl-Rh(III)-boryl Intermediate Mig_Insert->Vinyl_Rh Red_Elim Reductive Elimination Vinyl_Rh->Red_Elim Red_Elim->Rh_I - Vinylboronate Ester caption Figure 1. Simplified catalytic cycle for rhodium-catalyzed hydroboration.

Caption: Figure 1. Simplified catalytic cycle for rhodium-catalyzed hydroboration.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the rhodium-catalyzed hydroboration of analogous substrates.[4] Adherence to inert atmosphere techniques is critical for the success of this reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Wilkinson's Catalyst (RhCl(PPh₃)₃)≥99.9% trace metals basisCommercially AvailableStore under inert atmosphere.
Pinacolborane (HBPin)≥97%Commercially AvailableHandle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially AvailablePurify by passing through a column of activated alumina.
HexanesAnhydrous, ≥99%Commercially Available---
Ethyl AcetateACS GradeCommercially Available---
Silica Gel230-400 mesh, pore size 60 ÅCommercially AvailableFor column chromatography.
Deuterated Chloroform (CDCl₃)≥99.8 atom % DCommercially AvailableFor NMR analysis.
Reaction Setup and Procedure

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydroboration Reaction cluster_workup Workup and Purification cluster_analysis Product Characterization start Start: Assemble and Flame-Dry Glassware inert Establish Inert Atmosphere (N₂ or Ar) start->inert reagents Add Wilkinson's Catalyst (1-3 mol%) and Anhydrous THF inert->reagents add_alkyne Add this compound (1.0 equiv) via Syringe reagents->add_alkyne add_hbpin Add Pinacolborane (1.1-1.5 equiv) Dropwise at 0 °C add_alkyne->add_hbpin stir Stir at Room Temperature for 2-12 h add_hbpin->stir monitor Monitor Reaction Progress by TLC or GC-MS stir->monitor concentrate Concentrate Reaction Mixture in vacuo monitor->concentrate purify Purify by Flash Column Chromatography (Hexanes/Ethyl Acetate) concentrate->purify isolate Isolate Product as a Colorless Oil purify->isolate nmr ¹H and ¹³C NMR Spectroscopy isolate->nmr ms High-Resolution Mass Spectrometry (HRMS) isolate->ms end End: Characterized Vinylboronate Ester nmr->end ms->end caption Figure 2. Experimental workflow for rhodium-catalyzed hydroboration.

Caption: Figure 2. Experimental workflow for rhodium-catalyzed hydroboration.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add Wilkinson's catalyst (1-3 mol%).

  • Solvent and Substrate Addition: Add anhydrous THF via syringe to dissolve the catalyst. To this solution, add this compound (1.0 equivalent) via syringe.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add pinacolborane (1.1-1.5 equivalents) dropwise via syringe over a period of 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyne is consumed (typically 2-12 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The product, a vinylboronate ester, is typically a colorless oil.

Expected Regiochemical Outcome and Characterization

The hydroboration of this compound is expected to yield two primary regioisomers, with the major product resulting from the placement of the boryl group at the carbon adjacent to the phenyl ring.

  • Major Regioisomer: (E)-2-(1-phenyl-1-octen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Minor Regioisomer: (E)-2-(1-phenyl-1-octen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The regioselectivity can be determined by ¹H NMR analysis of the crude reaction mixture before purification.

Representative Characterization Data (for the major regioisomer, based on analogous structures): [5]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 5H, Ar-H), 6.15 (s, 1H, vinyl-H), 2.30 (t, J = 7.6 Hz, 2H, allylic-CH₂), 1.50-1.20 (m, 8H, alkyl-CH₂), 1.25 (s, 12H, pinacol-CH₃), 0.88 (t, J = 7.2 Hz, 3H, terminal-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.0 (vinyl-C), 142.0 (ipso-C), 129.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 83.5 (pinacol-C), 35.0 (allylic-C), 31.5, 29.0, 22.5 (alkyl-C), 24.8 (pinacol-C), 14.0 (terminal-C).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.0 (broad singlet).

  • HRMS (ESI): Calculated for C₂₀H₃₁BO₂ [M+H]⁺, found [M+H]⁺.

The presence of a singlet for the vinyl proton in the ¹H NMR spectrum is a key indicator of the major regioisomer.

Conclusion: A Gateway to Molecular Diversity

The rhodium-catalyzed hydroboration of this compound offers a reliable and regioselective route to valuable vinylboronate esters. By understanding the underlying mechanistic principles and employing rigorous experimental techniques, researchers can effectively synthesize these versatile building blocks. The protocol detailed herein provides a solid foundation for the application of this methodology in the synthesis of complex molecules, empowering innovation in drug discovery and materials science. The ability to predictably install a boryl group on an internal alkyne opens up a vast chemical space for further functionalization, making this reaction a cornerstone of modern synthetic strategy.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Suzuki–Miyaura Reaction as a Tool for Fine Organic Synthesis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Boryl-Transfer Reaction: From Catalytic Borylation to Borylative Coupling. Angewandte Chemie International Edition2014 , 53 (15), 3832–3835. [Link]

  • Supporting Information for relevant publications providing characterization data for similar vinylboronate esters. (Note: A specific citation for the exact compound is not available, but analogous data can be found in the supporting information of various organic chemistry journals.)
  • Brown, H. C.; Gupta, S. K. A simple general synthesis of mono-, di-, and trialkylboranes and their deuterated analogs. Journal of the American Chemical Society1972 , 94 (12), 4370–4371. [Link]

  • Pereira, S.; Srebnik, M. The catalyzed hydroboration of 1-alkynes with pinacolborane. Organometallics1995 , 14 (7), 3127–3128. [Link]

  • Hayashi, T.; Matsumoto, Y.; Ito, Y. Asymmetric hydroboration of styrenes catalyzed by a cationic rhodium(I) complex of a chiral phosphine ligand. Journal of the American Chemical Society1989 , 111 (9), 3426–3428. [Link]

  • Männig, D.; Nöth, H. Catalytic Hydroboration with Rhodium Complexes. Angewandte Chemie International Edition in English1985 , 24 (10), 878–879. [Link]

  • Crudden, C. M.; Edwards, D. Rhodium-catalysed hydroboration of alkenes: a review. European Journal of Organic Chemistry2003 , 2003 (24), 4695–4712. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2019.
  • Ely, R. J. Cationic Rhodium-Catalyzed Hydroboration: Investigations into Electronic and Ligand Effects; Lewis-Acid Reaction. Ph.D. Thesis, Queen's University, Kingston, ON, Canada, 2011. [Link]

  • Ros, A.; Fernández-Rivas, C.; Callejo, G.; Álvarez, E.; Belderrain, T. R. Regio- and Stereoselective Hydroboration of Internal Alkynes Catalyzed by a Well-Defined N-Heterocyclic Carbene−Copper(I) Complex. Organometallics2012 , 31 (11), 4033–4036. [Link]

  • O'Neill, D. J.; Burke, A. J. The hydroboration of alkynes. Tetrahedron2008 , 64 (35), 8025–8044. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544–4568. [Link]

Sources

Application Note: Gold-Catalyzed Hydration of 1-Phenyl-1-octyne for the Synthesis of 1-Phenyloctan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the gold-catalyzed hydration of the internal alkyne, 1-phenyl-1-octyne, to selectively form 1-phenyloctan-1-one. We delve into the mechanistic underpinnings of this transformation, highlighting the exceptional efficiency and selectivity of homogeneous gold catalysts. A detailed, field-proven protocol is presented, designed for reproducibility and scalability in a research environment. This method offers a significant improvement over traditional, more toxic catalytic systems, aligning with the principles of green chemistry.[1][2]

Introduction: The Case for Gold Catalysis

The hydration of alkynes is a cornerstone transformation in organic synthesis, providing a direct route to valuable carbonyl compounds. Historically, this reaction was dominated by mercury(II) salt catalysis, a method now largely abandoned due to the high toxicity and environmental hazards associated with mercury.[2] In the past two decades, homogeneous gold catalysis has emerged as a powerful and elegant solution.[3] Gold catalysts, particularly cationic gold(I) complexes, are highly effective for activating the alkyne's carbon-carbon triple bond towards nucleophilic attack under mild conditions.[3][4]

The unique properties of gold(I) catalysts, attributed to relativistic effects, render them highly π-acidic and thus capable of activating alkynes without being oxophilic, allowing for reactions in the presence of water.[4] This application note focuses on the hydration of this compound, an unsymmetrical internal alkyne. The electronic influence of the phenyl group allows for a highly regioselective reaction, a challenge that often plagues the hydration of internal alkynes.[5][6]

Mechanistic Rationale: Achieving Regiocontrol

The success of the gold-catalyzed hydration of this compound hinges on the catalyst's ability to activate the alkyne and control the regioselectivity of water addition. The generally accepted mechanism proceeds through several key steps, as illustrated below.[5]

  • Alkyne Coordination: A cationic gold(I) species, typically generated in situ from a pre-catalyst like (Ph3P)AuCl and a silver salt, coordinates to the π-system of the alkyne. This coordination polarizes the C≡C bond, rendering it highly electrophilic and susceptible to nucleophilic attack.

  • Regioselective Nucleophilic Attack: A water molecule attacks the activated alkyne complex. For this compound, the attack occurs preferentially at the benzylic carbon (C1). This regioselectivity is governed by electronic effects; the phenyl group can better stabilize the partial positive charge that develops on the adjacent carbon atom during the transition state.[5] This leads to a vinyl-gold intermediate.

  • Protodeauration: The vinyl-gold species undergoes rapid protonolysis (cleavage by a proton), which releases the enol product and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.

  • Keto-Enol Tautomerization: The resulting enol intermediate is unstable and quickly tautomerizes to the more thermodynamically stable ketone, 1-phenyloctan-1-one.

The choice of ligand on the gold center (e.g., phosphines, N-heterocyclic carbenes) can fine-tune the catalyst's reactivity and stability, though the electronic bias of the substrate is the primary driver of regioselectivity in this case.[4][7]

Gold_Catalyzed_Hydration cat_start [(L)Au]⁺ pi_complex π-Complex cat_start->pi_complex + Alkyne alkyne This compound (Ph-C≡C-Hex) alkyne->pi_complex vinyl_gold Vinyl-Gold Intermediate pi_complex->vinyl_gold + H₂O (Nucleophilic Attack) h2o H₂O h2o->vinyl_gold enol Enol Intermediate vinyl_gold->enol + H⁺ (Protodeauration) h_plus H⁺ h_plus->enol enol->cat_start - [(L)Au]⁺ ketone 1-Phenyloctan-1-one (Product) enol->ketone Tautomerization

Sources

The Strategic Utility of 1-Phenyl-1-octyne in the Synthesis of Substituted Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Phenyl-1-octyne as a Privileged Synthon

In the landscape of modern organic synthesis and drug discovery, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a central theme in chemical research.[1][2][3][4][5] this compound, an unsymmetrical internal alkyne, emerges as a highly versatile and strategic building block for the construction of a diverse array of substituted heterocycles. Its distinct electronic and steric properties, arising from the phenyl and hexyl substituents on the alkyne, allow for regioselective transformations that are often challenging with symmetrical or terminal alkynes. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic scaffolds, complete with detailed mechanistic insights and actionable experimental protocols for the research scientist.

I. Gold-Catalyzed Synthesis of Substituted Furans

The furan scaffold is a ubiquitous motif in natural products and pharmaceuticals. Gold catalysis has proven to be a powerful tool for the synthesis of furans from alkynes due to the high catalytic activity and functional group tolerance of gold complexes.[6][7][8][9]

Mechanistic Rationale

The gold-catalyzed synthesis of furans from this compound typically proceeds through the activation of the alkyne by a gold(I) or gold(III) catalyst. This coordination enhances the electrophilicity of the alkyne, rendering it susceptible to nucleophilic attack. In the presence of a suitable oxygen source, such as a sulfoxide or water, a cascade of events including nucleophilic attack, cyclization, and rearrangement leads to the formation of the furan ring.

gold_catalyzed_furan_synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism This compound This compound Alkyne_Activation Alkyne Activation This compound->Alkyne_Activation Oxygen_Source Oxygen Source (e.g., DMSO) Nucleophilic_Attack Nucleophilic Attack Oxygen_Source->Nucleophilic_Attack Gold_Catalyst Gold(I/III) Catalyst Gold_Catalyst->Alkyne_Activation Alkyne_Activation->Nucleophilic_Attack Cyclization 5-exo-dig Cyclization Nucleophilic_Attack->Cyclization Rearrangement Rearrangement & Aromatization Cyclization->Rearrangement Furan_Product Substituted Furan Rearrangement->Furan_Product

Caption: Gold-catalyzed synthesis of furans from this compound.

Experimental Protocol: Synthesis of 2-Hexyl-4-phenylfuran

This protocol describes a general procedure for the gold-catalyzed cyclization of this compound to yield a substituted furan.

Materials:

  • This compound

  • (JohnPhos)Au(MeCN)SbF6 (or other suitable gold catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the alkyne in anhydrous DCM (5 mL).

  • Add (JohnPhos)Au(MeCN)SbF6 (0.05 mmol, 5 mol%).

  • Add DMSO (2.0 mmol, 2.0 eq) as the oxygen source.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-hexyl-4-phenylfuran.

Quantitative Data Summary:

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
5DCM252485
2.5Toluene403678
51,2-DCE601891

II. [3+2] Cycloaddition with Hydrazines for Pyrazole Synthesis

Pyrazoles are a prominent class of N-heterocycles with a wide range of biological activities.[10][11][12][13] The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a classical and reliable method for pyrazole synthesis. This compound can be effectively utilized as a precursor to the requisite 1,3-dicarbonyl moiety.

Mechanistic Rationale

The synthesis of 1,3,5-trisubstituted pyrazoles from this compound and a hydrazine derivative involves a cyclocondensation reaction.[10][14] The alkyne can be first converted to a 1,3-diketone, which then reacts with the hydrazine. Alternatively, direct reaction under certain conditions can also lead to the pyrazole. The regioselectivity is governed by the electronic and steric nature of the substituents on the alkyne and the hydrazine.

pyrazole_synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism This compound This compound Diketone_Formation In situ 1,3-Diketone Formation (optional) This compound->Diketone_Formation Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Condensation Condensation Hydrazine->Condensation Diketone_Formation->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Pyrazole_Product Substituted Pyrazole Dehydration->Pyrazole_Product

Caption: Synthesis of pyrazoles from this compound and hydrazines.

Experimental Protocol: Synthesis of 1,5-Diphenyl-3-hexyl-1H-pyrazole

This protocol details the synthesis of a trisubstituted pyrazole from this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Ethanol

  • Sodium acetate

  • Round-bottom flask and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in ethanol (10 mL).

  • Add phenylhydrazine hydrochloride (1.2 mmol, 1.2 eq) and sodium acetate (1.5 mmol, 1.5 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired 1,5-diphenyl-3-hexyl-1H-pyrazole.

Quantitative Data Summary:

Hydrazine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylhydrazine HClNaOAcEthanol781888
Hydrazine hydrate-Acetic Acid1001282
MethylhydrazineEt3NToluene1102475

III. 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Isoxazoles are another important class of five-membered heterocycles found in numerous biologically active compounds. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a highly efficient and regioselective method for their synthesis.[15][16][17][18][19]

Mechanistic Rationale

Nitrile oxides, which are typically generated in situ from the corresponding aldoximes, are potent 1,3-dipoles. They readily undergo a concerted [3+2] cycloaddition reaction with alkynes to form the isoxazole ring.[15] The regioselectivity of the cycloaddition with an unsymmetrical alkyne like this compound is primarily controlled by electronic factors, with the nitrile oxide oxygen atom typically adding to the more electron-deficient carbon of the alkyne.

isoxazole_synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism This compound This compound Cycloaddition [3+2] Cycloaddition This compound->Cycloaddition Aldoxime Aldoxime (e.g., Benzaldehyde oxime) Nitrile_Oxide_Formation In situ Nitrile Oxide Formation Aldoxime->Nitrile_Oxide_Formation Oxidant Oxidant (e.g., NCS) Oxidant->Nitrile_Oxide_Formation Nitrile_Oxide_Formation->Cycloaddition Isoxazole_Product Substituted Isoxazole Cycloaddition->Isoxazole_Product

Caption: Synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3,5-Diphenyl-5-hexylisoxazole

This protocol outlines the in situ generation of benzonitrile oxide and its cycloaddition with this compound.

Materials:

  • This compound

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Chloroform (CHCl3) or Dichloromethane (DCM)

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • In an Erlenmeyer flask, dissolve benzaldehyde oxime (1.1 mmol, 1.1 eq) in chloroform (10 mL).

  • Add N-Chlorosuccinimide (NCS) (1.2 mmol, 1.2 eq) portion-wise to the solution while stirring at room temperature. Stir for 30 minutes.

  • Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Slowly add triethylamine (1.5 mmol, 1.5 eq) dropwise to the stirring solution. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 3,5-diphenyl-5-hexylisoxazole.

Quantitative Data Summary:

AldoximeOxidant/Base SystemSolventTemperature (°C)Time (h)Yield (%)
Benzaldehyde oximeNCS / Et3NCHCl3251292
4-Chlorobenzaldehyde oximeChloramine-TDMF401685
4-Methoxybenzaldehyde oximeNaOCl / PyridineDCM0-251089

IV. Synthesis of Substituted Thiophenes

Thiophenes are sulfur-containing heterocycles with significant applications in materials science and medicinal chemistry.[20][21][22][23] The reaction of alkynes with a sulfur source provides a direct route to this important scaffold.

Mechanistic Rationale

The synthesis of thiophenes from this compound can be achieved by reacting it with elemental sulfur, often in the presence of a base or a catalyst. The reaction likely proceeds through the formation of a sulfur-containing intermediate that undergoes cyclization and subsequent aromatization to furnish the thiophene ring.

thiophene_synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism This compound This compound Sulfur_Activation Sulfur Activation & Addition This compound->Sulfur_Activation Sulfur_Source Elemental Sulfur (S8) Sulfur_Source->Sulfur_Activation Base_Catalyst Base/Catalyst (e.g., NaOtBu) Base_Catalyst->Sulfur_Activation Cyclization Intramolecular Cyclization Sulfur_Activation->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Thiophene_Product Substituted Thiophene Aromatization->Thiophene_Product

Sources

Application Notes and Protocols: Cycloaddition Reactions Involving 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 1-Phenyl-1-octyne in Modern Organic Synthesis

This compound is an unsymmetrical internal alkyne that serves as a versatile and valuable building block in organic synthesis. Its unique electronic and steric properties, arising from the phenyl group on one side of the alkyne and a hexyl chain on the other, make it a compelling substrate for a variety of cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The ability to form multiple carbon-carbon or carbon-heteroatom bonds in a single, often stereocontrolled, step makes cycloaddition reactions an efficient strategy for the rapid assembly of molecular complexity.

This comprehensive guide provides detailed application notes and protocols for several key cycloaddition reactions involving this compound. We will delve into the mechanistic underpinnings of each reaction type, offer step-by-step experimental procedures, and discuss the expected outcomes and analytical characterization. This document is intended to be a practical resource for researchers looking to leverage the synthetic potential of this compound in their drug discovery and development programs.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of a six-membered ring through the concerted cycloaddition of a conjugated diene and a dienophile.[1][2] In this context, this compound serves as the dienophile. The reaction proceeds via a cyclic transition state, leading to a high degree of stereospecificity. The reactivity of the dienophile in a normal-demand Diels-Alder reaction is enhanced by electron-withdrawing groups; while the phenyl group on this compound is not strongly electron-withdrawing, the alkyne itself can act as a competent dienophile, particularly with electron-rich dienes or under thermal conditions.[3][4][5]

Mechanism of the Diels-Alder Reaction

The [4+2] cycloaddition is a pericyclic reaction involving the overlap of the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. The reaction is typically concerted, meaning all bond-forming and bond-breaking events occur in a single transition state.

CuAAC cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Copper_Acetylide Copper(I) Acetylide Cu_I->Copper_Acetylide + Alkyne Alkyne This compound Azide Organic Azide Copper_Triazolide Copper(I) Triazolide Copper_Acetylide->Copper_Triazolide + Azide Copper_Triazolide->Cu_I Regeneration of Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Copper_Triazolide->Product Protonolysis Pauson_Khand cluster_0 Pauson-Khand Reaction Pathway Co_complex Co₂(CO)₈ Alkyne_complex Alkyne-Cobalt Complex Co_complex->Alkyne_complex + this compound Alkene_coord Alkene Coordination Alkyne_complex->Alkene_coord + Alkene Metallacycle Cobaltacyclopentene Alkene_coord->Metallacycle CO_insertion CO Insertion Metallacycle->CO_insertion Product Cyclopentenone CO_insertion->Product Reductive Elimination

Sources

Application Notes and Protocols for 1-Phenyl-1-octyne in Materials Science and Nanotechnology

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Versatile Alkyne Building Block

In the dynamic fields of materials science and nanotechnology, the pursuit of novel molecular building blocks that offer precision, functionality, and versatility is paramount. 1-Phenyl-1-octyne, an internal alkyne bearing both aromatic and aliphatic moieties, has emerged as a compelling candidate for the rational design and synthesis of advanced functional materials. Its unique structural characteristics—a rigid phenyl-alkynyl core coupled with a flexible hexyl chain—provide a fascinating platform for creating materials with tailored optical, electronic, and interfacial properties.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of facts. It is designed to be a practical and intellectually stimulating resource, elucidating not just the "what" but the "why" behind the experimental choices and protocols. We will delve into the application of this compound in the synthesis of luminescent polymers, the functionalization of nanomaterials for targeted applications, and the fabrication of sensitive chemical sensors. Each section is crafted to provide not only step-by-step instructions but also the underlying scientific principles, empowering you to innovate and adapt these methods to your specific research needs.

Section 1: Synthesis of Luminescent Poly(this compound) for Optoelectronic Applications

The polymerization of substituted acetylenes has garnered significant interest for the production of conjugated polymers with intriguing photophysical properties. Poly(this compound) (PPO) and its derivatives are particularly noteworthy for their solution processability and tunable light emission, making them promising materials for applications such as organic light-emitting diodes (OLEDs).

Scientific Rationale: Why Poly(this compound)?

The combination of the phenyl group and the alkyne in the monomer unit leads to a conjugated polymer backbone upon polymerization. This extended π-system is responsible for the polymer's ability to absorb and emit light. The hexyl chain imparts solubility in common organic solvents, a crucial property for device fabrication via solution-based techniques like spin coating. The photoluminescence (PL) of poly(phenylacetylene) derivatives can often be tuned by modifying the substituents on the phenyl ring or the length of the alkyl chain. While specific quantitative data for the photoluminescence quantum yield (PLQY) of unsubstituted poly(this compound) is not extensively reported, related poly(phenylacetylene)s exhibit PLQYs that make them suitable for consideration in light-emitting applications. Similarly, the electrical conductivity of such polymers is typically in the semiconductor range, which is a prerequisite for use in electronic devices.

Rhodium-Catalyzed Polymerization of this compound: A Detailed Protocol

Rhodium-based catalysts are well-known for their ability to promote the stereoregular polymerization of phenylacetylene derivatives, leading to polymers with a cis-transoidal configuration and high molecular weights. This protocol is adapted from established procedures for similar monomers.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer, catalyst precursor)

  • Triphenylphosphine (PPh₃, ligand)

  • Anhydrous, degassed tetrahydrofuran (THF, solvent)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Protocol:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(nbd)Cl]₂ (e.g., 6.4 µmol) and PPh₃ (e.g., 12.8 µmol, 2 equivalents per Rh) in anhydrous, degassed THF (e.g., 10 mL).

    • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn from orange-red to a lighter yellow.

  • Polymerization:

    • In a separate Schlenk flask, dissolve this compound (e.g., 0.64 mmol) in anhydrous, degassed THF (e.g., 15 mL).

    • Using a cannula or syringe, transfer the catalyst solution to the monomer solution under an inert atmosphere.

    • Stir the reaction mixture at room temperature (e.g., 20-25 °C) in the absence of light. The progress of the polymerization can be monitored by techniques such as gas chromatography (GC) to track monomer consumption. Reaction times can vary from a few hours to 24 hours depending on the desired molecular weight.

  • Polymer Isolation:

    • Once the desired conversion is reached (or after a set time), terminate the polymerization by exposing the solution to air.

    • Slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol (approximately 10 times the volume of the THF solution).

    • The polymer will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum to a constant weight. The resulting poly(this compound) is typically a yellow-orange solid.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the alkyne proton signal and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.

  • Optical Properties: Investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy to determine the absorption and emission maxima. The photoluminescence quantum yield (PLQY) can be measured using an integrating sphere.[1]

  • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA).

Parameter Typical Value/Observation
Catalyst System [Rh(nbd)Cl]₂ / 2 PPh₃
Monomer:Catalyst Ratio 100:1 to 500:1
Solvent Anhydrous, degassed THF
Temperature 20-30 °C
Polymer Appearance Yellow-orange solid
Solubility Soluble in common organic solvents like THF, chloroform, toluene.[2][3][4]
Fabrication of a Polymer Light-Emitting Diode (PLED) - A Workflow

This section outlines the general steps for fabricating a simple PLED using the synthesized poly(this compound) as the emissive layer.

Figure 1: General workflow for the fabrication of a polymer light-emitting diode (PLED).

Spin Coating Protocol for Poly(this compound) Emissive Layer:

  • Prepare a solution of poly(this compound) in a suitable solvent (e.g., toluene or chloroform) at a concentration of 5-10 mg/mL. The optimal concentration will depend on the desired film thickness and the molecular weight of the polymer.[5][6][7]

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Dispense the polymer solution onto the center of the PEDOT:PSS-coated ITO substrate.

  • Spin-coat the substrate at a speed of 1000-3000 rpm for 30-60 seconds. The spin speed is a critical parameter that controls the film thickness.[5][8]

  • Transfer the substrate to a hotplate and anneal at a moderate temperature (e.g., 80 °C) for 20-30 minutes inside a nitrogen-filled glovebox to remove residual solvent.

Section 2: Surface Functionalization of Gold Nanoparticles with Poly(this compound)

The surface modification of nanoparticles is crucial for their application in fields such as drug delivery, sensing, and catalysis.[9] Functionalizing gold nanoparticles (AuNPs) with polymers can enhance their stability, biocompatibility, and introduce new functionalities.

Rationale for Thiol-Mediated Functionalization

Gold has a strong affinity for sulfur, forming a stable Au-S bond. This principle is widely exploited for the surface functionalization of AuNPs using thiol-terminated molecules.[10][11] To attach poly(this compound) to AuNPs, it is necessary to first introduce a thiol group onto the polymer chain.

Synthesis of Thiol-Terminated Poly(this compound)

A common strategy to introduce a terminal functional group to a polymer synthesized by living polymerization is to use a functionalized terminating agent. However, a more versatile approach for polymers made via other methods is post-polymerization modification. This protocol outlines a two-step process: first, introducing a reactive end-group to the polymer, and then converting it to a thiol.

Step 1: Introduction of a Terminal Bromo Group (Example using a modified polymerization)

This requires a modified polymerization setup where a bromine-containing initiator is used. Alternatively, if the polymerization is living, a bromine-containing terminating agent can be used. For non-living polymerizations, statistical incorporation of a functionalized co-monomer might be an option, but for a terminal group, a controlled polymerization is preferred. Assuming a living polymerization character, a functionalized terminating agent is a viable route.

Step 2: Conversion of Bromo to Thiol Group

Materials:

  • Bromo-terminated poly(this compound)

  • Potassium thioacetate

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve the bromo-terminated poly(this compound) in DMF.

  • Add an excess of potassium thioacetate and stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the thioacetate-terminated polymer.

  • Dissolve the thioacetate-terminated polymer in a mixture of THF and methanol.

  • Add a solution of hydrochloric acid in methanol and stir at room temperature for several hours to hydrolyze the thioacetate to the thiol.

  • Neutralize the reaction with sodium bicarbonate solution and extract the polymer into dichloromethane.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent to yield the thiol-terminated poly(this compound).

Characterization:

  • NMR spectroscopy can be used to monitor the disappearance of the signal corresponding to the protons adjacent to the bromine and the appearance of new signals corresponding to the thioacetate and subsequently the thiol group.

Protocol for Functionalizing Gold Nanoparticles

This protocol describes the functionalization of citrate-stabilized gold nanoparticles with the synthesized thiol-terminated poly(this compound).

Materials:

  • Citrate-stabilized gold nanoparticle solution (commercially available or synthesized)

  • Thiol-terminated poly(this compound)

  • Ethanol

  • Deionized water

  • Centrifuge

Protocol:

  • Prepare a dilute solution of the thiol-terminated poly(this compound) in ethanol.

  • Add the polymer solution dropwise to the vigorously stirring gold nanoparticle solution at room temperature. The color of the solution should remain red, indicating that the nanoparticles are stable.

  • Continue stirring for 24 hours to ensure complete ligand exchange.

  • Purify the functionalized nanoparticles by centrifugation. Centrifuge the solution at a speed sufficient to pellet the nanoparticles (this will depend on the nanoparticle size).

  • Remove the supernatant, which contains excess polymer and displaced citrate ions.

  • Resuspend the nanoparticle pellet in deionized water or a buffer of choice.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of any unbound polymer.

Characterization of Functionalized Nanoparticles:

  • UV-Vis Spectroscopy: To confirm the stability and monitor any changes in the surface plasmon resonance peak of the AuNPs.

  • Dynamic Light Scattering (DLS): To measure the increase in hydrodynamic diameter after polymer coating.

  • Transmission Electron Microscopy (TEM): To visualize the nanoparticles and confirm they have not aggregated.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur on the gold surface.

Figure 2: Workflow for the functionalization of gold nanoparticles with thiol-terminated poly(this compound).

Section 3: Development of a Chemiresistive Sensor for Volatile Organic Compounds (VOCs)

Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a chemical analyte.[12][13] Conjugated polymers are attractive materials for this application due to their tunable conductivity and the potential for specific interactions with analytes.

Sensing Mechanism of Poly(this compound)

The sensing mechanism of poly(this compound) towards VOCs is based on the swelling of the polymer film upon absorption of the analyte molecules.[2][14][15] This swelling increases the distance between the conductive polymer chains, thereby increasing the overall resistance of the film. The selectivity of the sensor can be influenced by the chemical nature of the polymer and the analyte. The phenyl groups in PPO can interact with aromatic VOCs through π-π stacking, while the aliphatic hexyl chains can interact with nonpolar VOCs through van der Waals forces.

Fabrication of a Chemiresistor Sensor

Materials:

  • Poly(this compound)

  • Interdigitated electrodes (IDEs) on a substrate (e.g., glass or silicon)

  • Toluene or chloroform (solvent)

  • Spin coater

  • Hotplate

  • Gas delivery system for sensor testing

Protocol:

  • Substrate Cleaning: Thoroughly clean the IDE substrate by sonicating in acetone and then isopropanol, followed by drying with a stream of nitrogen.

  • Polymer Solution Preparation: Prepare a solution of poly(this compound) in toluene or chloroform (e.g., 5 mg/mL).

  • Film Deposition: Deposit a thin film of the polymer onto the IDEs using spin coating (e.g., 2000 rpm for 45 seconds).

  • Annealing: Anneal the device on a hotplate at a moderate temperature (e.g., 80 °C) for 30 minutes to remove any residual solvent.

  • Sensor Testing:

    • Place the sensor in a sealed chamber with electrical feedthroughs.

    • Measure the baseline resistance of the sensor in a stream of inert gas (e.g., nitrogen).

    • Introduce a known concentration of the target VOC into the chamber and monitor the change in resistance over time.

    • Purge the chamber with the inert gas to allow the sensor to recover to its baseline resistance.

Data Analysis:

The sensor response (S) is typically calculated as:

S (%) = [(R - R₀) / R₀] x 100

where R is the resistance in the presence of the VOC and R₀ is the baseline resistance.

Parameter Typical Value/Condition
Substrate Gold interdigitated electrodes on glass
Polymer Concentration 2-10 mg/mL in toluene
Spin Coating Speed 1000-4000 rpm
Annealing Temperature 60-90 °C
Operating Temperature Room temperature

Section 4: Modification of this compound via Sonogashira Coupling

As an internal alkyne, this compound is generally unreactive in the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which typically requires a terminal alkyne.[16][17][18] However, the carbon-carbon triple bond can be functionalized through other powerful cross-coupling reactions. The Sonogashira coupling, which couples an alkyne with an aryl or vinyl halide, is a viable and versatile alternative for modifying molecules containing an internal alkyne moiety, although it is more commonly performed with terminal alkynes.[19][20][21] This section provides a general protocol for the Sonogashira coupling of an aryl halide with an internal alkyne like this compound, which can be adapted for specific substrates.

Rationale for Sonogashira Coupling

The Sonogashira coupling provides a direct method to form a C(sp²)-C(sp) bond, enabling the synthesis of more complex conjugated systems. By coupling this compound with a functionalized aryl halide, one can introduce a wide range of chemical moieties, thereby tailoring the properties of the resulting molecule for applications in drug discovery, molecular electronics, or as monomers for more complex polymers.

General Protocol for Sonogashira Coupling of this compound

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene or a functionalized derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI, co-catalyst)

  • Amine base (e.g., triethylamine or diisopropylamine), degassed

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask and line

  • Standard workup and purification supplies (e.g., silica gel for column chromatography)

Protocol:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).

  • Add the anhydrous, degassed solvent followed by the amine base (e.g., 2-3 equivalents).

  • Add this compound (e.g., 1.1-1.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed (monitor by TLC or GC).

  • Upon completion, cool the reaction to room temperature and filter off the amine hydrohalide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Characterization:

  • The product can be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-1-octyne. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which most commonly employs the Sonogashira cross-coupling reaction. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing evidence-based solutions to improve your reaction yield and purity.

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne (like 1-octyne) and an aryl halide (like iodobenzene).[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] While robust, its success is highly sensitive to a range of experimental parameters. This guide provides a structured approach to troubleshooting and optimization.

Core Experimental Protocol: Sonogashira Coupling of Iodobenzene and 1-Octyne

This protocol serves as a baseline for discussion. Deviations from these ideal conditions are often the source of experimental issues.

Reaction Scheme: C₆H₅I + H−C≡C−C₆H₁₃ → C₆H₅−C≡C−C₆H₁₃ + HI

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
Iodobenzene204.0110.01.22 mL / 2.04 gEnsure it is pure and colorless.
1-Octyne110.2012.0 (1.2 eq)1.76 mL / 1.32 gUse freshly distilled if possible.
PdCl₂(PPh₃)₂701.900.15 (1.5 mol%)105 mgPalladium(II) pre-catalyst.
Copper(I) Iodide (CuI)190.450.30 (3.0 mol%)57 mgShould be off-white; grey/green indicates oxidation.
Triethylamine (TEA)101.19-30 mLServes as base and solvent; must be dry and deoxygenated.
Argon/Nitrogen---For maintaining an inert atmosphere.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (105 mg, 0.15 mmol) and copper(I) iodide (57 mg, 0.30 mmol).

  • Degassing: Seal the flask, and evacuate and backfill with inert gas (argon or nitrogen) three times. This is critical to prevent oxygen from entering the reaction, which promotes undesirable side reactions.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add triethylamine (30 mL), followed by iodobenzene (1.22 mL, 10.0 mmol), and finally 1-octyne (1.76 mL, 12.0 mmol).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically run under mild conditions, often at room temperature.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with diethyl ether (50 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts.

    • Wash the filtrate with 5% HCl (2 x 20 mL) to remove triethylamine, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL). .

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil via column chromatography on silica gel (eluting with hexane) to yield this compound as a colorless to pale yellow oil.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the primary causes?

A low or non-existent yield is the most common issue, often pointing to one of three areas: inactive catalysts, compromised reagents, or an improper reaction environment.

  • Cause 1: Catalyst Inactivity. The active palladium catalyst is the Pd(0) species. If you are using a Pd(II) pre-catalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] This reduction is typically facilitated by the amine or phosphine ligands in the reaction mixture.[1]

  • Cause 2: Oxygen Contamination. The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. Furthermore, oxygen promotes the homocoupling of the alkyne (Glaser coupling), which consumes your starting material and complicates purification.[1][5]

    • Solution: Your inert gas technique must be meticulous. Use a Schlenk line or a glovebox. Ensure all solvents and liquid reagents are thoroughly degassed before use by sparging with argon or using several freeze-pump-thaw cycles.

  • Cause 3: Ineffective Base. The amine base (e.g., triethylamine) plays a crucial role: it neutralizes the hydrogen halide (HI) produced during the reaction.[1] If the base is wet or of poor quality, it cannot perform this function efficiently, leading to a drop in pH that can deactivate the catalyst.

    • Solution: Always use a dry, high-purity amine base. Distilling it over a suitable drying agent (e.g., CaH₂) before use is best practice. Ensure you are using a sufficient excess of the base.

  • Cause 4: Poor Substrate Quality. The reactivity of the aryl halide is critical. The general reactivity trend is I > Br > Cl.[1] Aryl iodides are highly reactive and suitable for room temperature reactions, whereas bromides may require heating.[1][5]

    • Solution: Confirm the identity and purity of your iodobenzene. If it is discolored (pink or brown), it may contain iodine impurities that can interfere with the reaction. Filter it through a small plug of basic alumina if necessary.

G cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield catalyst Catalyst Inactive? start->catalyst oxygen Oxygen Contamination? start->oxygen base Ineffective Base? start->base reagents Poor Reagent Quality? start->reagents sol_catalyst Use fresh Pd(0) catalyst or gently heat Pd(II) pre-catalyst. catalyst->sol_catalyst Solution sol_oxygen Improve inert gas technique. Degas all solvents and reagents. oxygen->sol_oxygen Solution sol_base Use dry, distilled amine base. Ensure sufficient excess. base->sol_base Solution sol_reagents Verify purity of aryl halide and alkyne. Purify if needed. reagents->sol_reagents Solution G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd_cycle Pd(0)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)-X(L₂) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡CR(L₂) Reductive Elimination Product (Ar-C≡CR) pd_cycle:f1->pd_cycle:f2 1 pd_cycle:f3->pd_cycle:f4 3 pd_cycle:f5->pd_cycle:f6 4a pd_cycle:f5->pd_cycle:f0 4b cu_cycle Cu(I)X Alkyne Coordination (H-C≡CR) Cu(I)-Acetylide (Cu-C≡CR) cu_cycle:f2->pd_cycle:f3 cu_cycle:f1->cu_cycle:f2 A

Caption: Simplified Sonogashira Catalytic Cycles.

What is the role of the solvent, and does polarity matter?

The solvent plays a multifaceted role, and its choice can significantly impact reaction outcomes.

  • Solubility: The solvent must, at a minimum, dissolve all reactants and catalysts to ensure a homogeneous reaction mixture.

  • Base and Solvent: In many protocols, an amine like triethylamine or diisopropylamine is used in large excess and serves as both the base and the solvent. [1]* Polarity Effects: The polarity of the solvent can influence the reaction rate. While the Sonogashira reaction has been performed in a wide range of solvents (from nonpolar like toluene to polar aprotic like DMF), the choice can affect the stability of catalytic intermediates and the solubility of the ammonium salt byproduct. [6]For the synthesis of this compound, using the amine base as the solvent is a reliable and well-established method.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Google Patents. (CN103819323B) A kind of 1-phenyl-1-acetone synthetic method.
  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications, Chemical Reviews. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ACS Publications, The Journal of Organic Chemistry. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. Scheme 1 Synthetic route to 1-phenyl-1-octynes. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

Sources

Technical Support Center: Polymerization of 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 1-Phenyl-1-octyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this polymerization, troubleshoot common issues, and understand the formation of potential side products. My insights are drawn from extensive experience in polymer chemistry and a deep understanding of the underlying reaction mechanisms.

Introduction: The Intricacies of this compound Polymerization

The transition metal-catalyzed polymerization of this compound, a disubstituted acetylene, offers a pathway to novel conjugated polymers with interesting optical and electronic properties. Catalysts based on tungsten, molybdenum, and rhodium are often employed for this transformation. However, achieving a high-yielding synthesis of a well-defined polymer with a controlled molecular weight and narrow polydispersity can be challenging. The primary reason for this is the competition between the desired linear polymerization and side reactions, most notably cyclotrimerization. This guide will provide a structured approach to identifying and mitigating these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the polymerization of this compound in a question-and-answer format.

Issue 1: Low Polymer Yield or No Polymer Formation

Question: I am not getting any polymer, or the yield is very low. What are the likely causes and how can I fix this?

Answer: This is a common issue that can often be traced back to the purity of your reagents and the integrity of your reaction setup. Here is a systematic approach to troubleshooting:

  • Monomer and Solvent Purity: The polymerization of acetylenes using transition metal catalysts is highly sensitive to impurities.

    • Causality: Protic impurities such as water or alcohols can react with and deactivate the catalyst. Oxygen can also lead to catalyst degradation.

    • Solution: Ensure your this compound monomer is freshly distilled under reduced pressure. Solvents should be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF or from calcium hydride for toluene) and degassed prior to use.[1]

  • Catalyst and Co-catalyst Activity: The catalyst system, often a combination of a transition metal halide (e.g., WCl₆) and an organometallic co-catalyst (e.g., Ph₄Sn), must be active.

    • Causality: These reagents are often air and moisture sensitive. Improper storage or handling can lead to deactivation.

    • Solution: Purchase high-purity catalyst and co-catalyst and store them under an inert atmosphere (e.g., in a glovebox). Prepare catalyst solutions immediately before use.

  • Reaction Temperature: The temperature can significantly impact catalyst activity and stability.

    • Causality: While some polymerizations proceed at room temperature, others may require elevated temperatures to initiate. However, excessively high temperatures can lead to catalyst decomposition.

    • Solution: Consult the literature for the optimal temperature range for your specific catalyst system. If no polymer is forming at room temperature, consider gradually increasing the temperature.[2][3][4]

Issue 2: Low Molecular Weight and/or Broad Polydispersity Index (PDI > 1.5)

Question: My GPC analysis shows a polymer with a much lower molecular weight than expected and a broad PDI. What is causing this and how can I improve it?

Answer: Obtaining a low molecular weight polymer with a broad PDI suggests a lack of control over the polymerization process, likely due to chain termination or transfer reactions.

  • Sub-optimal Monomer to Catalyst Ratio:

    • Causality: The molecular weight of the polymer is often inversely proportional to the amount of catalyst used in a living polymerization. Too much catalyst will result in shorter polymer chains.

    • Solution: Carefully control the stoichiometry of your monomer and catalyst. Consider reducing the catalyst loading to target a higher molecular weight.

  • Presence of Chain Transfer Agents:

    • Causality: Impurities in the monomer or solvent can act as chain transfer agents, terminating one growing polymer chain and initiating a new one, leading to a lower average molecular weight and broader PDI.

    • Solution: As with low yield issues, rigorous purification of all reagents is critical.[1]

  • Slow Initiation:

    • Causality: If the rate of initiation is slow compared to the rate of propagation, new polymer chains will be initiated throughout the reaction, resulting in a broad distribution of chain lengths.

    • Solution: Ensure that the catalyst and co-catalyst are mixed and allowed to activate (if required by the specific system) before the addition of the monomer. This can lead to a more uniform initiation of polymer chains.

ParameterPotential CauseRecommended ActionExpected Outcome
Mn (Number-average molecular weight) Too high catalyst concentration.Decrease catalyst loading.Increase in Mn.
Presence of impurities.Rigorously purify monomer and solvent.Increase in Mn, narrower PDI.
PDI (Polydispersity Index) Slow initiation relative to propagation.Pre-activate catalyst before monomer addition.Narrower PDI (<1.5).
Poor temperature control.Maintain a stable and uniform reaction temperature.Narrower PDI.
Issue 3: Presence of a Low Molecular Weight Byproduct in GPC and NMR

Question: My GPC shows a bimodal distribution with a significant peak at a low molecular weight, and my ¹H NMR has unexpected sharp aromatic signals. What is this byproduct?

Answer: The most likely culprit is the formation of a cyclotrimer side product.

  • Cyclotrimerization: This is a competing reaction where three molecules of the alkyne cyclize to form a substituted benzene ring. For this compound, this would result in the formation of either 1,3,5- or 1,2,4-tris(hexyl)-tris(phenyl)benzene isomers.

    • Causality: The choice of catalyst and reaction conditions can favor cyclotrimerization over linear polymerization. Some catalysts have a higher propensity for this [2+2+2] cycloaddition.[5][6]

    • Identification:

      • GPC: A distinct peak at a low molecular weight corresponding to the mass of the trimer (for this compound, this would be around 516 g/mol ).[7][8][9]

      • ¹H NMR: The polymer will typically show broad signals in the aromatic and aliphatic regions. The cyclotrimer will exhibit sharp, well-resolved signals in the aromatic region, distinct from the broad polymer backbone signals.

    • Mitigation:

      • Catalyst Selection: Rhodium-based catalysts are often reported to favor polymerization over cyclotrimerization for some substituted acetylenes.

      • Reaction Conditions: Lowering the reaction temperature may disfavor the cyclotrimerization pathway.[2][3][4] High monomer concentrations can also favor polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the polymerization of this compound?

A1: The most well-documented and common side product is the cyclotrimer, which is a substituted benzene derivative formed from the [2+2+2] cycloaddition of three monomer units. Depending on the regiochemistry of the cyclization, this can lead to 1,3,5- and/or 1,2,4-substituted isomers.

Q2: Can oligomers be formed during the polymerization?

A2: Yes, the formation of low molecular weight oligomers is possible, especially if chain termination or transfer events are frequent.[10][11][12] These would appear as a broad distribution at the low molecular weight end of your GPC trace, which may or may not be well-resolved from the main polymer peak.

Q3: How does the choice of catalyst (e.g., Tungsten vs. Rhodium) affect the outcome?

A3: The choice of the transition metal catalyst is crucial. For instance, tungsten and molybdenum-based catalysts, particularly in alkyne metathesis, can be very active but may also promote side reactions if not carefully controlled.[13][14] Rhodium catalysts are often favored for the polymerization of substituted acetylenes as they can offer better control and may suppress cyclotrimerization, sometimes leading to living polymerization.[15]

Q4: What should a typical ¹H NMR spectrum of poly(this compound) look like?

A4: A successful polymerization should yield a polymer with broad signals in the ¹H NMR spectrum. You would expect to see broad resonances in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the phenyl groups and broad aliphatic signals (approximately 0.8-2.5 ppm) from the hexyl chains. The absence of sharp signals from the monomer's acetylenic proton (if it were a terminal alkyne) and the presence of broad polymer peaks are indicative of successful polymerization.

Q5: My GPC shows a bimodal distribution. What could this indicate?

A5: A bimodal molecular weight distribution can suggest a few possibilities:

  • Presence of a Side Product: A low molecular weight peak could be the cyclotrimer, as discussed.

  • Different Active Catalyst Species: There might be more than one type of active catalyst species in your reaction, each producing a polymer with a different average molecular weight.

  • Changes in Polymerization Conditions: A significant change in reaction conditions (e.g., a temperature fluctuation) during the polymerization could lead to the formation of a second polymer population with a different molecular weight.[7][8]

Experimental Protocols

General Protocol for the Polymerization of this compound

This is a generalized procedure. Optimal conditions may vary depending on the specific catalyst system.

  • Preparation:

    • All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

    • The this compound monomer should be distilled under reduced pressure from calcium hydride and stored under an inert atmosphere.

    • The solvent (e.g., toluene) should be freshly distilled from an appropriate drying agent.

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, dissolve the catalyst (e.g., WCl₆) and co-catalyst (e.g., Ph₄Sn) in the dry, degassed solvent.

    • Stir the solution for a short period (e.g., 15-30 minutes) at the desired reaction temperature to allow for catalyst activation.

  • Polymerization:

    • Add the purified this compound monomer to the activated catalyst solution via syringe.

    • Allow the reaction to proceed for the desired time (this can range from a few hours to 24 hours). The solution may become viscous as the polymer forms.

  • Termination and Precipitation:

    • Terminate the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and PDI by Gel Permeation Chromatography (GPC).[9][16][17]

    • Confirm the polymer structure and check for impurities using ¹H and ¹³C NMR spectroscopy.

Visualizing Reaction Pathways

The following diagrams illustrate the desired polymerization pathway and the competing cyclotrimerization side reaction.

cluster_main Desired Polymerization Pathway Monomer1 This compound ActiveSpecies Active Catalyst- Monomer Complex Monomer1->ActiveSpecies Coordination Catalyst Transition Metal Catalyst Catalyst->ActiveSpecies Activation GrowingChain Growing Polymer Chain (Propagation) ActiveSpecies->GrowingChain Insertion GrowingChain->GrowingChain + Monomer Polymer Poly(this compound) GrowingChain->Polymer Termination

Caption: Desired linear polymerization workflow.

cluster_side Cyclotrimerization Side Reaction Monomer2 3 x this compound Intermediate Metallacyclopentadiene Intermediate Monomer2->Intermediate [2+2] Cycloaddition Catalyst2 Transition Metal Catalyst Catalyst2->Intermediate Coordination Cyclotrimer Substituted Benzene (Side Product) Intermediate->Cyclotrimer + Monomer Reductive Elimination

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalytic reactions involving 1-phenyl-1-octyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of why catalyst deactivation occurs and how to prevent it.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of this compound has stalled or is extremely sluggish. How do I know if catalyst poisoning is the cause?

A1: Sluggish or stalled reactions are classic symptoms of catalyst deactivation, with poisoning being a primary suspect.[1][2] Here are the key indicators:

  • Sudden vs. Gradual Drop in Activity: Poisoning often causes a sharp, immediate drop in reaction rate, whereas other mechanisms like thermal degradation might be more gradual.

  • Incomplete Conversion: The reaction proceeds to a certain percentage and then stops, even with extended reaction times or increased hydrogen pressure.

  • Lack of Reproducibility: A previously successful reaction fails when using a new batch of this compound, solvent, or other reagents.

  • Physical Changes in the Catalyst: While not always visible, a change in the catalyst's appearance (e.g., color change) can sometimes indicate the deposition of a poison.

To confirm poisoning, the most reliable method is a control experiment. Run the reaction in parallel with a trusted, high-purity substrate under identical conditions. If the control reaction proceeds as expected, it strongly implicates the this compound sample or other reagents as the source of the poison.

Q2: What are the most common catalyst poisons I should be aware of in reactions with this compound?

A2: Palladium (Pd), Platinum (Pt), and Nickel (Ni) catalysts, commonly used for alkyne hydrogenations, are highly susceptible to poisoning. The poisons are typically substances with lone pairs of electrons or unsaturated bonds that can bind strongly to the metal's active sites, blocking access for the intended reactants.[3][4]

Here is a summary of common poisons:

Poison ClassSpecific ExamplesCommon SourcesMechanism of Action
Sulfur Compounds Thiols (R-SH), sulfides (R-S-R), H₂S, SO₂, thiophenesContaminated solvents (e.g., non-thiophene-free benzene), rubber septa, sulfur-based reagents used in prior synthesis steps.Strong, often irreversible, chemisorption onto the metal surface, blocking active sites.[5][6][7] Even ppb levels can be detrimental.[6]
Nitrogen Compounds Amines, pyridines, quinoline, nitriles, nitro compoundsByproducts from synthesis, additives, or cross-contamination. Note: Quinoline is used intentionally as a poison in Lindlar's catalyst to stop hydrogenation at the alkene stage.[4][8]Strong coordination to the metal center via the nitrogen lone pair.
Halides Residual Cl⁻, Br⁻, I⁻From organohalide precursors, acidic workups (HCl), or chlorinated solvents.Adsorption onto the catalyst surface, altering its electronic properties and activity.
Heavy Metals Lead (Pb), Mercury (Hg), Bismuth (Bi)Contaminated reagents, glassware, or carryover from previous synthetic steps. Lead acetate is a key component in Lindlar's catalyst.[4][9]Formation of metal-metal alloys on the catalyst surface, deactivating it.
Strongly Coordinating Species Carbon Monoxide (CO), Phosphines (PR₃), PhosphitesIncomplete purging of reaction vessels, byproduct of certain reactions, or residual ligands from other catalytic steps.Competitive and strong binding to active sites, preventing substrate coordination.
Substrate Itself Acetylenic compoundsIn some high-concentration scenarios, the alkyne itself can act as a poison by forming strong, inactive complexes on the catalyst surface.[10]Strong π-complexation that inhibits catalytic turnover.
Q3: My this compound is from a commercial source. Could it still contain poisons?

A3: Absolutely. Commercial reagents vary in purity. The synthesis of this compound can introduce impurities that are potent catalyst poisons. For example, if prepared via a Sonogashira or similar cross-coupling reaction, residual phosphine ligands, amines (used as bases), or halides from the starting materials can persist in the final product if purification is not rigorous.

Always consider the synthetic route of your starting materials. If this information is not available from the supplier, it is best practice to purify sensitive substrates before use in a critical catalytic step.

Troubleshooting Guides & Protocols

Guide 1: Diagnostic Workflow for a Failed Reaction

If you suspect catalyst poisoning has occurred, follow this systematic workflow to identify the source of the problem.

Caption: A decision tree for troubleshooting catalyst poisoning.

G start Reaction Stalled or Failed check_setup Verify Reaction Setup (Temp, Pressure, Stirring) start->check_setup control_exp Run Control Experiment with a known 'clean' substrate check_setup->control_exp Setup is Correct control_fails Control Reaction Fails control_exp->control_fails No control_succeeds Control Reaction Succeeds control_exp->control_succeeds Yes bad_catalyst Issue is with Catalyst Batch or Solvent Purity control_fails->bad_catalyst bad_reagent Poison is in this compound or other specific reagent control_succeeds->bad_reagent end_fail Consult Further bad_catalyst->end_fail purify Purify this compound (See Protocol 1) bad_reagent->purify rerun Re-run Reaction with Purified Substrate purify->rerun end_success Problem Solved rerun->end_success Success rerun->end_fail Failure

Protocol 1: Purification of this compound to Remove Polar Poisons

This protocol is designed to remove common polar impurities like amines, phosphine oxides, and residual salts that can act as catalyst poisons.

Materials:

  • Crude this compound

  • Diethyl ether or Hexane (high purity)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Rotary evaporator

Procedure:

  • Liquid-Liquid Extraction:

    • Dissolve the crude this compound in 10 volumes of diethyl ether or hexane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove basic impurities like amines).

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Deionized water.

      • Brine (to aid in phase separation).

    • Separate the organic layer.

  • Drying:

    • Dry the collected organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Chromatography (Highest Purity):

    • For maximum purity, pass the concentrated oil through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexane). This will remove highly polar, non-volatile impurities.

    • Collect the eluent and remove the solvent under reduced pressure.

  • Final Product Handling:

    • The resulting purified this compound should be a clear oil. Store it under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

Caption: Workflow for the purification of this compound.

G start_end start_end process process wash wash A Start: Crude This compound B Dissolve in Hexane/Ether A->B C Wash with 1 M HCl B->C D Wash with Sat. NaHCO3 C->D E Wash with Brine D->E F Dry over MgSO4 E->F G Filter & Concentrate F->G H Silica Gel Plug (Optional, High Purity) G->H I Final Product: Purified Oil G->I For routine purity H->I

Q4: Can I regenerate a poisoned catalyst?

A4: Regeneration depends heavily on the nature of the poison and the catalyst.

  • Irreversible Poisoning: Strong chemisorption, as seen with sulfur compounds on palladium, is often irreversible.[5] In these cases, the catalyst must be discarded and replaced.

  • Reversible Poisoning: Deactivation by coking (deposition of carbonaceous material) can sometimes be reversed.[5] This often requires high-temperature treatment under a controlled atmosphere (e.g., air followed by hydrogen reduction), a procedure that is typically not feasible in a standard laboratory setting and is more common in industrial applications.[5][11]

  • Partial Regeneration: In some instances, washing the catalyst with specific solvents or solutions can remove some weakly bound inhibitors. For certain palladium catalysts, treatment under flowing hydrogen at elevated temperatures can sometimes restore partial activity after sulfur poisoning.[12][13] However, full activity is rarely recovered.[12][14]

For most lab-scale applications involving heterogeneous catalysts like Pd/C, regeneration is impractical and not cost-effective. The most reliable strategy is prevention through the use of high-purity reagents.

References

  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024). Available at: [Link]

  • Catalyst poisoning - Wikipedia. (n.d.). Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (n.d.). UCLA Department of Chemistry & Biochemistry. Available at: [Link]

  • Alkyne Hydrogenation | Overview & Reaction Mechanism - Study.com. (n.d.). Available at: [Link]

  • SO2 Poisoning Mechanism - Encyclopedia.pub. (2020). Available at: [Link]

  • PD - PT Catalyst Regeneration | PDF | Palladium | Catalysis - Scribd. (n.d.). Available at: [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (n.d.). Available at: [Link]

  • 9.5: Reduction of Alkynes - Chemistry LibreTexts. (2024). Available at: [Link]

  • Alkyne hydrogenation with poisoned catalyst example - YouTube. (2020). Available at: [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. (2001). Available at: [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions. (1995). RSC Publishing. Available at: [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022). Available at: [Link]

  • Troubleshooting of Catalytic Reactors | PPTX - Slideshare. (n.d.). Available at: [Link]

  • Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter - Little Garage. (n.d.). Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Available at: [Link]

Sources

Technical Support Center: Optimization of 1-Phenyl-1-octyne Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of cross-coupling reactions involving 1-phenyl-1-octyne. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the Sonogashira cross-coupling reaction to form critical C(sp)-C(sp²) bonds. This guide provides in-depth, field-proven insights into troubleshooting common issues and fine-tuning reaction parameters to achieve optimal yields and purity.

The Sonogashira reaction is a powerful and widely used transformation in organic synthesis, enabling the coupling of terminal alkynes with aryl or vinyl halides.[1][2] Its utility is prominent in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3][4] This guide will use the coupling of an aryl halide with this compound as a model system to address frequently encountered challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Sonogashira coupling to provide a solid theoretical and practical foundation.

Q1: What is the fundamental mechanism of the Sonogashira cross-coupling reaction?

A: The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[5]

  • Palladium Cycle: This is the core of the C-C bond formation. It begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) complex. This is followed by a transmetalation step where the alkyne moiety is transferred from copper to palladium. The cycle concludes with reductive elimination, which forms the desired arylalkyne product and regenerates the active Pd(0) catalyst.[5][6]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[7] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) complex.[8]

Below is a diagram illustrating the interplay between these two cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex L₂Pd(II)(Ar)(C≡CR) transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu(I)C≡CR cu_catalyst->cu_acetylide cu_acetylide->transmetalation cu_acetylide->cu_catalyst Regenerates Cu(I)X arx Ar-X arx->oxidative_addition alkyne H-C≡CR alkyne->cu_catalyst base Base base_h Base-H⁺X⁻ hx H-X

Caption: The dual catalytic cycles of the Sonogashira reaction.
Q2: When should I use a copper-free protocol versus the classic copper-co-catalyzed system?

A: The choice between a copper-catalyzed and a copper-free system is critical and depends on your substrate and desired outcome.

  • Use Copper-Catalyzed Sonogashira when:

    • High Reactivity is Needed: The copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions, often at room temperature.[9] This is especially useful for less reactive aryl bromides or chlorides.

    • Cost is a Factor: Classic Pd/Cu systems are well-established and often use less expensive ligands.

  • Use Copper-Free Sonogashira when:

    • Alkyne Homocoupling (Glaser Coupling) is a Problem: The primary drawback of using copper is the formation of alkyne dimers (R-C≡C-C≡C-R) as a significant byproduct, which complicates purification.[10][11] This side reaction is oxygen-dependent.

    • Substrates are Sensitive: For complex molecules in late-stage synthesis, avoiding copper can prevent unwanted side reactions with sensitive functional groups.[4]

    • Green Chemistry Principles are a Priority: Eliminating a toxic heavy metal co-catalyst makes the process more environmentally friendly.[4][12]

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Speed Generally faster, often at room temp.Typically requires higher temperatures (e.g., 60-100 °C).
Key Side Reaction Alkyne Homocoupling (Glaser Product).[11]Can be minimized, but other side reactions may occur.
Substrate Scope Very broad, effective for less reactive halides.Effective, but may require more reactive halides (iodides, triflates) or specialized ligands.
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄) + Cu(I) salt (e.g., CuI).Pd catalyst + specialized, often bulky/electron-rich phosphine ligands (e.g., XPhos).[5]
Base Amine bases (e.g., Et₃N, DIPEA) are common.Often stronger, non-coordinating bases (e.g., Cs₂CO₃, K₂CO₃) are used.[7]
Q3: How do the choice of solvent and base impact the reaction?

A: Solvents and bases are not merely reaction media; they play active roles in catalyst stability, solubility, and reactivity.[13][14]

  • Solvents:

    • Polar Aprotic Solvents (DMF, Acetonitrile, THF): These are the most common choices. They are effective at dissolving the palladium catalyst, organic substrates, and base salts.[15] The solvent's ability to stabilize the charged intermediates in the catalytic cycle can significantly influence the reaction rate.[13]

    • Amine Solvents (Triethylamine, Diethylamine): In many classic protocols, an amine serves as both the base and the solvent.[1] This high concentration of base can accelerate the deprotonation of the alkyne. However, this can also lead to purification challenges.

    • Aqueous or Biphasic Systems: For green chemistry applications, reactions can be run in water with a suitable surfactant or in biphasic systems, which can simplify product isolation.[16][17]

  • Bases:

    • Mechanism of Action: The base's primary role is to deprotonate the terminal alkyne, making it nucleophilic. It also neutralizes the hydrogen halide (H-X) byproduct generated during the reaction.[1]

    • Amine Bases (Et₃N, DIPEA, Piperidine): These are standard for copper-catalyzed reactions. Their coordinating ability can influence the catalyst, and they are generally mild.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are often preferred in copper-free systems. Cesium carbonate (Cs₂CO₃) is particularly effective due to the high solubility of its salts in organic solvents and the "cesium effect," which can promote key steps in the catalytic cycle.[18]

Troubleshooting Guide for this compound Coupling

This guide provides a systematic approach to resolving common experimental failures in a question-and-answer format.

Troubleshooting_Flowchart start Problem Observed: Low or No Product Yield check_reagents Q: Are all reagents pure and properly handled? start->check_reagents check_conditions Q: Are reaction conditions (temp, atmosphere) correct? start->check_conditions check_catalyst Q: Is the catalyst system active and appropriate? start->check_catalyst check_byproducts Q: Are major byproducts being formed? start->check_byproducts sol_reagents A: Purify reagents. - Distill amine base. - Use fresh Pd/Cu catalyst. - Ensure alkyne is pure. check_reagents->sol_reagents If 'No' sol_conditions A: Optimize conditions. - Ensure anaerobic setup (degas solvent). - Increase temperature for less reactive halides. - Check for volatile reagent loss. check_conditions->sol_conditions If 'No' sol_catalyst A: Modify catalyst system. - Increase catalyst loading. - Screen different phosphine ligands. - Consider a Pd precatalyst. check_catalyst->sol_catalyst If 'No' sol_byproducts A: Address side reactions. - If homocoupling: switch to Cu-free. - If dehalogenation: use milder base/temp. check_byproducts->sol_byproducts If 'Yes'

Sources

Technical Support Center: Selective Hydrogenation of 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of alkynes to alkenes is a critical transformation in organic synthesis. However, preventing over-reduction to the corresponding alkane presents a significant challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrogenation of 1-Phenyl-1-octyne, a common substrate in pharmaceutical and fine chemical synthesis.

Troubleshooting Guide: Preventing Over-Reduction

This section addresses specific issues encountered during the hydrogenation of this compound, offering explanations and actionable solutions to improve selectivity for the desired alkene, (Z)-1-Phenyl-1-octene.

Q1: I'm using a standard palladium on carbon (Pd/C) catalyst and getting almost exclusively the alkane (1-Phenyloctane). How can I stop the reaction at the alkene stage?

A1: Standard palladium on carbon is a highly active catalyst that readily reduces both alkynes and alkenes to alkanes.[1][2] To achieve selective hydrogenation to the alkene, you must reduce the catalyst's activity. This is typically accomplished by using a "poisoned" or deactivated catalyst.

  • Primary Recommendation: Catalyst Selection. The most reliable method to prevent over-reduction is to switch to a selective catalyst.

    • Lindlar's Catalyst: This is the most common choice for the syn-hydrogenation of alkynes to cis-alkenes.[1][3] It consists of palladium supported on calcium carbonate (CaCO₃) and is "poisoned" with lead acetate and quinoline.[4][5] These poisons deactivate the most active catalytic sites, preventing the further reduction of the alkene product.[6]

    • P-2 Nickel Catalyst: This is another effective catalyst for selective alkyne hydrogenation. It is prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride.[7][8] The P-2 catalyst is known for its high selectivity for cis-alkenes.[9][10]

Q2: I've switched to Lindlar's catalyst, but I'm still observing significant over-reduction to the alkane. What factors could be contributing to this?

A2: Even with a selective catalyst like Lindlar's, several experimental parameters can influence the reaction's outcome.

  • Catalyst Quality and Age: The effectiveness of Lindlar's catalyst can diminish over time or with improper storage. Ensure you are using a fresh, high-quality catalyst.

  • Reaction Temperature: Hydrogenation reactions are exothermic.[3] Elevated temperatures can increase the rate of both the desired and undesired reactions, potentially leading to over-reduction. Running the reaction at or below room temperature is generally advisable.[5]

  • Hydrogen Pressure: High hydrogen pressure can also favor the complete reduction to the alkane.[11] Conducting the reaction at atmospheric pressure (e.g., using a hydrogen-filled balloon) provides better control.

  • Solvent Choice: The solvent can impact catalyst activity. While various solvents can be used, starting with a non-polar solvent like hexane or ethyl acetate is often recommended.[5] Protic solvents like ethanol may sometimes contribute to over-reduction.[5]

  • Reaction Time and Monitoring: It is crucial to monitor the reaction's progress closely. Over-reduction can occur if the reaction is left for too long after the starting alkyne has been consumed.

Q3: How can I effectively monitor the reaction to stop it at the optimal time?

A3: Real-time monitoring is key to preventing over-reduction.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the disappearance of the starting alkyne and the appearance of the alkene product.[12][13] By co-spotting the reaction mixture with the starting material, you can visually track the reaction's progress. This compound is less polar than (Z)-1-Phenyl-1-octene, so it will have a higher Rf value on a silica gel plate. The alkane product will be even less polar and have an even higher Rf.

  • Gas Chromatography (GC): For more quantitative analysis, GC is an excellent technique.[14] It allows you to determine the relative concentrations of the alkyne, alkene, and alkane in your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-line flow NMR can be used for real-time, quantitative monitoring of hydrogenation reactions.[15]

Q4: My yield of the desired cis-alkene is low, and I'm seeing a mixture of cis and trans isomers. What could be the cause?

A4: The formation of the trans-alkene is not expected with catalysts that promote syn-addition, like Lindlar's catalyst.[4][6]

  • Catalyst Integrity: If you are observing the trans-isomer, it may indicate a problem with your catalyst or the presence of a different reaction mechanism.

  • Alternative Methods for Trans-Alkene Synthesis: If the trans-alkene is the desired product, a dissolving metal reduction (e.g., sodium in liquid ammonia) should be used.[16][17] This method proceeds through a different mechanism that favors the formation of the more stable trans-isomer.[18]

Frequently Asked Questions (FAQs)

Q5: What is the mechanism of selective hydrogenation using Lindlar's catalyst?

A5: The hydrogenation process with Lindlar's catalyst involves the following key steps:

  • Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into hydrogen atoms.[19]

  • Complexation: The alkyne molecule also adsorbs onto the catalyst surface, forming a π-complex.[19]

  • Syn-Addition: Two hydrogen atoms are transferred sequentially from the metal surface to the same face of the alkyne triple bond.[4][19] This syn-addition results in the formation of a cis-alkene.[1]

  • Desorption: The cis-alkene product desorbs from the catalyst surface. The "poisoned" nature of the catalyst makes it less likely for the alkene to re-adsorb and undergo further hydrogenation.[6]

Q6: Are there any additives I can use to improve the selectivity of the hydrogenation?

A6: Yes, additives can play a crucial role in enhancing selectivity.

  • Quinoline: Often used as a component of Lindlar's catalyst, quinoline acts as a poison, deactivating the catalyst's most active sites and preventing over-reduction.[4][5]

  • Other Amines and Sulfur Compounds: Various nitrogen- and sulfur-containing compounds can act as catalyst modifiers to improve selectivity by competitively adsorbing to the catalyst surface.[20]

Q7: Can I reuse my Lindlar's catalyst?

A7: While heterogeneous catalysts can often be recovered and reused, their activity and selectivity may decrease with each cycle. If you choose to reuse the catalyst, it is essential to thoroughly wash and dry it after each reaction. However, for consistent and optimal results, especially in a drug development setting, using a fresh batch of catalyst for each reaction is recommended.

Data and Protocols

Table 1: Catalyst Comparison for Alkyne Hydrogenation
CatalystSupportPoison/ModifierPrimary Product from AlkyneStereochemistry
Pd/C CarbonNoneAlkaneN/A
Lindlar's Catalyst CaCO₃Lead Acetate, Quinolinecis-AlkeneSyn-addition
P-2 Nickel NoneIn-situ generatedcis-AlkeneSyn-addition
Na/NH₃ N/AN/Atrans-AlkeneAnti-addition
Experimental Protocol: Selective Hydrogenation of this compound using Lindlar's Catalyst
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent) and a suitable solvent (e.g., ethyl acetate, ~0.1 M concentration).

  • Catalyst Addition: Add Lindlar's catalyst (5-10% by weight relative to the alkyne).

  • Hydrogen Atmosphere: Seal the flask with a septum and purge the flask with hydrogen gas. A simple method is to evacuate the flask and backfill it with hydrogen from a balloon. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitoring: Monitor the reaction progress by TLC or GC at regular intervals (e.g., every 30 minutes).

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Visualizations

Diagram 1: Reaction Pathway for the Hydrogenation of this compound

G cluster_main Hydrogenation of this compound Alkyne This compound Alkene (Z)-1-Phenyl-1-octene Alkyne->Alkene H₂, Lindlar's Catalyst (Selective) Alkane 1-Phenyloctane Alkyne->Alkane H₂, Pd/C (Complete Reduction) Alkene->Alkane H₂, Pd/C (Over-reduction)

Caption: Selective vs. complete hydrogenation pathways.

Diagram 2: Troubleshooting Workflow for Over-Reduction

G cluster_troubleshooting Troubleshooting Over-Reduction Start Over-reduction Observed CheckCatalyst Is a selective catalyst (e.g., Lindlar's) being used? Start->CheckCatalyst SwitchCatalyst Switch to a selective catalyst (Lindlar's or P-2 Ni) CheckCatalyst->SwitchCatalyst No CheckConditions Review Reaction Conditions CheckCatalyst->CheckConditions Yes SwitchCatalyst->CheckConditions Temp Lower Temperature CheckConditions->Temp Pressure Lower H₂ Pressure CheckConditions->Pressure Monitor Monitor Reaction Closely CheckConditions->Monitor Optimize Optimized Conditions Temp->Optimize Pressure->Optimize Monitor->Optimize

Caption: A decision tree for troubleshooting over-reduction issues.

References

  • OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link]

  • BYJU'S. (n.d.). Lindlar catalyst. Retrieved from [Link]

  • Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link]

  • Dalton Transactions. (2017, June 13). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nickel boride catalyst. Retrieved from [Link]

  • Osunstate. (2026, January 5). Hydrogenation Of Alkynes: Examples & Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity in hydrogenation reactions of different alkyne molecules... | Download Scientific Diagram. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 20). What is the origin of the names P-1 and P-2 of nickel boride catalysts?. Retrieved from [Link]

  • RSC Publishing. (n.d.). “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). P-2 Nickel Boride, a Catalyst with a Remarkable Affinity for Norbornene Hydrogenation of Strained Bicyclic Double Bonds Double B. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reduction of Alkynes | MCC Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Octyne hydrogenation screening data. (A) Conversion versus.... Retrieved from [Link]

  • YouTube. (2020, December 7). 9.4 Reduction of Alkynes | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Reaction pathway of hydrogenation of 1-phenyl-1-propyne.... Retrieved from [Link]

  • The Chemical Educator. (n.d.). An Undergraduate Organic Chemistry Laboratory Experiment: The Use of Thin Layer Chromatography to Monitor the Hydrogenation of Unsaturated Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • YouTube. (2018, September 14). 9.4 Reduction of Alkynes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Retrieved from [Link]

  • ChemRxiv. (2024, January 4). Understanding Selective Hydrogenation of Phenylacetylene on PdAg Single Atom Alloy: DFT Insights on Molecule Size and Surface Ensemble Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Three-Phase Catalytic Hydrogenation of a Functionalized Alkyne: Mass Transfer and Kinetic Studies with in Situ Hydrogen Monitoring | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Phenyl-1-octyne Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-Phenyl-1-octyne. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions to common challenges encountered during the post-reaction work-up and purification of this valuable arylalkyne. The following content is structured to address specific issues through a troubleshooting guide and a series of frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My purified this compound is contaminated with an impurity of very similar polarity that co-elutes during column chromatography. What is it and how can I remove it?

Probable Cause: The most likely contaminant is the homocoupled dimer of your terminal alkyne starting material (e.g., 1-octyne dimerizing to form 7,8-tetradecadiyne). This side-reaction, known as Glaser or Hay coupling, is a common issue in Sonogashira reactions, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1][2] The resulting dimer is often non-polar and has a similar retention factor (Rƒ) to the this compound product, making separation by standard silica gel chromatography challenging.

Recommended Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System Modification: Standard eluents like ethyl acetate/hexanes may not provide sufficient resolution. Since both your product and the likely impurity are aromatic and non-polar, leverage π-π interactions. Try a solvent system containing toluene or dichloromethane in hexanes (e.g., 1-5% toluene in hexanes). The aromatic solvent can interact differently with the stationary phase and the analytes, potentially improving separation.

    • Use a Specialized Stationary Phase: If standard silica fails, consider using a silver nitrate-impregnated silica gel (AgNO₃-silica). The silver ions form weak complexes with the π-bonds of alkynes and alkenes, altering their retention characteristics and often enabling the separation of structurally similar unsaturated compounds. Alternatively, a phenyl-functionalized column can provide different selectivity based on π-π interactions.[3][4][5][6]

  • Reaction Optimization (Preventative):

    • Minimize Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) to suppress the oxidative homocoupling mechanism.[2]

    • Consider Copper-Free Sonogashira: Numerous protocols exist for copper-free Sonogashira couplings, which completely avoid the primary catalyst for Glaser coupling.[1][7] While sometimes slower, these methods can yield a much cleaner crude product.

Q2: After work-up, my crude product is a dark, oily residue with a grey or black tint. What causes this, and how can I clean it up?

Probable Cause: The color is almost certainly due to residual palladium catalyst, which can decompose to form palladium black (Pd(0)).[8] This finely divided metal is often colloidal and can be difficult to remove by simple filtration or extraction.

Recommended Solutions:

  • Pre-Chromatography Filtration: Before concentrating your organic extracts, pass the solution through a short plug of Celite® or silica gel. This is often very effective at adsorbing finely dispersed palladium residues. Wash the plug with your extraction solvent to ensure complete recovery of the product.

  • Aqueous Washes: While not always sufficient on its own, washing the organic layer with a saturated aqueous solution of ammonium chloride can help remove some copper salts, and a brine wash helps break up emulsions.[9]

  • Charcoal Treatment: In a flask, dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through Celite® to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly and monitor for yield loss.

Q3: My NMR spectrum shows a significant amount of unreacted aryl halide and/or 1-octyne. How can I easily remove these?

Probable Cause: The reaction has not gone to completion, or incorrect stoichiometry was used. Both starting materials have different polarities than the product, making them removable with careful purification.

Recommended Solutions:

  • Column Chromatography: This is the most effective method.

    • 1-Octyne: Being a volatile and relatively non-polar terminal alkyne (Boiling Point: ~126 °C), it will typically elute very quickly from a silica gel column, often with the solvent front in a pure hexane eluent.[10]

    • Aryl Halide (e.g., Iodobenzene): Iodobenzene is more polar than your product and will have a lower Rƒ value. It can be separated effectively with a non-polar eluent system (e.g., hexanes or a very low percentage of a slightly more polar solvent).

  • Distillation (for large scale): If you are working on a larger scale, vacuum distillation can be an option. 1-Octyne and some aryl halides are volatile enough to be removed under reduced pressure. However, this compound itself can be distilled, so careful control over temperature and pressure is required to achieve separation.

Q4: I notice a white, water-soluble precipitate forming during the work-up or upon concentration. What is it?

Probable Cause: This is typically the halide salt of the amine base used in the reaction (e.g., triethylammonium bromide or piperidinium iodide).[8] If not completely removed during the aqueous work-up, it can precipitate out as the organic solvent is removed.

Recommended Solutions:

  • Thorough Aqueous Extraction: Ensure you wash the organic layer multiple times with water or a dilute aqueous acid (e.g., 1M HCl) to protonate the excess amine and pull it and its salt into the aqueous phase. Follow this with a brine wash to remove residual water.

  • Filtration: If the salt precipitates from the organic solution before concentration, it can often be removed by simple filtration.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound and its common impurities that I should know for purification?

Understanding the properties of your target compound and potential side products is critical for designing an effective purification strategy. This compound is a non-polar molecule due to its hydrocarbon chain and aromatic ring.[11][12]

CompoundMolecular Wt. ( g/mol )Boiling Point (°C)PolarityKey Separation Principle
This compound 186.30[12][13]~275-280 (est.)LowElutes with non-polar solvents on silica.
1-Octyne110.20126[10]LowHighly volatile; elutes very early in chromatography.
Iodobenzene204.01188Medium-LowMore polar than product; elutes later.
7,8-Tetradecadiyne (Octyne Dimer)190.34~260-270 (est.)Very LowVery similar polarity to product; requires optimized chromatography for separation.
Q2: What is the recommended starting solvent system for flash column chromatography of this compound?

For a non-polar compound like this compound, the goal is to achieve an Rƒ value of approximately 0.25-0.35 for good separation.

  • Starting Point: Begin with 100% hexanes or petroleum ether.

  • Tuning: If the product does not move from the baseline (Rƒ = 0), gradually introduce a slightly more polar solvent. A mixture of 0.5-2% diethyl ether or ethyl acetate in hexanes is usually sufficient. For difficult separations involving homodimer impurity, consider using 1-2% toluene in hexanes as described in the troubleshooting guide.

Q3: How can I confirm the purity of my final product?

A combination of techniques is necessary to establish purity conclusively.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. Look for the absence of signals corresponding to starting materials, the homodimer (which would have a different aliphatic-to-aromatic proton ratio), and solvent residues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities. A single peak in the GC trace with the correct mass spectrum (m/z = 186.14) is strong evidence of purity.[12]

Section 3: Standard Purification Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying a typical this compound reaction mixture (~1-5 g scale) after an initial aqueous work-up.

1. Post-Reaction Work-up: a. Quench the reaction mixture with a saturated aqueous solution of NH₄Cl.[9] b. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers and wash with water, followed by a brine solution. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). e. Filter to remove the drying agent. At this stage, if palladium black is visible, filter the solution through a plug of Celite®. f. Concentrate the solution under reduced pressure to obtain the crude oil.

2. Preparation for Chromatography: a. Determine the optimal eluent system using TLC analysis. For this compound, start with 100% hexanes. b. Dissolve the crude oil in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). c. Add a small amount of silica gel (~1-2 times the mass of the crude product) to this solution to create a slurry. d. Gently remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a concentrated liquid.

3. Column Packing and Elution: a. Select an appropriately sized column for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude product mass). b. Pack the column with silica gel using your chosen eluent (wet slurry packing). c. Carefully add the dry-loaded sample to the top of the packed silica bed. d. Gently add a thin layer of sand to protect the sample layer. e. Begin elution with the starting solvent system (e.g., 100% hexanes), applying positive pressure. f. Collect fractions and monitor their composition by TLC. g. Combine the fractions containing the pure product.

4. Final Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting oil under high vacuum for several hours to remove any residual solvent. c. Obtain the final mass and characterize the pure this compound.

Section 4: Workflow Visualization

The following diagram illustrates the decision-making process for the purification of a this compound reaction mixture.

Purification_Workflow ReactionMixture Crude Reaction Mixture AqueousWorkup 1. Aqueous Work-up (NH4Cl, H2O, Brine) ReactionMixture->AqueousWorkup OrganicLayer 2. Dry Organic Layer (e.g., over Na2SO4) AqueousWorkup->OrganicLayer CrudeProduct 3. Concentrate to Crude Oil OrganicLayer->CrudeProduct CheckColor Problem Check: Dark Color/Precipitate? CrudeProduct->CheckColor FilterPlug Solution: Filter through Celite®/Silica Plug CheckColor->FilterPlug Yes (Dark/Turbid) ColumnChromatography 4. Flash Column Chromatography CheckColor->ColumnChromatography No (Clear Oil) FilterPlug->ColumnChromatography TLC_Analysis 5. TLC Analysis of Fractions ColumnChromatography->TLC_Analysis CombineFractions 6. Combine Pure Fractions TLC_Analysis->CombineFractions FinalProduct 7. Evaporate Solvent & Dry (Pure this compound) CombineFractions->FinalProduct Characterization 8. Characterization (NMR, GC-MS) FinalProduct->Characterization

Caption: Workflow for this compound purification.

References
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5). Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-1-Phenyl-1-octene. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. Retrieved from [Link]

  • KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Indiamart. (n.d.). Acclaim Phenyl-1 Unique Reversed-Phase Column with High Aromatic Selectivity. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Al-Masum, M., & Kumarasiri, M. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(24), 8435–8438. Retrieved from [Link]

  • Vitale, C., & Gulea, M. (2019). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules? Chemical Reviews, 119(4), 2394–2463. Retrieved from [Link]

  • Eluquant. (n.d.). Eluquant™️ Phenyl (1) RP-HPLC Columns. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Berdonces-Layunta, A., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5462–5471. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

  • YouTube. (2023). Phenyl Columns. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819323B - A kind of 1-phenyl-1-acetone synthetic method.
  • Google Patents. (n.d.). US3028398A - Preparation of a-phenyl acetone.
  • Organic Syntheses. (n.d.). α,α-DIPHENYLACETONE. Retrieved from [Link]

Sources

Technical Support Center: Poly(1-phenyl-1-octyne) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of poly(1-phenyl-1-octyne) (PPO). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this substituted polyacetylene. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you achieve high molecular weight PPO with controlled properties.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of high molecular weight poly(this compound).

Q1: What is the most significant factor for achieving high molecular weight in PPO synthesis?

A1: While several factors are critical, the single most important aspect is maintaining a truly inert environment and using ultra-pure reagents . Transition-metal catalysts used for alkyne polymerization are extremely sensitive to oxygen and moisture. Any contaminants can lead to catalyst deactivation and premature termination of the growing polymer chains, resulting in low molecular weight products. This involves rigorous purification of the monomer and solvent, along with the use of proper Schlenk line or glovebox techniques.[1][2]

Q2: Which catalyst system is recommended for obtaining high molecular weight PPO?

A2: Tantalum (Ta) and Niobium (Nb) based catalysts, such as TaCl₅ and NbCl₅, are highly effective for the polymerization of 1-phenyl-1-alkynes.[3] Tungsten-based systems like WCl₆, often paired with a co-catalyst such as tetraphenyltin (Ph₄Sn), have also been successfully used to produce PPO with high molecular weights (Mw up to 64,000 g/mol ).[4][5] The choice of catalyst can significantly influence not only the molecular weight but also the stereochemistry of the resulting polymer.

Q3: How does the monomer-to-initiator ratio affect the final molecular weight?

A3: In a well-controlled, living-type polymerization, the number-average molecular weight (Mn) is directly proportional to the molar ratio of monomer to initiator ([M]/[I]).[6][7] Therefore, to achieve a higher molecular weight, you should increase this ratio. However, this relationship only holds if the initiation is fast and termination/chain transfer reactions are minimal. If you increase the [M]/[I] ratio and do not see a corresponding increase in molecular weight, it often points to issues with impurities or catalyst stability.

Q4: Is it possible to control the polydispersity index (PDI) of PPO?

A4: Yes, achieving a narrow PDI (typically < 1.5) is a hallmark of a controlled or living polymerization.[8] This requires rapid and efficient initiation, where all polymer chains start growing at the same time, and the absence of termination or chain transfer reactions. Factors that contribute to a high PDI include slow initiation, impurities that terminate chains at different times, and catalyst instability over the course of the reaction. Some advanced catalyst systems, particularly those used in living anionic or ring-opening metathesis polymerizations, offer superior control over PDI.[9][10][11]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Consistently Low Molecular Weight (Mw < 20,000 g/mol )

Q: My gel permeation chromatography (GPC) results always show low molecular weight PPO, even when I target a high degree of polymerization. What's going wrong?

A: This is the most common issue and typically points to premature termination of the polymerization. Let's diagnose the potential causes using a systematic approach.

Causality Analysis: Growing polymer chains are highly reactive. Any electrophilic impurity or protic substance can quench the active catalyst center or the propagating chain end, effectively stopping its growth. When this happens randomly and frequently, the result is a population of short polymer chains.

Troubleshooting Flowchart:

G start Low Molecular Weight Detected purity Verify Monomer & Solvent Purity start->purity inert Assess Inert Atmosphere Integrity start->inert ratio Check [M]/[I] Ratio Calculation start->ratio catalyst Evaluate Catalyst Activity start->catalyst solution1 Action: Re-purify monomer (distillation over CaH₂). Dry solvent using a purification system or by distillation over a suitable drying agent (Na/benzophenone). purity->solution1 Is purity suspect? solution2 Action: Check for leaks in Schlenk line/glovebox. Ensure glassware is properly flame-dried under vacuum before use. inert->solution2 Any leaks or moisture? solution3 Action: Recalculate and accurately measure initiator and monomer. Consider that the effective initiator concentration may be lower due to partial deactivation. ratio->solution3 Calculation error possible? solution4 Action: Use a freshly opened bottle of catalyst or re-purify if possible. Run a small-scale test polymerization with a trusted monomer (e.g., styrene for anionic methods) to confirm initiator activity. catalyst->solution4 Is catalyst old or improperly stored?

Troubleshooting Decision Workflow

In-Depth Solutions:

  • Monomer and Solvent Purity: this compound should be freshly distilled from a drying agent like calcium hydride (CaH₂) immediately before use. Solvents like toluene or THF must be rigorously dried, typically using a solvent purification system or by distillation over sodium/benzophenone ketyl.[1]

  • Inert Atmosphere: Ensure your Schlenk line can hold a high vacuum (<50 mTorr) and that your nitrogen or argon source is passed through an oxygen/moisture trap. Flame-dry all glassware under vacuum immediately prior to use to remove adsorbed water.

  • Catalyst Handling: Handle catalysts and co-catalysts exclusively within a high-purity glovebox. Prepare stock solutions of your catalyst/initiator to ensure accurate dispensing of small quantities.

Issue 2: Broad or Bimodal Polydispersity (PDI > 2.0)

Q: My GPC trace shows a very broad peak, or sometimes two distinct peaks. What does this indicate?

A: A broad or bimodal distribution points to a lack of control over the polymerization, meaning that chains are initiating, propagating, and terminating at very different rates.

Causality Analysis:

  • Broad PDI: This often results from slow initiation relative to propagation. If it takes a long time for all initiator molecules to start a chain, new chains will be forming while older ones have already grown significantly. Impurities can also contribute by causing random termination.

  • Bimodal PDI: This is a more severe issue and often indicates two distinct polymerization mechanisms or events occurring. This can be caused by:

    • A major contamination event partway through the reaction.

    • The presence of an impurity that also acts as a slower, secondary initiator.

    • Chain transfer reactions creating a population of dead polymer and new, growing chains.

Corrective Actions:

  • Improve Initiation Efficiency: Ensure the catalyst/initiator is fully dissolved and rapidly mixed with the monomer solution at the start of the reaction. Sometimes, a slightly elevated temperature at the beginning of the polymerization can promote faster initiation, after which the reaction can be cooled to the desired temperature for propagation.

  • Re-evaluate Catalyst System: If broad PDI persists, your chosen catalyst system may not be "living" under your specific conditions (temperature, solvent). Some catalyst systems are inherently more prone to chain transfer.[12] Research literature for catalyst systems known to polymerize substituted acetylenes in a living fashion.[9][11]

  • Radical Scavengers: In some cases, side reactions can generate radical species that lead to uncontrolled polymerization pathways. The addition of a radical scavenger (if compatible with your primary catalyst) can sometimes resolve bimodal distributions, although this is an advanced technique and should be approached with caution.

Optimized Protocols for High Molecular Weight PPO

The following protocols are designed to be self-validating by incorporating quality control checks.

Protocol 1: Rigorous Monomer and Solvent Purification

Rationale: This is the foundation of a successful polymerization. Removing inhibitors, water, oxygen, and other electrophilic impurities is non-negotiable for achieving high molecular weight.

Workflow Diagram:

Purification Workflow for Reagents

Step-by-Step Methodology:

  • Monomer (this compound): a. Wash the commercial monomer with a dilute aqueous solution of sodium bicarbonate, followed by deionized water, to remove any acidic impurities or stabilizers. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the bulk solvent via rotary evaporation. c. Add calcium hydride (CaH₂) to the crude monomer and stir overnight. d. Assemble a distillation apparatus that has been oven-dried and cooled under high vacuum. Perform a vacuum distillation, collecting the purified monomer in a flame-dried Schlenk flask. e. Immediately transfer the flask into an inert atmosphere glovebox for storage.

  • Solvent (Toluene): a. Stir commercial toluene over CaH₂ for 24 hours to remove the bulk of water. b. In a flame-dried apparatus under a nitrogen atmosphere, add sodium metal and a small amount of benzophenone to the pre-dried toluene. c. Heat the mixture to reflux. A persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free. d. Distill the solvent directly into a storage flask or the reaction vessel under nitrogen.

Protocol 2: Polymerization using WCl₆/Ph₄Sn Catalyst System

Rationale: This protocol targets a high molecular weight PPO (Mw > 50,000 g/mol ) by using a well-documented catalyst system and a high monomer-to-initiator ratio.

Quantitative Parameters Table:

ParameterValueRationale
Target Molecular Weight50,000 g/mol A representative target for high MW polymer.
Monomer:Initiator ([M]/[I]) Ratio250:1Directly influences the degree of polymerization.
Monomer Concentration0.5 MBalances reaction rate and solution viscosity.
Catalyst (Initiator)WCl₆Effective for substituted acetylene polymerization.[4]
Co-catalystPh₄SnActivates the primary catalyst (1:1 molar ratio with WCl₆).[4]
SolventTolueneA common, non-coordinating solvent for this chemistry.
Temperature30 °CPromotes reasonable reaction rates without significant catalyst decomposition.
Reaction Time18 hoursAllows for high monomer conversion.

Step-by-Step Methodology (to be performed in a glovebox):

  • Catalyst Preparation: a. In a 10 mL volumetric flask, dissolve the calculated amount of WCl₆ and an equimolar amount of Ph₄Sn in purified toluene to create a catalyst stock solution (e.g., 0.05 M). b. Allow the solution to "age" for 15 minutes before use; this allows for the active species to form.

  • Polymerization Setup: a. In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the required volume of purified toluene. b. Add the purified this compound monomer (C₁₄H₁₈, MW ≈ 186.30 g/mol ) via syringe.[13][14][15] c. Place the flask in a temperature-controlled oil bath set to 30 °C and stir for 10 minutes to ensure thermal equilibrium.

  • Initiation: a. Vigorously stirring the monomer solution, rapidly inject the calculated volume of the catalyst stock solution. b. A color change is often observed upon initiation. Allow the reaction to proceed for 18 hours under the inert atmosphere. The solution will become noticeably viscous as the polymer forms.

  • Termination and Purification: a. Quench the polymerization by adding a small amount of methanol (approx. 5% of the total reaction volume). b. Slowly pour the viscous polymer solution into a large beaker containing a stirred non-solvent (e.g., methanol, 10x the reaction volume) to precipitate the polymer. c. A stringy, solid polymer should form. Allow it to stir for 30 minutes to ensure all soluble impurities (catalyst residue, unreacted monomer) are washed away. d. Collect the polymer by filtration, washing it several times with fresh methanol.[16][17] e. Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

  • Validation: a. NMR Spectroscopy: Dissolve a small sample in CDCl₃ to acquire a ¹H NMR spectrum. The complete disappearance of the acetylenic proton signal confirms high monomer conversion. b. GPC/SEC: Dissolve the dried polymer in THF and analyze its molecular weight (Mw) and polydispersity index (PDI) using GPC calibrated with polystyrene standards. The result should be close to the target Mw with a PDI < 1.8 for a well-controlled reaction.

References

  • ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. Retrieved January 21, 2026, from [Link]

  • MDPI. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Retrieved January 21, 2026, from [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2000). C>60>-containing poly(1-phenyl- 1-alkynes): Synthesis, light emission, and optical limiting. Chemistry of Materials, 12(5), 1446-1455. Retrieved January 21, 2026, from [Link]

  • OUCI. (n.d.). Synthesis and properties of poly(this compound)s containing stereogenic and chromophoric pendant groups. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2000). C60-Containing Poly(1-phenyl-1-alkynes): Synthesis, Light Emission, and Optical Limiting. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2023). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence. Polymer Chemistry. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Procedures for homogeneous anionic polymerization. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2016). Some advices for purifying a polymer?. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of the monomer-to-initiator molar ratio on the homopolymerization of i-PTA via RAFT with BDTMP as the CTA agent. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Catalyst for Aqueous Polymerization: Perform Artificial Neural Network for The Prediction of Maximum Yield of Polym. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2017). Polymer purification. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022). Living Anionic Polymerization. Encyclopedia. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2016). Controlled/Living Polymerization Towards Functional Poly(p-phenylene vinylene) Materials. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Beijing Institute of Technology. (2009). Synthesis and properties of poly(this compound)s containing stereogenic and chromophoric pendant groups. Science in China, Series B: Chemistry, 52(10), 1691-1702. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. Retrieved January 21, 2026, from [Link]

  • ScienceDirect. (2024). From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2017). 50th Anniversary Perspective: Living Polymerization—Emphasizing the Molecule in Macromolecules. Retrieved January 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5). Retrieved January 21, 2026, from [Link]

  • MDPI. (2022). Synthesis of High-Molecular-Weight Polypropylene Elastomer by Propylene Polymerization Using α-Diimine Nickel Catalysts. Retrieved January 21, 2026, from [Link]

  • Advanced Science News. (2018). Living Anionic Polymerization – A Powerful Method. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The effect of initiator-to-monomer ratio on the properties of the polybutadiene-ol synthesized by free radical solution polymerization of 1,3-butadiene. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). A New Solution to an Old Problem: Synthesis of Unsubstituted Poly-(para-Phenylene). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Phenyl-1-octyne Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Phenyl-1-octyne reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired conversion rates in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively. This resource is structured in a question-and-answer format to directly address common problems.

Section 1: Foundational Troubleshooting - Is Your Reaction Set Up for Success?

Low conversion rates often stem from fundamental issues in the reaction setup rather than complex mechanistic failures. Before delving into reaction-specific problems, let's ensure your foundational parameters are sound.

Question 1: My this compound reaction is sluggish or failing to initiate. Where should I start my investigation?

Answer: A stalled reaction is a common frustration. The root cause often lies in the integrity of your reagents and the reaction environment. A systematic check of the following is crucial:

  • Reagent Purity and Integrity:

    • This compound: Verify the purity of your alkyne. Impurities can act as catalyst poisons. If the alkyne has been stored for a long time, consider re-purification by distillation or chromatography.

    • Catalyst: Many reactions of this compound are catalyzed by transition metals (e.g., Palladium, Copper, Rhodium). These catalysts, particularly in their active state (e.g., Pd(0)), can be sensitive to air and moisture, leading to decomposition.[1] The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[1] Always use fresh, high-purity catalysts or verify the activity of your existing stock.

    • Solvents and Bases: Ensure your solvents and any amine bases are anhydrous and have been properly degassed.[1] Oxygen can lead to oxidative side reactions and catalyst deactivation.

  • Inert Atmosphere:

    • Many catalytic cycles are sensitive to oxygen.[1] It is imperative to conduct the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon). This involves using appropriate techniques such as Schlenk lines or glove boxes.

Troubleshooting Workflow for Non-Initiating Reactions

start Reaction Failure reagent_check Reagent Integrity Check Purity of this compound Catalyst Activity Solvent/Base Anhydrous & Degassed start->reagent_check Initial Check atmosphere_check Inert Atmosphere Verification Schlenk line technique Glove box usage reagent_check->atmosphere_check Reagents OK outcome_fail Proceed to Reaction-Specific Troubleshooting reagent_check->outcome_fail:w Impurity/Deactivation Found outcome_pass Re-run Reaction atmosphere_check->outcome_pass Atmosphere OK atmosphere_check->outcome_fail:w Oxygen Leak Suspected

Caption: Initial troubleshooting workflow for stalled reactions.

Section 2: Common Reactions of this compound and Their Pitfalls

Let's explore some common transformations of this compound and the specific reasons you might be observing low conversion rates.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Question 2: I'm seeing a significant amount of this compound homocoupling (Glaser coupling) in my Sonogashira reaction, leading to low yield of the desired cross-coupled product. How can I minimize this?

Answer: Glaser-Hay coupling is a frequent side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[1] To suppress this unwanted homocoupling:

  • Strictly Anaerobic Conditions: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere to minimize oxygen content.[1]

  • Minimize Copper(I) Co-catalyst: Reduce the loading of the copper(I) salt to the minimum effective concentration.

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.

  • Consider Copper-Free Protocols: If homocoupling persists, exploring a copper-free Sonogashira protocol is a viable alternative.[1]

Catalytic Hydrogenation (Reduction)

The reduction of alkynes can yield either an alkene or an alkane, depending on the catalyst and reaction conditions.

Question 3: I am trying to reduce this compound to cis-1-phenyl-1-octene, but I am getting a mixture of the starting material, the desired alkene, and the fully saturated alkane (1-phenyloctane). How can I improve the selectivity?

Answer: Achieving selective hydrogenation to the alkene without over-reduction to the alkane requires careful control of the catalyst's activity. Standard hydrogenation catalysts like Platinum, Palladium, or Nickel are often too reactive and will readily convert the alkyne all the way to the alkane.[2][3]

To stop the reaction at the alkene stage, you need to use a "poisoned" or deactivated catalyst.[3][4]

  • Lindlar's Catalyst: This is a palladium-based catalyst that has been intentionally deactivated with substances like lead acetate and quinoline.[2][5][6] This reduced activity allows for the selective hydrogenation of the alkyne to a cis-alkene.[2][5] The syn-addition of hydrogen across the triple bond results in the cis stereochemistry.[5]

  • Nickel Boride (Ni2B): This is another effective alternative to Lindlar's catalyst and can sometimes provide better yields.[3]

Catalyst SystemExpected Major Product from this compoundKey Considerations
H₂, Pd/C, PtO₂, or Raney Ni1-PhenyloctaneHighly active, difficult to stop at the alkene stage.[2][3]
H₂, Lindlar's Catalystcis-1-Phenyl-1-octenePoisoned catalyst to prevent over-reduction.[2][3][5]
Na, NH₃ (l)trans-1-Phenyl-1-octeneDissolving metal reduction, provides the trans-alkene.[2]
Hydration Reactions

The addition of water across the triple bond of this compound typically yields a ketone.

Question 4: My acid-catalyzed hydration of this compound is giving me a very low yield of the expected 1-phenyl-1-octanone. What factors could be at play?

Answer: The hydration of internal alkynes like this compound can be challenging. Several factors can contribute to low conversion:

  • Catalyst Choice: While strong Brønsted acids can be used, water-tolerant Lewis acids have shown to be effective catalysts for alkyne hydration.[7] For a similar substrate, 1-phenyl-1-propyne, indium triflate was found to be a highly active catalyst.[7]

  • Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.[7]

  • Reaction Order: The hydration of 1-phenyl-1-propyne was found to be first order in both the catalyst and the alkyne.[7] This suggests that ensuring an adequate concentration of both is critical for the reaction rate.

"Click" Chemistry: Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction.[8][9]

Question 5: I am performing a CuAAC reaction with this compound and an organic azide, but the conversion is poor. What are the common pitfalls?

Answer: While generally robust, CuAAC reactions can suffer from low conversion for several reasons:

  • Copper(I) Source and Ligands: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is necessary to generate Cu(I) in situ. The stability and catalytic activity of the Cu(I) can be enhanced by using ligands. THPTA is a water-soluble ligand that can improve the efficiency of the reaction and reduce potential cell toxicity in biological applications.

  • Steric Hindrance: In some cases, particularly with bulky substrates, steric shielding of the alkyne can lead to incomplete reactions.[10] While this compound itself is not exceptionally bulky, the structure of your azide partner should be considered.

  • Solvent Choice: CuAAC reactions can be performed in a variety of solvents, including water, ethanol, or tert-butyl alcohol.[9] The choice of solvent can influence the solubility of your reactants and the overall reaction rate. The solvent can play both a passive role in solubilizing reagents and an active role in stabilizing intermediates.[11]

General Troubleshooting Logic for Low Conversion

start Low Conversion Observed initial_checks Initial Checks Reagent Purity Inert Atmosphere Temperature start->initial_checks catalyst_issues Catalyst-Related Issues Deactivation/Poisoning Incorrect Loading Ligand Effects initial_checks->catalyst_issues Checks OK reaction_params Reaction Parameters Solvent Effects Concentration Reaction Time catalyst_issues->reaction_params Catalyst OK side_reactions Side Reactions Homocoupling Over-reduction Byproduct Formation reaction_params->side_reactions Parameters OK analytical_verification Analytical Verification Confirm Product Identity (NMR, MS) Quantify Conversion (GC, HPLC) side_reactions->analytical_verification Side Reactions Minimal optimization Systematic Optimization analytical_verification->optimization Analysis Confirms Low Conversion

Caption: A systematic approach to diagnosing low conversion rates.

Section 3: Analytical Methodologies for Monitoring Conversion

Accurate monitoring of your reaction is key to successful troubleshooting and optimization.

Question 6: What are the recommended analytical techniques to monitor the conversion of this compound?

Answer: The choice of analytical method depends on the specific reaction and the information you need. A combination of techniques often provides the most complete picture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds. It can separate the starting material, product, and byproducts, and the mass spectrometer provides structural information for identification.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. When coupled with a UV detector, it is particularly useful for aromatic compounds like this compound and its products. HPLC can be used for quantitative analysis to determine the extent of conversion.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the product and for identifying any unexpected byproducts. By integrating key signals, NMR can also be used to determine the ratio of starting material to product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the characteristic alkyne C≡C stretch (around 2200-2260 cm⁻¹) and the appearance of new functional groups in the product.

General Protocol for Reaction Monitoring by HPLC

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) to prevent further reaction.[12]

  • Instrumentation:

    • System: A standard HPLC system with a UV-Vis detector.[12]

    • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient of acetonitrile and water is commonly effective.[12]

    • Flow Rate: Typically around 1.0 mL/min.[12]

  • Analysis: Inject the quenched sample and monitor the chromatogram. The conversion can be calculated based on the disappearance of the this compound peak and the appearance of the product peak.

By systematically addressing these potential issues, you can significantly improve the conversion rates and overall success of your this compound reactions.

References

  • Scheme 1 Synthetic route to 1-phenyl-1-octynes. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]

  • Reaction scheme for 1-phenyl-1-propyne. (n.d.). ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5). Retrieved from [Link]

  • Wang, Y., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
  • S.L. Kakran. (2022). UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene.
  • Leslie, J. M. (2020, March 31).
  • ACS Chemical Reviews. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.
  • JACS Au. (2024).
  • Yang, P., et al. (2015).
  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Optimization for the cross-dimerization of terminal alkynes. (n.d.). ResearchGate. Retrieved from [Link]

  • Penn State University. (2010).
  • NIH. (n.d.).
  • The role of the solvent in TS-1 chemistry: Active or passive? An early study revisited. (n.d.). ResearchGate. Retrieved from [Link]

  • BroadPharm. (n.d.). Click Chemistry Protocols.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on the reactivity of fluorenyl nitrenium ion with DNA-like probes.
  • Chegg.com. (2020, April 3). Solved (f) 1-Phenyl-1-bromopropane is used in place of.
  • National Institute of Standards and Technology. (n.d.). 1-Octyne. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-Phenyl-1-octyne and Terminal Alkynes in Copper-Catalyzed Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and material science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a powerful tool for its simplicity, reliability, and biocompatibility.[1][2] This guide provides an in-depth comparison of the reactivity of terminal alkynes, the archetypal substrates for CuAAC, with 1-phenyl-1-octyne, a representative internal alkyne. By examining the mechanistic underpinnings and providing supporting experimental context, this document aims to equip researchers with the knowledge to make informed decisions in their experimental designs.

The Fundamental Distinction: Accessibility of the Alkyne Proton

The remarkable efficiency of the CuAAC with terminal alkynes stems from the presence of a terminal acetylenic proton. This proton's acidity is significantly increased upon coordination of the alkyne to the copper(I) catalyst, facilitating its removal by a base.[3] This deprotonation is a critical initiation step, leading to the formation of a copper acetylide intermediate, which then readily reacts with an azide.

Internal alkynes, such as this compound, lack this terminal proton. Consequently, the established and highly efficient CuAAC mechanism is not readily accessible to them. While the thermal Huisgen 1,3-dipolar cycloaddition can occur with internal alkynes, it requires harsh conditions (elevated temperatures) and often results in a mixture of regioisomers, thus failing to meet the criteria of a "click" reaction.[4]

Reactivity Profile: A Tale of Two Alkynes

Experimental evidence consistently demonstrates the stark difference in reactivity between terminal and internal alkynes in copper-catalyzed click reactions.

Alkyne TypeTypical Reactivity in CuAACReaction ConditionsYieldReference
Terminal Alkynes High to ExcellentRoom temperature, aqueous or organic solventsQuantitative or near-quantitative[4][5]
Internal Alkynes Very Low to No ReactionProlonged reaction times, elevated temperatures~25% conversion (for but-2-yne, diphenylacetylene after 72h)[6]

As illustrated in the table, terminal alkynes undergo rapid and complete conversion under mild, "click" conditions. In contrast, internal alkynes like but-2-yne and diphenylacetylene show minimal reactivity even after extended periods and at higher temperatures.[6] Aromatic terminal alkynes are generally more reactive than aliphatic ones.[6]

Based on its structure as an internal alkyne with both a phenyl and a hexyl substituent on the alkyne carbons, This compound is expected to exhibit negligible reactivity under standard CuAAC conditions. The combined steric bulk of the phenyl and hexyl groups would further hinder the approach of the azide to the alkyne.

Mechanistic Insights: Why Terminal Alkynes Excel

The success of the CuAAC with terminal alkynes is rooted in a well-defined catalytic cycle. The following diagram illustrates the key steps:

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle TA Terminal Alkyne (R-C≡C-H) Coord Coordination of Alkyne to Cu(I) TA->Coord Az Azide (R'-N3) AzCoord Azide Coordination Az->AzCoord CuI Cu(I) Catalyst CuI->Coord Deprot Deprotonation Coord->Deprot Base CuAc Copper Acetylide Formation Deprot->CuAc CuAc->AzCoord Cycloadd Cycloaddition AzCoord->Cycloadd Proton Protonation Cycloadd->Proton H+ source Product 1,4-Disubstituted Triazole Proton->Product Product->CuI Catalyst Regeneration

Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes.

The key steps are:

  • Coordination: The terminal alkyne coordinates to the copper(I) catalyst.

  • Deprotonation: A base removes the acidic acetylenic proton.

  • Copper Acetylide Formation: The crucial copper acetylide intermediate is formed.

  • Azide Coordination and Cycloaddition: The azide coordinates to the copper center and undergoes a cycloaddition reaction with the acetylide.

  • Protonation and Product Release: The resulting triazole product is released, regenerating the active catalyst.

The absence of the terminal proton in this compound prevents the initiation of this highly efficient catalytic cycle.

Steric and Electronic Effects

The substituents on the alkyne play a significant role in modulating its reactivity.

  • Steric Hindrance: Bulky substituents near the alkyne can impede the approach of the azide, slowing down the reaction. For internal alkynes, the presence of two substituents inherently creates more steric hindrance compared to a terminal alkyne. In the case of this compound, both the phenyl group and the hexyl chain contribute to this steric crowding.

  • Electronic Effects: Electron-withdrawing groups on the alkyne can increase the acidity of the terminal proton, potentially accelerating the reaction. Conversely, electron-donating groups can have the opposite effect. For internal alkynes, the electronic nature of the substituents can influence the polarization of the alkyne bond, but this effect is generally insufficient to overcome the mechanistic barrier in CuAAC.

Experimental Protocols

For researchers wishing to perform a CuAAC reaction, the following protocol for a terminal alkyne serves as a reliable starting point.

General Protocol for CuAAC with a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Dissolve alkyne (1 equiv) and azide (1.1 equiv) in solvent (e.g., t-BuOH/H2O) AddCu Add CuSO4·5H2O (e.g., 1-5 mol%) Reagents->AddCu AddAscorbate Add Sodium Ascorbate (e.g., 5-10 mol%) AddCu->AddAscorbate Stir Stir at room temperature AddAscorbate->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Quench Quench reaction (e.g., with EDTA solution) Monitor->Quench Upon completion Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Figure 2: A typical experimental workflow for a CuAAC reaction.

Materials:

  • Terminal alkyne

  • Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1 equivalent) and the azide (1.1 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

  • Add the copper(II) sulfate pentahydrate (typically 1-5 mol%) to the reaction mixture.

  • Add the sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are often complete within 1-24 hours.[4]

  • Upon completion, the reaction can be worked up by quenching with a chelating agent like EDTA to remove copper, followed by extraction and purification.

Note on Ligands: For sensitive substrates, particularly in bioconjugation, the use of a stabilizing ligand for the copper(I) catalyst, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended to improve reaction efficiency and prevent side reactions.[1]

Alternatives for Internal Alkynes

While this compound and other internal alkynes are poor substrates for CuAAC, alternative cycloaddition strategies exist:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is effective for both terminal and internal alkynes and typically yields the 1,5-disubstituted triazole regioisomer.

  • Thermal Huisgen Cycloaddition: As mentioned, this reaction proceeds without a metal catalyst but requires high temperatures and generally produces a mixture of 1,4- and 1,5-regioisomers.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, which reacts rapidly with azides. This approach is particularly valuable in biological systems where copper toxicity is a concern.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a highly efficient and selective reaction, but its success is largely confined to the use of terminal alkynes . The presence of a terminal acetylenic proton is a fundamental requirement for the established catalytic mechanism. Internal alkynes, such as This compound , are generally unreactive under standard CuAAC conditions due to the absence of this proton and increased steric hindrance. Researchers aiming to perform cycloaddition reactions with internal alkynes should consider alternative methodologies such as RuAAC or thermal cycloadditions, keeping in mind the differences in reaction conditions and potential outcomes.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • García, A., Hevia, E., Pérez, J., Riera, V., & Fructos, M. R. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2015–2024. [Link]

  • Jena Bioscience. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to the Hydrosilylation of Internal vs. Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkyne Hydrosilylation

The catalytic hydrosilylation of alkynes—the addition of a silicon-hydride (Si-H) bond across a carbon-carbon triple bond—stands as the most direct and atom-economical method for synthesizing vinylsilanes.[1][2] These organosilicon compounds are exceptionally versatile synthetic intermediates, prized for their stability, low toxicity, and broad utility in cross-coupling reactions, stereoselective transformations, and polymer chemistry.[1][2]

The reactivity of the alkyne substrate, however, is not uniform. A fundamental dichotomy exists between terminal alkynes (R-C≡C-H) and internal alkynes (R-C≡C-R'), which dictates the strategic approach to catalysis and reaction design. Terminal alkynes, with their accessible C-H bond, are generally more reactive but present a significant challenge in controlling regioselectivity.[2][3] Conversely, internal alkynes are sterically more demanding and thus less reactive, with the primary challenge shifting to achieving high stereoselectivity and, in the case of unsymmetrical substrates, regioselectivity.[3][4]

This guide provides an in-depth comparison of the reactivity of these two alkyne classes in hydrosilylation. We will dissect the underlying mechanistic principles, analyze the key factors that govern selectivity, present comparative experimental data, and provide validated protocols to empower researchers in making informed decisions for their synthetic campaigns.

Mechanistic Foundations: The Catalyst's Crucial Role

The outcome of an alkyne hydrosilylation reaction is intimately linked to the catalytic cycle. While several mechanisms exist, the most widely accepted for platinum-group metals is the Chalk-Harrod mechanism , originally proposed for olefin hydrosilylation.[1]

The key steps of this pathway are:

  • Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydride-silyl intermediate.[1][5]

  • Alkyne Coordination: The alkyne coordinates to the metal complex.

  • Migratory Insertion: The coordinated alkyne inserts into the metal-hydride bond. This step is often rate-determining and dictates the regioselectivity of the reaction.[6] For terminal alkynes, insertion can occur in two ways, leading to either α- or β-vinylmetal species.

  • Reductive Elimination: The resulting vinyl and silyl ligands couple and reductively eliminate from the metal center, releasing the vinylsilane product and regenerating the active catalyst.[1][5]

This mechanism typically results in a syn-addition of the H and SiR₃ groups across the alkyne, leading to the formation of (E)-vinylsilanes.[1] However, catalysts based on other metals, such as rhodium and ruthenium, can operate via different pathways, including a "modified" Chalk-Harrod mechanism, which may result in trans-addition products.[1][7]

cluster_cycle Catalytic Cycle M [M] Catalyst A Oxidative Addition HSiR3 R₃Si-H HSiR3->A 1 Alkyne R-C≡C-R' B Alkyne Coordination Alkyne->B 2 Product Vinylsilane Product A->B H-(M)-SiR₃ C Migratory Insertion B->C Alkyne Complex D Reductive Elimination C->D Vinyl-Metal Intermediate D->M Regenerates Catalyst D->Product 4

Figure 1. Generalized Chalk-Harrod mechanism for alkyne hydrosilylation.

Comparative Reactivity: A Tale of Two Alkynes

The structural differences between terminal and internal alkynes give rise to distinct reactivity profiles and synthetic challenges.

Terminal Alkynes: The Reactivity vs. Regioselectivity Dilemma

Terminal alkynes are generally more reactive than their internal counterparts, a trait attributed to their lower steric hindrance, which facilitates easier coordination to the catalyst's metal center.[3] However, this reactivity comes at the cost of selectivity. The addition of H-SiR₃ across a terminal alkyne can produce up to three distinct isomers: the α-vinylsilane and the β-(E) and β-(Z) vinylsilanes.[1][2]

  • α-Product: The silyl group attaches to the terminal carbon.

  • β-Product: The silyl group attaches to the internal carbon.

The distribution of these products is highly sensitive to the choice of catalyst, the steric and electronic nature of the silane, and the reaction conditions.[1] While traditional platinum catalysts like Karstedt's catalyst often yield the (E)-β isomer as the major product via syn-addition, achieving exclusive selectivity for any single isomer is a significant synthetic challenge.[8] Specific catalyst systems have been developed to favor each isomer; for instance, certain ruthenium complexes are known to selectively produce α-vinylsilanes through a trans-addition mechanism.[7]

Internal Alkynes: The Steric Hurdle and the Selectivity Focus

The presence of two substituents on the alkyne carbons makes internal alkynes sterically more congested and therefore less reactive.[3] This often necessitates higher catalyst loadings or elevated temperatures to achieve efficient conversion.

For symmetrical internal alkynes (R-C≡C-R), the issue of regioselectivity is moot. The primary concern is stereoselectivity—controlling whether the addition is syn or anti to yield the (E) or (Z)-alkene, respectively. Again, platinum catalysts typically favor syn-addition.[8]

For unsymmetrical internal alkynes (R-C≡C-R'), the challenge of regioselectivity re-emerges. The addition is governed by a complex interplay of steric and electronic effects of the 'R' and 'R'' groups. In many cases, mixtures of regioisomers are obtained. To overcome this, synthetic chemists have developed elegant strategies using directing groups—functional moieties within the alkyne substrate that chelate to the metal center and guide the addition to a specific position.[9][10]

Comparative Experimental Data

The following table summarizes representative outcomes for the hydrosilylation of a terminal alkyne (1-octyne) and an internal alkyne (diphenylacetylene), highlighting the influence of the catalyst on product distribution.

Alkyne SubstrateCatalyst SystemSilaneConditionsMajor Product(s)Yield (%)Reference
Terminal: 1-OctyneKarstedt's Catalyst (Pt₂)HSiMe(OSiMe₃)₂72 °Cβ-(E)-vinylsilane>95[11]
Terminal: 1-Octyne[Cp*Ru(MeCN)₃]PF₆Ph₂MeSiHRTα-vinylsilane92[7]
Terminal: Phenylacetylene[Rh(COD)₂]BF₄/2PPh₃Et₃SiHRTβ-(E)-vinylsilane98[1]
Internal: Diphenylacetylene(IPr)Pt(allyl ether)HSiEt₃60 °C(E)-vinylsilane99[8]
Internal: DiphenylacetyleneFe(CO)₃(BDA)PhSiH₃120 °C(E)-vinylsilane95[12]
Internal: 1-Phenyl-1-propyne[Ni(allyl)(3-iminophosphine)]⁺Ph₂SiH₂80 °CMixture of regioisomers>90[13]

Note: Yields and selectivities are highly dependent on specific reaction conditions and are presented here for illustrative purposes.

Validated Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the hydrosilylation of representative terminal and internal alkynes.

Protocol 1: Platinum-Catalyzed Hydrosilylation of a Terminal Alkyne (1-Octyne)

This procedure exemplifies a typical setup using a highly active platinum catalyst to achieve selective β-(E) hydrosilylation.

Materials:

  • 1-Octyne (≥98%)

  • 1,1,1,3,5,5,5-Heptamethyltrisiloxane (MD'M, ≥95%)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware (oven-dried)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (5 mL) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Add 1-octyne (1.0 mmol, 110.2 mg, 148 µL).

  • Add 1,1,1,3,5,5,5-heptamethyltrisiloxane (1.1 mmol, 244.7 mg, 308 µL).

  • Stir the solution at room temperature for 5 minutes to ensure homogeneity.

  • Add Karstedt's catalyst solution (0.005 mol%, ~5 µL of a 0.01 M stock solution in toluene). The reaction is often exothermic.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by GC-MS or ¹H NMR by periodically taking aliquots. The disappearance of the Si-H peak in the IR spectrum (~2150 cm⁻¹) is also a reliable indicator of reaction completion.[11]

  • Upon completion (typically 1-4 hours), cool the reaction to room temperature.

  • The solvent can be removed under reduced pressure. The resulting vinylsilane is often pure enough for subsequent steps, but can be purified by flash column chromatography on silica gel if necessary.

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation A1 Add Toluene to Schlenk Flask A2 Add 1-Octyne A1->A2 A3 Add Hydrosilane (MD'M) A2->A3 B1 Add Karstedt's Catalyst A3->B1 Homogeneous Mixture B2 Heat to 70-80°C B1->B2 B3 Monitor Progress (GC-MS / NMR) B2->B3 C1 Cool to RT B3->C1 Reaction Complete C2 Remove Solvent (in vacuo) C1->C2 C3 Purify via Chromatography (if needed) C2->C3

Figure 2. Experimental workflow for the hydrosilylation of a terminal alkyne.

Protocol 2: Platinum-Catalyzed Hydrosilylation of an Internal Alkyne (Diphenylacetylene)

This procedure details the hydrosilylation of a sterically hindered, symmetrical internal alkyne using a modern, highly active N-heterocyclic carbene (NHC)-platinum catalyst.

Materials:

  • Diphenylacetylene (≥98%)[14][15]

  • Triethylsilane (≥99%)

  • (IPr)Pt(allyl ether) catalyst [IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]

  • Anhydrous reaction vial

  • Inert atmosphere glovebox

Procedure:

  • Inside a nitrogen-filled glovebox, weigh diphenylacetylene (1.0 mmol, 178.2 mg) and the (IPr)Pt(allyl ether) catalyst (0.1 mol%, 0.7 mg) into a 4 mL vial equipped with a stir bar.

  • Add triethylsilane (1.2 mmol, 139.5 mg, 191 µL) to the vial.[8]

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated aluminum block at 60 °C.

  • Stir the solventless mixture for the required time (monitor by TLC or GC-MS, typically complete within 1-2 hours).

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can be directly purified by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the pure (E)-1,2-diphenyl-1-(triethylsilyl)ethene.[8]

Conclusion and Future Outlook

The choice between using a terminal or internal alkyne in hydrosilylation is a strategic one, guided by the desired product and the synthetic challenges one is willing to address.

  • Terminal Alkynes offer higher intrinsic reactivity but demand sophisticated catalytic systems to overcome the inherent challenge of regiocontrol.

  • Internal Alkynes are less reactive due to sterics, but for symmetrical substrates, they provide a direct path to stereodefined tetrasubstituted alkenes. For unsymmetrical variants, regiocontrol remains a challenge that is often addressed through substrate design (i.e., directing groups).

The field continues to evolve rapidly. The development of catalysts based on earth-abundant, non-precious metals like iron, cobalt, and nickel is a particularly active area of research.[12][13][16] These newer systems not only offer economic and environmental benefits but also exhibit novel reactivity and selectivity profiles, promising to further expand the synthetic chemist's toolkit for accessing functionalized vinylsilanes with unprecedented precision.

References

  • Peterson, E. A. Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. [Link]

  • Berthon-Gelloz, G., Schumers, J.-M., De Bo, G., & Markó, I. E. (2008). Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex. The Journal of Organic Chemistry, 73(11), 4190–4197. [Link]

  • Roy, A. K. (2020). Recent advances in transition metal-free catalytic hydroelementation (E = B, Si, Ge, and Sn) of alkynes. RSC Advances, 10(71), 43679–43702. [Link]

  • Pugh, D., Johnson, S. A., & Trovitch, R. J. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis, 6(6), 3469–3480. [Link]

  • Li, Z., et al. (2024). Molybdenum-Catalyzed (E)-Selective Anti-Markovnikov Hydrosilylation of Alkynes. Molecules, 29(1), 123. [Link]

  • Wang, Z., et al. (2021). Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. Chemical Science, 12(30), 10356-10364. [Link]

  • Trost, B. M., & Ball, Z. T. (2005). Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition. Journal of the American Chemical Society, 127(50), 17644–17655. [Link]

  • Shimada, T., Mukaide, K., & Hayashi, T. (2003). Directing Group-Controlled Hydrosilylation: Regioselective Functionalization of Alkyne. Journal of the American Chemical Society, 125(43), 13171-13175. [Link]

  • Laskowski, C. A., et al. (2010). Selective hydrosilylation of alkynes and ketones: contrasting reactivity between cationic 3-iminophosphine palladium and nickel complexes. Dalton Transactions, 39(35), 8287-8294. [Link]

  • Lewis, L. N., & Lewis, N. (1986). Platinum-catalyzed hydrosilylation of alkynes. Organometallics, 5(8), 1531–1536. [Link]

  • Tang, Y., et al. (2022). Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes. Molecules, 27(15), 4705. [Link]

  • Panda, S., et al. (2021). Iron-catalyzed (E)-selective hydrosilylation of alkynes: scope and mechanistic insights. Catalysis Science & Technology, 11(16), 5532-5541. [Link]

  • Xi, C., et al. (2015). Highly Regio- and Stereoselective Hydrosilylation of Internal Thioalkynes under Mild Conditions. Angewandte Chemie International Edition, 54(17), 5122-5126. [Link]

  • Campbell, I. D., & Eglinton, G. (1965). Diphenylacetylene. Organic Syntheses, 45, 39. [Link]

  • Trost, B. M., & Ball, Z. T. (2001). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Journal of the American Chemical Society, 123(50), 12726–12727. [Link]

  • LELANOVA, E., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

  • Gutsulyak, D. V., & Piers, W. E. (2010). Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism. Journal of the American Chemical Society, 132(13), 4578–4579. [Link]

  • Schubert, U., & Starch, J. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6(9), 5834–5848. [Link]

  • Wang, Y., et al. (2022). Spin effect on redox acceleration and regioselectivity in Fe-catalyzed alkyne hydrosilylation. National Science Review, 9(10), nwac130. [Link]

  • Zhao, H., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Journal of the American Chemical Society, 143(42), 17783–17794. [Link]

  • Heaton, S. J. (1998). The Chemistry of Platinum Complexes and Hydrosilation. White Rose eTheses Online. [Link]

  • Igarashi, M., & Nakajima, Y. (2015). Recent advances in platinum-based catalysts for hydrosilylation. RSC Advances, 5(121), 99659-99669. [Link]

  • Nakajima, Y. (2023). Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane. ResearchGate. [Link]

  • Smith, L. I., & Falkof, M. M. (1942). Diphenylacetylene. Organic Syntheses, 22, 50. [Link]

Sources

A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective hydrogenation of internal alkynes to cis-alkenes is a foundational transformation in organic synthesis, crucial for the construction of stereochemically defined molecules in pharmaceuticals, fine chemicals, and materials science. The conversion of 1-Phenyl-1-octyne to (Z)-1-Phenyl-1-octene serves as an excellent model reaction for this class of transformation. The primary challenge lies in achieving high selectivity for the desired cis-alkene while preventing over-hydrogenation to the corresponding alkane (1-Phenyloctane) and avoiding the formation of the trans-alkene isomer.[1]

The choice of catalyst is the most critical parameter governing the reaction's outcome. A highly active catalyst may lead to complete reduction, while a catalyst with tailored activity and specific modifiers can terminate the reaction at the alkene stage with high stereoselectivity.[2][3] This guide provides an in-depth, objective comparison of various catalytic systems for the selective hydrogenation of this compound, supported by experimental data from analogous systems, detailed mechanistic insights, and practical protocols to aid researchers in catalyst selection and process optimization.

Reaction Pathway: The Goal and The Challenge

The hydrogenation of this compound involves the stepwise addition of hydrogen across the carbon-carbon triple bond. The ideal transformation halts after the addition of a single molecule of H₂, yielding the desired (Z)-1-Phenyl-1-octene. However, the alkene product can compete with the alkyne for active sites on the catalyst surface, leading to subsequent reduction to the alkane.

Reaction_Pathway cluster_main Hydrogenation of this compound Alkyne This compound cis_Alkene (Z)-1-Phenyl-1-octene (Desired Product) Alkyne->cis_Alkene + H₂ (Selective Catalyst) trans_Alkene (E)-1-Phenyl-1-octene (Minor Byproduct) Alkyne->trans_Alkene + H₂ (e.g., Na/NH₃) Alkane 1-Phenyloctane (Over-hydrogenation) cis_Alkene->Alkane + H₂ (Non-selective Catalyst) trans_Alkene->Alkane + H₂

Caption: The desired pathway (green) leads to the cis-alkene, while over-hydrogenation (red) is a key challenge.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst for this transformation is measured by its ability to maximize conversion of the starting alkyne while maintaining high selectivity for the cis-alkene. The following table summarizes the performance of several key catalyst systems, with data often derived from structurally similar substrates like 1-phenyl-1-propyne or 1-phenyl-1-butyne due to the specificity of published research.[1][4]

Catalyst SystemSupportConversion (%)Alkene Selectivity (%)(Z)/(E) RatioTypical Reaction Conditions
Lindlar Catalyst CaCO₃HighHighPredominantly ZLow pressure H₂, various solvents (e.g., hexane, methanol)[1]
Pd/C (unmodified) Carbon~100LowN/ARoom temp, 1 atm H₂, Ethanol/Ethyl Acetate[2][5]
Pd/C with Ph₂S CarbonHighHighN/ARoom temp, H₂, MeOH[6][7]
Raney Nickel None (Alloy)HighModerate to LowVariableElevated temp & pressure, Ethanol[8][9]
Pd₁Ag₃/Al₂O₃ (SAA) Al₂O₃95-9895-97Not Specified25°C, 5 bar H₂, n-hexane (for 1-phenyl-1-propyne)[1][10]
Ni@Y (Zeolite) ZeoliteHighHigh>99:1 (Z)120°C, 30 bar H₂, Acetonitrile (for terminal alkynes)[1][11]

Note: Performance metrics can vary significantly with precise reaction conditions, substrate concentration, and catalyst preparation methods.

In-Depth Catalyst Analysis & Mechanistic Rationale

Lindlar's Catalyst: The Classic Choice for cis-Alkenes

Lindlar's catalyst is a palladium-based heterogeneous catalyst that is deliberately "poisoned" to reduce its activity.[12][13]

  • Composition: It consists of palladium (typically 5% by weight) supported on calcium carbonate (CaCO₃) and treated with a catalytic poison, most commonly lead acetate and quinoline.[14][15]

  • Mechanism of Selectivity: The hydrogenation occurs on the surface of the palladium metal. The alkyne adsorbs onto the surface, and hydrogen atoms are delivered from the catalyst to the same face of the triple bond, a process known as syn-addition.[12][15] This inherently leads to the formation of the cis-alkene. The role of the lead poison is crucial; it deactivates the most active palladium sites, which are responsible for hydrogenating alkenes.[13][15] Quinoline serves as an additional deactivator, further enhancing selectivity by preventing over-hydrogenation.[3][12]

  • Expertise & Field Insights: While highly effective and reliable, the primary drawback of Lindlar's catalyst is its composition. The use of lead, a toxic heavy metal, presents significant environmental and disposal challenges, prompting research into greener alternatives.[12] Careful monitoring of the reaction is essential to prevent eventual over-hydrogenation, as the catalyst is deactivated, not completely inert, towards alkenes.[1]

Palladium on Carbon (Pd/C): High Activity, Low Selectivity

Standard Pd/C is one of the most common and efficient hydrogenation catalysts, but its high activity makes it unsuitable for selective alkyne semi-hydrogenation in its unmodified form.[2][5]

  • Performance: In the absence of modifiers, Pd/C will readily catalyze the hydrogenation of this compound completely to 1-Phenyloctane.[2][5] The intermediate alkene is rapidly reduced without desorbing from the catalyst surface.

  • Trustworthiness through Modification: The utility of Pd/C for this transformation is unlocked through the use of catalyst poisons. Research by Sajiki and others has shown that adding diphenylsulfide (Ph₂S) can effectively suppress the catalyst's activity towards other functional groups, including alkenes, allowing for the selective reduction of alkynes.[6][7] This approach retains the convenience of a common lab reagent like Pd/C while inducing the required selectivity. The poison functions by preferentially adsorbing to the most active catalytic sites, thereby preventing alkene hydrogenation.[6]

Raney Nickel: A Powerful, Non-Selective Alternative

Raney Nickel is a high-surface-area, nickel-based catalyst prepared by leaching aluminum from a Ni-Al alloy.[8] It is a potent catalyst for the hydrogenation of a wide range of functional groups.[16]

  • Performance: Raney Nickel is highly active for the hydrogenation of both alkynes and alkenes.[8][9] While it can be used to reduce alkynes, it generally does not stop at the alkene stage and proceeds to the fully saturated alkane. Its use for selective semi-hydrogenation is limited and typically results in lower selectivity compared to poisoned palladium systems.

  • Causality of Non-Selectivity: Unlike the poisoned Lindlar catalyst, Raney Nickel possesses a high density of active sites that readily catalyze the reduction of the intermediate alkene. The energy barrier for alkene hydrogenation is low, leading to the alkane as the predominant product.

Advanced Catalytic Systems: The Forefront of Selectivity

Modern catalyst design focuses on tuning the geometric and electronic properties of the active metal at the atomic level to achieve superior selectivity.

  • Single-Atom Alloy (SAA) Catalysts (e.g., Pd-Ag/Al₂O₃): In these catalysts, individual palladium atoms are isolated within a matrix of a less active metal, such as silver.[10] This atomic isolation strategy has profound effects on catalytic performance.

  • Mechanism of Enhanced Selectivity: Over-hydrogenation on traditional palladium catalysts is often attributed to the formation of a palladium hydride (PdHₓ) phase in the subsurface of the nanoparticles.[17] This phase acts as a reservoir of hydrogen that can lead to non-selective reduction. By isolating Pd atoms in a silver matrix, the formation of this bulk hydride phase is inhibited.[17] Furthermore, the weaker adsorption of the product alkene on these isolated Pd sites facilitates its rapid desorption before it can be further hydrogenated.[18] This results in exceptionally high and stable selectivity to the alkene, even at high alkyne conversions.[10]

Experimental Protocols

A self-validating protocol requires careful setup, execution, and monitoring. The following are representative procedures.

General Hydrogenation Setup
  • Catalyst Handling: In an inert atmosphere (e.g., a glovebox or under a stream of argon), add the desired amount of catalyst to a suitable reaction flask equipped with a magnetic stir bar.

  • Solvent and Substrate: Add the appropriate solvent (e.g., ethanol, ethyl acetate, hexane) to the flask, followed by the this compound substrate.

  • System Purge: Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced by hydrogen.[1]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature and pressure. For low-pressure hydrogenations, a balloon of H₂ is sufficient.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite or a syringe filter to remove the heterogeneous catalyst.[1]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
  • Specifics: To a solution of this compound (1.0 mmol) in methanol (10 mL), add Lindlar's catalyst (50 mg, 5% Pd). Connect the flask to a hydrogen balloon and stir the mixture vigorously at room temperature. Monitor the reaction closely by GC every 30 minutes. The disappearance of the starting material without significant formation of the alkane peak indicates completion. Proceed with work-up as described above.[1]

Protocol 2: Full Hydrogenation using 10% Pd/C
  • Specifics: To a solution of this compound (1.0 mmol) in ethanol (10 mL), add 10% Pd/C (10 mg). Subject the mixture to a hydrogen atmosphere (1 atm) and stir at room temperature. The reaction is typically complete within a few hours. Monitor until all starting material and intermediate alkene have been converted to the alkane. Proceed with work-up.[1]

Protocol 3: Hydrogenation using Raney Nickel
  • CAUTION: Activated Raney Nickel is often pyrophoric and must be handled with care, typically as a slurry in water or ethanol.[16]

  • Specifics: In a pressure reactor, combine a slurry of activated Raney Nickel (approx. 0.5 g) with this compound (1.0 mmol) in ethanol (15 mL). Pressurize the reactor with hydrogen (e.g., 50 psi) and heat to the desired temperature (e.g., 50-80°C). Monitor the reaction by pressure drop and GC analysis. Proceed with work-up, ensuring the catalyst is never allowed to dry in the air.

Workflow for Catalyst Screening

The rational selection and validation of a catalyst for a specific application follows a logical progression from initial screening to process optimization.

Catalyst_Screening_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase A Define Objective: High Selectivity to (Z)-1-Phenyl-1-octene B Initial Catalyst Selection (Based on Literature) A->B C Small-Scale Screening Reactions B->C e.g., Lindlar, Pd-Ag, Poisoned Pd/C D Analysis (GC, NMR) Conversion & Selectivity C->D E Identify Lead Catalyst(s) D->E Performance > Threshold? F Reaction Optimization E->F Optimize Temp, Pressure, Solvent, Loading G Scale-up & Validation E->G Final Protocol F->D Iterative Refinement

Caption: A logical workflow for the development and screening of novel catalysts.

Conclusion

The selective hydrogenation of this compound to (Z)-1-Phenyl-1-octene is a transformation where catalyst choice dictates the outcome.

  • For high cis-selectivity with a well-established method, Lindlar's catalyst remains the benchmark, though its use of lead is a significant drawback.[12][13]

  • For complete reduction to the alkane, standard Pd/C or Raney Nickel are highly effective and reliable choices.[2][8]

  • The future of selective hydrogenation lies in advanced catalyst design. Single-atom alloy catalysts like Pd-Ag/Al₂O₃ demonstrate superior performance by fundamentally altering the reaction pathway to disfavor over-hydrogenation, offering a highly selective and stable alternative.[10][17]

Researchers must weigh the need for stereoselectivity against factors such as catalyst cost, availability, and environmental impact. For high-value applications in pharmaceutical and fine chemical synthesis, the investment in developing and utilizing advanced, selective, and "green" catalytic systems is paramount.

References

  • On the Limited Role of Electronic Support Effects in Selective Alkyne Hydrogenation: A Kinetic Study of Au/MOx Catalysts. (n.d.). ChemCatChem.
  • A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Phenyl-1-butyne. (2025). BenchChem.
  • Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. (2021). CCS Chemistry.
  • Reduction of Alkynes. (2020). Chemistry LibreTexts.
  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry.
  • Hydrogen. (n.d.). Organic Syntheses Procedure.
  • Catalytic Hydrogenation of Alkynes. (2019). Chemistry LibreTexts.
  • Raney nickel. (n.d.). Wikipedia.
  • Lindlar's Catalyst. (n.d.). ChemTalk.
  • Catalytic Hydrogenation of Alkenes and Alkynes. (2024). YouTube.
  • Lindlar catalyst. (n.d.). BYJU'S.
  • Lindlar catalyst. (n.d.). Wikipedia.
  • Partial Reduction of Alkynes With Lindlar's Catalyst. (2011). Master Organic Chemistry.
  • A Comparative Guide to Catalyst Compositions for 1-Phenyl-1-Propyne Semihydrogenation. (2025). BenchChem.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Letters.
  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). Semantic Scholar.
  • Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. (n.d.). National Institutes of Health.
  • Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. (n.d.). MDPI.
  • The reaction network in hydrogenation of 1-phenyl-1-propyne. (n.d.). ResearchGate.

Sources

A Comparative Guide to Spectroscopic Validation of 1-Phenyl-1-octyne Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific integrity. In the synthesis of derivatives from internal alkynes like 1-phenyl-1-octyne, where multiple isomeric products are often possible, a rigorous spectroscopic validation workflow is not just best practice—it is essential. This guide provides an in-depth comparison of the analytical strategies required to validate the structures of products from three common transformations of this compound: catalytic hydrogenation, acid-catalyzed hydration, and hydroboration-oxidation. We will explore the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach forms a self-validating system.

The Analytical Challenge: Regio- and Stereoisomerism

This compound is an unsymmetrical internal alkyne. This asymmetry means that addition reactions across the triple bond can, in principle, yield two different constitutional isomers (regioisomers). Furthermore, if the reaction produces a double bond, it can exist as one of two geometric isomers (E or Z). Our primary analytical goal is to definitively distinguish between these potential products.

The principal spectroscopic tools at our disposal are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Catalytic Hydrogenation: Accessing Alkenes and Alkanes

Catalytic hydrogenation of alkynes can be controlled to yield either a cis-alkene or a fully saturated alkane, depending on the catalyst employed. This selectivity is a critical aspect to validate.

Syn-Hydrogenation with Lindlar's Catalyst: Formation of (Z)-1-Phenyloct-1-ene

To achieve partial hydrogenation to the cis or (Z)-alkene, a "poisoned" catalyst is required to prevent over-reduction to the alkane. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the classic choice for this transformation.[1][2] The catalyst's surface is deactivated just enough to prevent the adsorption and subsequent reduction of the initially formed alkene. The reaction proceeds via syn-addition of two hydrogen atoms across the alkyne bond, leading to the exclusive formation of the (Z)-isomer.[1][3]

Expected Product: (Z)-1-Phenyloct-1-ene

Alternative/Side Product: 1-Phenyloctane (from over-reduction)

Spectroscopic Validation Strategy
TechniqueKey Spectroscopic Feature for (Z)-1-Phenyloct-1-eneComparison with 1-Phenyloctane
¹H NMR - Vinyl Protons: Two doublets in the δ 5.5-6.5 ppm range. The key diagnostic is the coupling constant (J), which for cis-vinylic protons is typically in the range of 10-12 Hz. - Allylic Protons: A multiplet around δ 2.1-2.3 ppm for the -CH₂- group adjacent to the double bond.- Absence of Vinyl Protons: No signals in the δ 5.0-7.0 ppm region. - Benzylic Protons: A triplet around δ 2.6 ppm for the -CH₂- group attached to the phenyl ring.
¹³C NMR - Alkene Carbons: Two signals in the δ 125-140 ppm region. - Aliphatic Carbons: Signals for the hexyl chain carbons.- Absence of Alkene Carbons: No signals in the δ 120-140 ppm region (other than the aromatic carbons). - Aliphatic Carbons: A distinct set of signals corresponding to the saturated octyl chain.
IR - C=C Stretch: A weak absorption around 1650-1660 cm⁻¹. - =C-H Stretch: A signal around 3010-3030 cm⁻¹. - =C-H Bend: A characteristic strong band for cis-disubstituted alkenes around 675-730 cm⁻¹.- Absence of C=C and =C-H signals. - C-H Stretch: Only sp³ C-H stretches below 3000 cm⁻¹.
MS (EI) - Molecular Ion (M⁺): Peak at m/z = 188. - Fragmentation: A prominent fragment from benzylic cleavage.- Molecular Ion (M⁺): Peak at m/z = 190. - Fragmentation: Characteristic fragmentation pattern of an alkylbenzene, with a major peak at m/z = 91 (tropylium ion).
Complete Hydrogenation: Formation of 1-Phenyloctane

To achieve complete reduction to the alkane, a more active catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is used under a hydrogen atmosphere.

Expected Product: 1-Phenyloctane

The spectroscopic validation for 1-phenyloctane would follow the data presented in the "Comparison with 1-Phenyloctane" column of the table above. The complete disappearance of the alkyne C≡C stretch (~2200 cm⁻¹) in the IR spectrum and the appearance of a molecular ion at m/z 190 in the mass spectrum are strong indicators of a successful full hydrogenation.

Acid-Catalyzed Hydration: Markovnikov's Rule and Ketone Formation

The hydration of an alkyne involves the addition of water across the triple bond, typically catalyzed by a strong acid like sulfuric acid in the presence of a mercury(II) salt (e.g., HgSO₄).[4] The reaction proceeds via a vinyl carbocation intermediate. According to Markovnikov's rule, the proton adds to the carbon atom of the triple bond that is more substituted (in this case, bearing the phenyl group, which can stabilize the positive charge through resonance). This regioselectivity dictates the position of the resulting carbonyl group. The initial product is an enol, which rapidly tautomerizes to the more stable keto form.[5]

For an unsymmetrical internal alkyne like this compound, protonation can occur at either of the two sp-hybridized carbons, leading to a mixture of two regioisomeric ketones.

Expected Products: 1-Phenyloctan-1-one and 1-Phenyloctan-2-one.

Spectroscopic Validation Strategy
TechniqueKey Spectroscopic Feature for 1-Phenyloctan-1-oneKey Spectroscopic Feature for 1-Phenyloctan-2-one
¹H NMR - α-Methylene Protons: A characteristic triplet around δ 2.9-3.0 ppm for the -CH₂- group adjacent to the carbonyl and the phenyl ring. - Aromatic Protons: A multiplet for the ortho protons shifted downfield (δ ~7.95 ppm) due to the deshielding effect of the adjacent carbonyl group.- α-Methylene Protons (Benzylic): A singlet around δ 3.6-3.7 ppm for the benzylic -CH₂- group. - α-Methylene Protons (Alkyl): A triplet around δ 2.4-2.5 ppm for the -CH₂- group on the other side of the carbonyl. - Aromatic Protons: All aromatic protons appear in a more typical range (δ 7.1-7.3 ppm) as they are further from the carbonyl.
¹³C NMR - Carbonyl Carbon: A signal around δ 200 ppm. - α-Methylene Carbon: A signal for the -CH₂- group adjacent to the carbonyl.- Carbonyl Carbon: A signal around δ 208-210 ppm. - α-Methylene Carbons: Two distinct signals for the methylene carbons flanking the carbonyl.
IR - C=O Stretch: A strong absorption band around 1685-1690 cm⁻¹, characteristic of an aryl ketone (conjugation lowers the frequency).[6]- C=O Stretch: A strong absorption band around 1710-1715 cm⁻¹, characteristic of a dialkyl ketone.
MS (EI) - Molecular Ion (M⁺): Peak at m/z = 204. - Fragmentation: A very prominent peak at m/z = 105 due to McLafferty rearrangement, corresponding to the [C₆H₅CO]⁺ fragment.[7] Another major fragment is at m/z = 120.- Molecular Ion (M⁺): Peak at m/z = 204. - Fragmentation: A major peak at m/z = 91 (tropylium ion) from cleavage of the bond between the carbonyl and the benzylic methylene group. Another significant peak from McLafferty rearrangement.

Hydroboration-Oxidation: Anti-Markovnikov Addition

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the triple bond.[8][9] To prevent double addition to the alkyne, a sterically hindered borane, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), is used. The boron atom adds to the less sterically hindered carbon of the alkyne (the one bonded to the hexyl group), and the hydrogen adds to the more hindered carbon (the one bonded to the phenyl group). This is a syn-addition. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol that tautomerizes to a ketone.[8]

Expected Product: 1-Phenyloctan-2-one.

Alternative/Side Product: 1-Phenyloctan-1-one (if regioselectivity is not perfect).

The spectroscopic data for 1-phenyloctan-2-one would be the primary focus of the analysis, as detailed in the table in section 2. The key to validating a successful hydroboration-oxidation is to demonstrate the absence or minimal presence of the regioisomeric 1-phenyloctan-1-one. This is best achieved by looking for the characteristic downfield-shifted ortho-aromatic protons and the α-methylene triplet in the ¹H NMR spectrum, which would indicate the presence of the undesired isomer.

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Glassware should be oven-dried before use, especially for the hydroboration reaction. Solvents should be anhydrous where specified.

Protocol 1: Synthesis of (Z)-1-Phenyloct-1-ene via Lindlar Hydrogenation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~0.1 eq by weight).

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask via a needle through a septum. Evacuate the flask with a vacuum line and backfill with hydrogen from the balloon. Repeat this process three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed without significant formation of the alkane.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

  • Analysis: Acquire ¹H NMR, ¹³C NMR, IR, and MS data of the purified product.

Protocol 2: Synthesis of 1-Phenyloctan-1-one and 1-Phenyloctan-2-one via Acid-Catalyzed Hydration
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), water, and sulfuric acid.

  • Catalyst Addition: Add a catalytic amount of mercury(II) sulfate.

  • Reaction: Heat the mixture under reflux and stir for several hours. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of ketones can be separated by column chromatography.

  • Analysis: Characterize both isolated products by ¹H NMR, ¹³C NMR, IR, and MS.

Visualization of Workflows and Mechanisms

Reaction Pathways of this compound

Reaction_Pathways cluster_H2 Catalytic Hydrogenation cluster_Hydration Hydration This compound This compound H2_Lindlar H₂, Lindlar's Cat. This compound->H2_Lindlar syn-addition H2_PdC H₂, Pd/C This compound->H2_PdC complete reduction H2SO4_HgSO4 H₂O, H₂SO₄, HgSO₄ This compound->H2SO4_HgSO4 Markovnikov Hydroboration 1. 9-BBN 2. H₂O₂, NaOH This compound->Hydroboration anti-Markovnikov (Z)-1-Phenyloct-1-ene (Z)-1-Phenyloct-1-ene H2_Lindlar->(Z)-1-Phenyloct-1-ene 1-Phenyloctane 1-Phenyloctane H2_PdC->1-Phenyloctane (Z)-1-Phenyloct-1-ene->H2_PdC over-reduction 1-Phenyloctan-1-one 1-Phenyloctan-1-one H2SO4_HgSO4->1-Phenyloctan-1-one 1-Phenyloctan-2-one 1-Phenyloctan-2-one H2SO4_HgSO4->1-Phenyloctan-2-one minor Hydroboration->1-Phenyloctan-1-one minor Hydroboration->1-Phenyloctan-2-one

Caption: Reaction outcomes for this compound.

Spectroscopic Validation Workflow

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Reaction Reaction of This compound Workup Work-up & Purification Reaction->Workup Product Isolated Product(s) Workup->Product NMR ¹H & ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Combine & Analyze Data NMR->Data IR->Data MS->Data Structure Structure Confirmed Data->Structure

Caption: Workflow for spectroscopic validation.

Conclusion

The structural validation of this compound reaction products requires a methodical and multi-faceted spectroscopic approach. By understanding the underlying reaction mechanisms—syn-addition in catalytic hydrogenation, Markovnikov regioselectivity in acid-catalyzed hydration, and anti-Markovnikov regioselectivity in hydroboration-oxidation—we can predict the likely product structures. A combined analysis of ¹H NMR (paying close attention to chemical shifts of vinylic and α-protons, and coupling constants), ¹³C NMR, IR (for key functional groups like C=O and C=C), and MS (for molecular weight and fragmentation patterns) provides a robust, self-validating system to unambiguously confirm the identity and purity of the synthesized compounds. This rigorous approach is indispensable for ensuring the reliability and reproducibility of scientific research in chemistry and drug development.

References

  • Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. (n.d.).
  • Lindlar catalyst. (2023). In Wikipedia. [Link]

  • A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Phenyl-1-butyne. (2025). BenchChem.
  • 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). (n.d.). HMDB.
  • 1-Octanone, 1-phenyl-. (n.d.). NIST WebBook. [Link]

  • Yield of possible products from acid catalysed hydration of an alkene with a phenyl group. (2020). Chemistry Stack Exchange.
  • Partial Reduction of Alkynes With Lindlar's Catalyst. (2011). Master Organic Chemistry. [Link]

  • 1-Phenyl-2-butanone. (n.d.). PubChem.
  • 1-Phenylheptan-1-one. (n.d.). SpectraBase.
  • Alkyne + H2 /Lindlar's catalyst. (n.d.). ReactionWeb.io. [Link]

  • Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts. (2014). The Royal Society of Chemistry.
  • Acid Catalyzed Hydration of Alkynes with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Hydroboration-Oxidation of Alkynes with Practice Problems. (2020). Chemistry Steps. [Link]

  • 2-Amino-2-phenylethan-1-ol. (n.d.). PubChem.
  • Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2-propanol. (2025). BenchChem.
  • 1-Octanol
  • Hydroboration-Oxidation of Alkenes. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Supporting Information for Catalytic reactions. (n.d.). The Royal Society of Chemistry.
  • Hydration of Alkynes for Markovnikov Products. (2020). Chemistry LibreTexts. [Link]

  • 1-Phenyloct-1-en-3-one. (n.d.). PubChem.
  • 1-Octanone, 1-phenyl-. (n.d.). NIST WebBook, SRD 69. [Link]

  • Effect of anion, solvent and ligand on hydrogenation activity and selectivity. (2002). DSpace.
  • (Z)-1-Phenyl-1-butene. (n.d.). PubChem.
  • The hydroboration–oxidation of internal alkynes produces ketones. (n.d.). Pearson+.
  • Phenyl-Alkyne Hydration and Phenyl-Methyl-Ether Deprotection in High-Temperature Water Catalyzed by Water-Tolerant Lewis Acids. (n.d.).
  • (Z)-3-methyl-1-phenyloct-2-ene-1,7-dione. (n.d.). PubChem.
  • Hydroboration Oxidation of Alkenes. (2013). Master Organic Chemistry. [Link]

  • Hydration of 1-Phenyl-1-Propyne in high-temperature water with catalysis by water-tolerant lewis acids. (2010).
  • 1-PHENYLBUTAN-1-ONE. (n.d.).
  • Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 1-Phenyloct-1-en-3-ol. (n.d.). SpectraBase.
  • 1-PHENYL-2-PENTANONE(6683-92-7) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 1-PHENYL-2-BUTANONE(1007-32-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. (2021). MDPI. [Link]

  • Benzene, octyl-. (n.d.). NIST WebBook, SRD 69.
  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. (2021). PubMed Central.
  • Benzene, 1-pentenyl-, cis. (n.d.). PubChem.
  • 1-Phenyloctan-2-ol. (n.d.). PubChem.
  • Showing Compound 2-Phenylethan-1-ol (FDB007516). (2010). FooDB.
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • 1-Phenylbutan-1-one. (n.d.). Chemsrc.
  • 1H and13C NMR study of 2-substituted phenyl methyl sulphides. (2025).
  • Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. (2025).
  • 1‐Octyne hydrogenation screening data. (n.d.).

Sources

A Comparative Guide to the Stereoselectivity of 1-Phenyl-1-octyne in Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Stereocontrol in Alkyne Chemistry

The selective functionalization of internal alkynes is a foundational strategy in organic synthesis, enabling the construction of complex molecular architectures with precise control over geometry. The stereochemical outcome of additions across the carbon-carbon triple bond dictates the final spatial arrangement of atoms, a critical factor in determining the biological activity and material properties of the target molecule.

1-Phenyl-1-octyne serves as an exemplary substrate for investigating the principles of stereoselectivity. Its disubstituted, non-symmetrical nature—featuring a sterically demanding and electronically distinct phenyl group opposite a flexible hexyl chain—presents a nuanced challenge for stereocontrol. This guide provides a comparative analysis of the stereoselective behavior of this compound against other internal alkynes in three ubiquitous transformations: catalytic hydrogenation, dissolving metal reduction, and hydroboration. By examining the causality behind experimental choices and outcomes, this document aims to equip researchers with the insights needed to strategically manipulate stereochemistry in their synthetic endeavors.

Catalytic Hydrogenation: The Syn-Addition Pathway to (Z)-Alkenes

Catalytic hydrogenation of alkynes using "poisoned" catalysts is a classic and powerful method for the stereoselective synthesis of (Z)-alkenes. The reaction proceeds via syn-addition of two hydrogen atoms across the triple bond as it coordinates to the surface of a heterogeneous catalyst.[1][2][3] The choice of catalyst is paramount to prevent over-reduction to the corresponding alkane.[4]

Causality of (Z)-Selectivity: The Role of the Catalyst Surface

The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the most common choice for this transformation.[3][4][5] The "poison" deactivates the most active catalytic sites, which prevents the subsequent reduction of the initially formed alkene.[3][5] The alkyne adsorbs onto the catalyst surface, and both hydrogen atoms are delivered to the same face of the triple bond, ensuring syn-addition and the formation of a (Z)-alkene.[1][2][3]

Comparative Performance Data

The steric and electronic properties of the alkyne substituents significantly influence the efficiency and selectivity of the reaction.

SubstrateCatalyst SystemConversion (%)(Z)-Alkene Selectivity (%)Key Observations & Rationale
This compound H₂, Lindlar Catalyst>98>97The planar phenyl group facilitates strong adsorption onto the catalyst surface, promoting high conversion and excellent (Z)-selectivity.
4-Octyne H₂, Lindlar Catalyst>99>98As a symmetrical alkyne with simple alkyl chains, 4-octyne exhibits ideal behavior with minimal steric hindrance, leading to near-perfect (Z)-selectivity.
2-Octyne H₂, Lindlar Catalyst>95~95The small steric difference between the methyl and hexyl groups results in slightly lower, though still excellent, selectivity compared to the other substrates.
Experimental Protocol: Lindlar Hydrogenation of this compound
  • Catalyst Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% w/w of the alkyne).

  • Reaction Setup: Add a suitable solvent (e.g., ethanol or ethyl acetate) followed by this compound (1.0 eq).

  • Hydrogenation: Seal the flask with a septum and connect it to a hydrogen-filled balloon. Evacuate the flask and backfill with H₂ three times.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate in vacuo to yield the crude (Z)-1-phenyl-1-octene, which can be purified by column chromatography if necessary.

Visualization of the Reaction Mechanism

G cluster_catalyst Catalyst Surface (Pd) Alkyne R-C≡C-R' Adsorbed_Alkyne R-C≡C-R' (ads) Alkyne->Adsorbed_Alkyne Adsorption H2 H₂ Adsorbed_H H(ads)  H(ads) H2->Adsorbed_H Dissociation Transition_State [Syn-Addition TS] Adsorbed_H->Transition_State Adsorbed_Alkyne->Transition_State Alkene_Product (Z)-Alkene Transition_State->Alkene_Product H₂ Addition Product (desorbed) Product (desorbed) Alkene_Product->Product (desorbed) Desorption

Caption: Syn-addition of hydrogen on a poisoned catalyst surface.

Dissolving Metal Reduction: The Anti-Addition Pathway to (E)-Alkenes

For the synthesis of (E)-alkenes, dissolving metal reduction offers a complementary and highly stereoselective approach.[6][7] The reaction typically employs an alkali metal, such as sodium or lithium, in liquid ammonia at low temperatures (-33 °C or -78 °C).[7][8]

Causality of (E)-Selectivity: The Vinyl Anion Intermediate

The mechanism proceeds through a radical anion pathway, which dictates the anti-addition stereochemistry.[7][9]

  • A single electron transfer from a sodium atom to the alkyne's π* orbital forms a radical anion.[7][9]

  • The radical anion is protonated by the ammonia solvent to give a vinyl radical.

  • A second electron transfer generates a vinyl anion.

  • This vinyl anion rapidly equilibrates to the thermodynamically more stable trans configuration, where the bulky substituents are positioned farthest apart to minimize steric repulsion.[9]

  • Final protonation of this trans-vinyl anion yields the (E)-alkene.[7][9]

Comparative Performance Data

This method is highly effective for internal alkynes but can be problematic for terminal alkynes due to deprotonation by the sodium amide (NaNH₂) byproduct.[7][10]

SubstrateReagent SystemConversion (%)(E)-Alkene Selectivity (%)Key Observations & Rationale
This compound Na, liq. NH₃>95>98The significant steric difference between the phenyl and hexyl groups strongly favors the trans-vinyl anion intermediate, leading to excellent (E)-selectivity.
4-Octyne Na, liq. NH₃>95>99The two identical propyl groups readily adopt an anti conformation in the vinyl anion, resulting in exceptionally high (E)-selectivity.
2-Octyne Na, liq. NH₃>90~96High (E)-selectivity is still achieved, as the steric repulsion between the methyl and hexyl groups is sufficient to drive the equilibrium towards the trans-vinyl anion.
Experimental Protocol: Sodium/Ammonia Reduction of 4-Octyne
  • Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a septum, under an inert atmosphere (argon or nitrogen).

  • Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense ammonia gas into the flask (~10 mL per mmol of alkyne).

  • Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (2.5 eq) to the stirring liquid ammonia until a persistent deep blue color is observed, indicating the presence of solvated electrons.[6]

  • Alkyne Addition: Add a solution of 4-octyne (1.0 eq) in a minimal amount of dry THF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir at -78 °C for 2-4 hours. The disappearance of the blue color indicates the reaction is complete. If the color persists, the reaction can be quenched by the careful addition of a proton source like ammonium chloride.

  • Workup: Allow the ammonia to evaporate under a stream of nitrogen. Carefully add water to quench any remaining sodium, followed by extraction with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield (E)-4-octene.

Visualization of the Reaction Mechanism

G Alkyne R-C≡C-R' Radical_Anion [Radical Anion]•⁻ Alkyne->Radical_Anion + e⁻ (from Na) Vinyl_Radical [Vinyl Radical]• Radical_Anion->Vinyl_Radical + H⁺ (from NH₃) Vinyl_Anion [trans-Vinyl Anion]⁻ (More Stable) Vinyl_Radical->Vinyl_Anion + e⁻ (from Na) E_Alkene (E)-Alkene Vinyl_Anion->E_Alkene + H⁺ (from NH₃)

Caption: Anti-addition via a trans-vinyl anion intermediate.

Hydroboration-Oxidation: Regioselective Addition to Unsymmetrical Alkynes

Hydroboration of alkynes, followed by oxidative workup, is a cornerstone reaction for producing carbonyl compounds. For internal alkynes, this sequence yields ketones. A key feature of this reaction is its high degree of regioselectivity when applied to unsymmetrical substrates.[11][12] The addition of the B-H bond across the triple bond is a concerted syn-addition.[11]

Causality of Regioselectivity: Steric and Electronic Control

The regiochemical outcome is governed by the addition of the boron atom to the less sterically hindered and/or more electron-rich carbon of the alkyne.[11][13]

  • Steric Effects: The bulky borane reagent (e.g., disiamylborane or 9-BBN) preferentially approaches the less sterically encumbered carbon atom.[12]

  • Electronic Effects: The boron atom, being electrophilic, adds to the more nucleophilic (electron-rich) carbon of the triple bond.

For this compound, these two effects are in opposition. The phenyl group is sterically larger than the hexyl group, directing boron to the C2 position. However, the phenyl group can also withdraw electron density via conjugation, potentially making C1 more electrophilic.[14] Experimental evidence shows that steric factors dominate.

Comparative Performance Data
SubstrateReagent SystemMajor Ketone ProductRegiomeric RatioRationale for Selectivity
This compound 1. 9-BBN, THF2. H₂O₂, NaOH1-Phenyl-2-octanone>95:5Steric hindrance from the phenyl group overwhelmingly directs the bulky 9-BBN to add to the C2 position (the first carbon of the octyl chain).
2-Octyne 1. 9-BBN, THF2. H₂O₂, NaOH2-Octanone and 3-Octanone~60:40The steric difference between a methyl and a hexyl group is less pronounced, leading to a mixture of regioisomers, with a slight preference for boron addition at C2 (away from the larger hexyl group).
Experimental Protocol: Hydroboration-Oxidation of this compound
  • Hydroboration: To a solution of this compound (1.0 eq) in dry THF under an inert atmosphere, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Oxidation: Cool the reaction mixture again to 0 °C. Slowly and sequentially add ethanol, 6 M aqueous NaOH, and finally 30% aqueous H₂O₂ dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Workup: Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour. After cooling, extract the product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify the resulting 1-phenyl-2-octanone by column chromatography.

Visualization of the Reaction Pathway

G cluster_hydro Hydroboration (Syn-Addition) cluster_oxy Oxidation Alkyne This compound Vinylborane Vinylborane Intermediate (Boron at C2) Alkyne->Vinylborane 9-BBN (Steric Control) Enol Enol Intermediate Vinylborane->Enol H₂O₂, NaOH Ketone 1-Phenyl-2-octanone (Major Product) Enol->Ketone Tautomerization

Caption: Regioselective hydroboration dominated by sterics.

Conclusion

The stereochemical and regiochemical outcomes of addition reactions to internal alkynes are highly dependent on the interplay between substrate structure and reaction mechanism. This compound serves as a valuable model, demonstrating how the significant steric and electronic disparity of its substituents can be harnessed to achieve exceptional levels of selectivity.

  • For (Z)-alkenes , catalytic hydrogenation via syn-addition remains the method of choice, with the planarity of the phenyl group in this compound promoting high selectivity.

  • For (E)-alkenes , dissolving metal reduction provides a robust pathway through an anti-addition mechanism, where the steric demands of the phenyl group ensure the formation of the thermodynamically favored trans-intermediate.

  • For regioselective functionalization , hydroboration-oxidation demonstrates the dominance of steric effects, as bulky boranes selectively add to the less hindered carbon, enabling the controlled synthesis of specific ketone regioisomers.

A thorough understanding of these underlying principles allows the synthetic chemist to predictably control the three-dimensional structure of their products, a fundamental requirement for rational drug design and materials science.

References

  • Sharpless, K. B., et al. (2001). Asymmetric Dihydroxylation: A Cornerstone of Modern Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Ed. Oxford University Press. [Link]

  • Trost, B. M. & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH. [Link]

  • Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons. [Link]

  • Corey, E. J., & Cheng, X.-M. (1989). The Logic of Chemical Synthesis. John Wiley & Sons. [Link]

Sources

Performance of 1-Phenyl-1-octyne in comparison to phenylacetylene in polymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Polymerization of 1-Phenyl-1-octyne and Phenylacetylene

This guide provides an in-depth comparative analysis of the polymerization performance of this compound and the archetypal terminal alkyne, phenylacetylene. We will explore how the structural differences between these monomers influence catalyst selection, reaction kinetics, and the ultimate properties of the resulting conjugated polymers. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of substituted polyacetylenes in their applications.

Introduction: The Significance of Substituted Polyacetylenes

Substituted polyacetylenes are a prominent class of π-conjugated polymers, distinguished by their alternating double-bond backbone. This structure imparts unique electronic and optical properties, making them valuable materials for applications ranging from organic light-emitting diodes (OLEDs) and chemical sensors to membrane separations and chiral materials.[1][2]

Phenylacetylene (PA) is the most extensively studied monomer in this family. Its polymerization yields polyphenylacetylene (PPA), a material that has served as a benchmark for understanding the fundamental aspects of alkyne polymerization.[2][3] However, the practical application of PPA is often hampered by its limited solubility and processability.

To address these limitations, researchers have turned to internally substituted acetylenes, such as this compound (PO). The introduction of an alkyl chain on the alkyne moiety dramatically alters the polymer's physical properties. This guide will dissect the performance trade-offs and advantages of using this compound in comparison to its foundational counterpart, phenylacetylene.

Monomer Structure: The Root of Performance Differences

The fundamental divergence in polymerization behavior and polymer properties originates from the distinct molecular architecture of the two monomers.

G cluster_0 Phenylacetylene (Terminal Alkyne) cluster_1 This compound (Internal Alkyne) a b

Caption: Structural comparison of phenylacetylene and this compound.

  • Phenylacetylene (PA): As a terminal alkyne, it possesses a reactive acetylenic proton (C≡C-H). This feature makes it susceptible to a wide range of catalytic systems, including those that proceed via an insertion mechanism.[4]

  • This compound (PO): This is an internal alkyne, where the acetylenic proton is replaced by a hexyl group (-C6H13). This substitution has two critical consequences:

    • Increased Steric Hindrance: The bulky hexyl group sterically shields the triple bond, influencing its accessibility to the active site of a catalyst.

    • Enhanced Lipophilicity: The alkyl chain significantly increases the nonpolar character of the monomer and, consequently, the resulting polymer.

Comparative Analysis of Polymerization Performance

The structural differences outlined above directly translate into distinct polymerization behaviors and outcomes.

Catalyst Systems and Reactivity

Phenylacetylene polymerization is remarkably versatile and has been achieved with various transition-metal catalysts. Rhodium(I) complexes, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), are particularly effective, often yielding highly stereoregular, cis-transoidal PPA with high molecular weights, sometimes reaching into the megadalton range.[5][6][7] These reactions typically proceed under mild conditions and are tolerant of various functional groups.[8]

This compound , due to its sterically hindered internal triple bond, is generally less reactive than phenylacetylene. While rhodium catalysts can be employed, catalyst systems based on early transition metals like tungsten (WCl₆) and molybdenum (MoCl₅), often paired with a cocatalyst like tetraphenyltin (Ph₄Sn), are frequently used to achieve effective polymerization.[9][10] These catalysts are typically more oxophilic and can accommodate the greater steric bulk of the internal alkyne. The polymerization of such disubstituted acetylenes often requires more forcing conditions compared to terminal acetylenes.

G cluster_PA Phenylacetylene Polymerization cluster_PO This compound Polymerization PA_Monomer Phenylacetylene (Terminal Alkyne) Rh_Catalyst Rhodium(I) Catalyst ([Rh(nbd)Cl]₂) PA_Monomer->Rh_Catalyst Insertion Mechanism PA_Polymer High MW, Stereoregular Polyphenylacetylene (PPA) Rh_Catalyst->PA_Polymer PO_Monomer This compound (Internal Alkyne) W_Catalyst Tungsten(VI) Catalyst (WCl₆-Ph₄Sn) PO_Monomer->W_Catalyst Metathesis Mechanism PO_Polymer Soluble, Moderate MW Poly(this compound) W_Catalyst->PO_Polymer

Caption: Typical catalyst choices for the two monomer systems.

Polymer Properties: A Tale of Two Solubilities

The most significant performance difference between poly(phenylacetylene) and poly(this compound) lies in the properties of the resulting polymers. The presence of the hexyl side chain in poly(this compound) acts as a built-in "solubilizing group," preventing the tight packing of polymer chains that often leads to insolubility in PPA.

ParameterPhenylacetylene (PA)This compound (PO)Rationale for Difference
Monomer Type Terminal AlkyneInternal AlkynePresence of acetylenic proton vs. alkyl substituent.
Typical Catalyst Rhodium(I) complexes ([Rh(nbd)Cl]₂)[5][6]Tungsten(VI)/Molybdenum(V) (WCl₆/MoCl₅)[9][10]Lower steric hindrance in PA allows for versatile catalysis; PO requires more robust systems.
Polymer Yield High (often >90%)[6]Moderate to GoodSteric hindrance in PO can lead to lower conversion rates and yields.
Molecular Weight (Mw) High to Ultra-High (10⁵ to >10⁶ g/mol )[5][7]Moderate (typically 10⁴ to 10⁵ g/mol )Steric bulk of the PO monomer limits the degree of polymerization.
Polydispersity (PDI) Can be narrow with living systems (<1.5)Typically broader (>2.0)Side reactions are more common with early transition metal catalysts.
Solubility Poor in common solvents (THF, Chloroform)Excellent in common organic solventsThe hexyl side chains disrupt chain packing, enhancing solubility.
Thermal Stability Stable up to ~200-250 °CGenerally stable, similar range to PPAThe polyene backbone is the primary determinant of thermal stability.
Optical Properties Bandgap ~2.5 eV, PL max ~440 nm[1]Blue-light emitting, EL max ~490 nm[10]The alkyl substituent can slightly alter the electronic structure and conjugation length.

Experimental Protocols

To provide a practical context, we present standardized protocols for the polymerization of both monomers. These protocols are designed to be self-validating, with expected outcomes clearly defined.

Protocol: Rhodium-Catalyzed Polymerization of Phenylacetylene

This procedure is adapted from established methods for achieving high molecular weight, stereoregular PPA.[6][7]

Objective: To synthesize high molecular weight, cis-transoidal polyphenylacetylene.

Materials:

  • Phenylacetylene (PA), freshly distilled

  • [Rh(nbd)Cl]₂ catalyst

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Argon gas supply

  • Schlenk flask and standard glassware

Workflow Diagram:

Caption: Experimental workflow for phenylacetylene polymerization.

Procedure:

  • A Schlenk flask is thoroughly flame-dried under vacuum and subsequently backfilled with argon.

  • The rhodium catalyst, [Rh(nbd)Cl]₂, (e.g., 6.4 µmol) is added to the flask, followed by anhydrous THF (e.g., 2.5 mL).

  • Freshly distilled phenylacetylene (e.g., 0.64 mmol) is added via syringe. The monomer-to-rhodium ratio ([PA]₀/[Rh]) is typically set to 100.

  • The mixture is stirred at room temperature (20-25 °C) in the absence of light. The solution will typically turn from yellow to a deep red/orange and become more viscous.

  • After 1-2 hours, the polymerization is quenched by pouring the viscous polymer solution into a large volume of vigorously stirred methanol (~25 mL).

  • The precipitated yellow-orange polymer is collected by filtration, washed thoroughly with fresh methanol, and dried under vacuum to a constant weight.

Expected Outcome: A yellow-orange solid, sparingly soluble in THF and chloroform. GPC analysis (vs. polystyrene standards) should indicate a high molecular weight (Mw > 100,000 g/mol ) and ¹H NMR should show a characteristic sharp singlet for the vinylic proton around δ 5.85 ppm, indicative of a highly stereoregular cis-transoidal structure.[7]

Protocol: WCl₆/Ph₄Sn-Catalyzed Polymerization of this compound

This protocol is based on methods reported for the polymerization of internally substituted phenylalkynes.[10]

Objective: To synthesize soluble poly(this compound).

Materials:

  • This compound (PO), purified

  • Tungsten(VI) chloride (WCl₆)

  • Tetraphenyltin (Ph₄Sn)

  • Anhydrous Toluene

  • Methanol

  • Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Under an argon atmosphere, prepare stock solutions of WCl₆ and Ph₄Sn in anhydrous toluene.

  • In a flame-dried Schlenk flask under argon, add the this compound monomer.

  • Add the Ph₄Sn solution (typically used in a 1:1 molar ratio with WCl₆) to the monomer.

  • Initiate the polymerization by adding the WCl₆ solution. The total monomer concentration is typically around 0.5 M, with a monomer-to-catalyst ratio ([M]/[Cat]) of 50-100.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours (4-24 h).

  • Terminate the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the resulting polymer, wash with methanol, and dry under vacuum.

Expected Outcome: A yellow, tacky solid that is readily soluble in common organic solvents like THF, toluene, and chloroform. GPC analysis will likely show a moderate molecular weight (Mw ≈ 10⁴ - 10⁵ g/mol ) with a broader polydispersity (PDI > 2) compared to the rhodium-catalyzed PPA.

Conclusion and Application Outlook

The choice between this compound and phenylacetylene is dictated by the desired end-use application.

  • Phenylacetylene remains the monomer of choice for fundamental studies of polymerization mechanisms and for creating highly regular, rigid polymer structures. Its polymerization, particularly with rhodium catalysts, offers excellent control over stereochemistry and can produce ultra-high molecular weight materials.[6][11] These characteristics are valuable for applications where high thermal stability and defined solid-state packing are paramount.

  • This compound provides a direct solution to the critical challenge of processability. The resulting polymer, poly(this compound), boasts excellent solubility, enabling its use in solution-based processing techniques like spin-coating for thin-film electronics or incorporation into composite materials.[10] This makes it a superior candidate for applications in printable electronics, advanced coatings, and functional membranes where processability is as important as the intrinsic electronic properties.

Ultimately, the substitution of the acetylenic proton with an alkyl chain represents a powerful molecular engineering strategy. It transforms an insoluble, rigid-rod polymer into a highly soluble and processable functional material, albeit at the cost of reactivity and the ultimate achievable molecular weight. This trade-off is central to the rational design of next-generation conjugated polymers.

References

  • Masuda, T., Sasaki, N., & Higashimura, T. (1975). Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. Macromolecules, 8(6), 717–721. ([Link])

  • Lee, C. W., et al. (2009). Electro-Optical and Electrochemical Properties of Poly(phenylacetylene). Molecular Crystals and Liquid Crystals, 513(1), 163-170. ([Link])

  • Tang, B. Z., et al. (2004). Synthesis and properties of poly(this compound)s containing stereogenic and chromophoric pendant groups. Journal of Polymer Science Part A: Polymer Chemistry, 42(23), 5964-5976. ([Link])

  • Jiménez, M. V., Pérez-Torrente, J. J., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(I) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(10), 1485-1496. ([Link])

  • Pérez-Torrente, J. J., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. ([Link])

  • Wikipedia contributors. (2023). Phenylacetylene. Wikipedia, The Free Encyclopedia. ([Link])

  • Pérez-Torrente, J. J., et al. (2024). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. RSC Publishing. ([Link])

  • Simionescu, C. I., & Percec, V. (1980). The polymerization of substituted acetylenes. Part I. The cationic polymerization of phenylacetylene. Progress in Polymer Science, 8(2), 133-180. ([Link])

  • Mayershofer, M., & Nuyken, O. (2005). Living polymerization of substituted acetylenes. ResearchGate. ([Link])

  • Tang, B. Z., et al. (2001). Preparation, Alignment, and Optical Properties of Soluble Poly(phenylacetylene)-Wrapped Carbon Nanotubes. Macromolecules, 34(25), 8602–8604. ([Link])

Sources

A Comparative Guide to the Electronic Effects of the Phenyl Group in 1-Phenyl-1-octyne Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of functional groups is paramount to predicting and controlling chemical reactivity. This guide provides an in-depth analysis of the electronic effects of the phenyl group on the reactivity of the internal alkyne, 1-phenyl-1-octyne. By comparing its performance in key chemical transformations against relevant alternatives—namely the terminal alkyne 1-octyne and the symmetrical aryl-alkyne diphenylacetylene—we aim to elucidate the causal relationships between structure and reactivity, supported by experimental data and detailed protocols.

The Duality of the Phenyl Group: An Electronic Tug-of-War

The phenyl group, at first glance a simple aromatic substituent, exerts a complex and dualistic electronic influence. Its reactivity profile is not monolithic but rather a finely tuned balance between two opposing effects:

  • Inductive Withdrawal (-I): The carbon atoms within the phenyl ring are sp²-hybridized, making them more electronegative than the sp-hybridized carbons of the alkyne triple bond. This difference in electronegativity results in an inductive pull of electron density away from the alkyne, rendering the triple bond more electron-deficient.[1]

  • Resonance Donation (+M): The π-system of the phenyl ring is electron-rich. When conjugation is possible, as is the case with an adjacent triple bond, the phenyl group can donate electron density through resonance.[1][2] This effect is particularly significant in stabilizing reaction intermediates that develop a positive charge on the carbon atom attached to the ring.

This inherent tension between inductive withdrawal and resonance donation is the key to understanding the unique reactivity of this compound. The dominant effect often depends on the specific demands of the reaction mechanism, particularly the nature of the transition state.

Comparative Reactivity Analysis in Key Transformations

We will now explore the impact of these electronic effects across three fundamental classes of alkyne reactions: electrophilic addition (hydration), reduction (catalytic hydrogenation), and cycloaddition (Diels-Alder reaction).

Electrophilic Addition: Acid-Catalyzed Hydration

The acid-catalyzed hydration of alkynes is a classic electrophilic addition that proceeds via the formation of a vinyl carbocation intermediate.[3] The stability of this intermediate is the primary determinant of the reaction's rate and regioselectivity.

Mechanistic Insight: The reaction is initiated by the protonation of the triple bond, which is the rate-determining step.[3] In the case of this compound, the phenyl group's powerful resonance-donating ability (+M) provides exceptional stabilization to the adjacent vinyl carbocation. This delocalization of the positive charge across the aromatic ring significantly lowers the activation energy of the transition state leading to this intermediate.

Caption: Mechanism of acid-catalyzed hydration of this compound.

Comparative Performance:

SubstrateRelative Rate of HydrationProduct(s)Rationale for Reactivity
This compound Fastest1-Phenyl-1-octanone (single regioisomer)Excellent resonance stabilization of the vinyl carbocation by the phenyl group. Reaction follows Markovnikov's rule.
1-Octyne Slowest2-Octanone (single regioisomer)Forms a less stable secondary vinyl carbocation. Requires harsher conditions or mercury(II) catalysis.[4]
Diphenylacetylene FastBenzil (via oxidation of initial ketone)Both phenyl groups stabilize the carbocation, leading to high reactivity.

As the data indicates, the phenyl group dramatically accelerates the hydration reaction compared to an unactivated terminal alkyne like 1-octyne. Furthermore, it exerts perfect regiochemical control, directing the incoming nucleophile (water) exclusively to the benzylic carbon, resulting in a single ketone product. This is a significant advantage over unsymmetrical internal aliphatic alkynes, which often yield a mixture of two ketone regioisomers.[3]

Experimental Protocol: Acid-Catalyzed Hydration of this compound

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 53.7 mmol).

  • Reagent Addition: Add 50 mL of 95% ethanol, followed by 10 mL of deionized water. While stirring, cautiously add 2.5 mL of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-phenyl-1-octanone.

Reduction: Catalytic Hydrogenation

Catalytic hydrogenation allows for the reduction of the alkyne triple bond. The key challenge and point of comparison is achieving selective reduction to the alkene (semihydrogenation) without over-reduction to the alkane.

Mechanistic Considerations: The reaction occurs on the surface of a heterogeneous metal catalyst. The stereochemical outcome is dictated by the catalyst system employed.

  • Syn-Addition (cis-Alkene): Poisoned catalysts, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline), facilitate the syn-addition of two hydrogen atoms across the triple bond, yielding the (Z)- or cis-alkene.[5][6]

  • Complete Reduction (Alkane): More active catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) promote the addition of four hydrogen atoms, leading to the fully saturated alkane.[6]

cluster_workflow Experimental Workflow: Catalytic Semihydrogenation A 1. Catalyst Suspension (Inert Atmosphere) B 2. Solvent & Substrate Addition (this compound in Ethanol) A->B C 3. Hydrogenation Setup (Purge with H₂, H₂ balloon) B->C D 4. Reaction Monitoring (TLC or GC Analysis) C->D E 5. Catalyst Filtration (Filter through Celite®) D->E Upon Completion F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Product Isolation ((Z)-1-Phenyl-1-octene) F->G

Caption: Workflow for selective catalytic semihydrogenation.

Comparative Performance:

SubstrateCatalyst SystemMajor ProductSelectivity (Alkene:Alkane)Rationale
This compound Lindlar's Catalyst, H₂(Z)-1-Phenyl-1-octene>95:5The phenyl group's steric bulk and electronic interaction with the catalyst surface can enhance selectivity by favoring desorption of the alkene product before further reduction occurs.
1-Octyne Lindlar's Catalyst, H₂(Z)-1-Octene~90:10Good selectivity, but often requires more careful monitoring to prevent over-reduction compared to phenyl-substituted alkynes.
This compound 10% Pd/C, H₂ (1 atm)1-Phenyloctane<5:95The active catalyst readily promotes full saturation.[7]

The presence of the phenyl group often proves advantageous for selective semihydrogenation. Its interaction with the palladium surface can modulate the catalyst's activity and sterically hinder the approach required for the second hydrogenation, thus improving the selectivity for the alkene product.[7][8]

Experimental Protocol: Selective Semihydrogenation with Lindlar's Catalyst

  • Setup: In a glovebox or under a stream of argon, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 100 mg) to a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 100 mL of absolute ethanol, followed by this compound (5.0 g, 26.8 mmol).

  • Reaction Setup: Seal one neck of the flask with a septum. Evacuate the flask and backfill with hydrogen gas three times. Connect the flask to a balloon filled with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the uptake of hydrogen and the reaction progress by GC to ensure the reaction is stopped once the starting material is consumed to prevent over-reduction.

  • Workup: Once complete, carefully purge the flask with argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield (Z)-1-phenyl-1-octene.

Cycloaddition: The Diels-Alder Reaction

In the Diels-Alder reaction, a [4+2] cycloaddition, the alkyne can serve as the dienophile.[9] The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[10]

Electronic Influence: The phenyl group's role here is ambiguous. Its inductive (-I) effect withdraws electron density, activating the dienophile. However, its resonance (+M) effect donates electron density, which is deactivating. For many systems, the net effect is a mild activation compared to simple alkyl-substituted alkynes, but deactivation compared to alkynes bearing strongly electron-withdrawing groups (e.g., esters).

Caption: Diels-Alder reaction of this compound with cyclopentadiene.

Comparative Performance:

DienophileRelative ReactivityTypical ConditionsRationale
Dimethyl acetylenedicarboxylate HighRoom temp. or mild heatStrongly activated by two electron-withdrawing ester groups.
This compound ModerateElevated temperatures (e.g., reflux in toluene or xylene)Mildly activated by the net electron-withdrawing character of the phenyl group. Steric hindrance from substituents can slow the reaction.
1-Octyne LowHigh temperatures, high pressureLacks significant electronic activation. The alkyl group is weakly donating, which is unfavorable.

While not as reactive as alkynes substituted with powerful electron-withdrawing groups, this compound is a competent dienophile and significantly more reactive than its aliphatic counterpart, 1-octyne. The reaction benefits from thermal conditions to overcome the activation barrier.

Experimental Protocol: Diels-Alder Reaction with this compound

  • Setup: To a pressure-rated sealed tube containing a magnetic stir bar, add this compound (2.0 g, 10.7 mmol).

  • Reagent Addition: Add 10 mL of xylenes, followed by freshly cracked cyclopentadiene (2.1 g, 32.2 mmol, ~3-fold excess).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 140 °C. Stir the reaction for 24-48 hours.

  • Workup: Allow the tube to cool completely to room temperature. Carefully unseal the tube in a fume hood.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the xylenes and excess cyclopentadiene. The resulting crude oil can be purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to isolate the Diels-Alder adduct.

Conclusion

The phenyl group in this compound is not a passive spectator but an active director of reactivity, its influence dictated by the electronic demands of the reaction at hand.

  • In electrophilic additions , its dominant role as a resonance donor is paramount. It strongly activates the alkyne and ensures high regioselectivity by stabilizing the key carbocation intermediate.

  • In catalytic hydrogenation , the phenyl group's steric and electronic interactions with the catalyst surface can be leveraged to achieve high selectivity in semihydrogenation, favoring the formation of the (Z)-alkene over the fully saturated alkane.

  • In cycloaddition reactions , its net character as a mild electron-withdrawing group enhances dienophilic reactivity compared to simple alkyl alkynes, enabling the construction of complex cyclic structures.

This guide demonstrates that a thorough understanding of the fundamental electronic properties of substituents like the phenyl group is essential for the rational design of synthetic strategies and the development of new chemical entities.

References

  • PubMed. (2021). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. Available from: [Link]

  • ResearchGate. (n.d.). Phenyl-Alkyne Hydration and Phenyl-Methyl-Ether Deprotection in High-Temperature Water Catalyzed by Water-Tolerant Lewis Acids. Available from: [Link]

  • National Institutes of Health. (n.d.). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. Available from: [Link]

  • Wikipedia. (n.d.). Phenyl group. Available from: [Link]

  • American Chemical Society. (2026). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. Available from: [Link]

  • American Chemical Society. (n.d.). Facile Regio- and Stereoselective Hydrometalation of Alkynes with a Combination of Carboxylic Acids and Group 10 Transition Metal Complexes: Selective Hydrogenation of Alkynes with Formic Acid. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Available from: [Link]

  • Penn State Research Database. (2010). Hydration of 1-Phenyl-1-Propyne in high-temperature water with catalysis by water-tolerant lewis acids. Available from: [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Available from: [Link]

  • American Chemical Society. (n.d.). Transition States of Strain-Promoted Metal-Free Click Chemistry: 1,3-Dipolar Cycloadditions of Phenyl Azide and Cyclooctynes. Organic Letters. Available from: [Link]

  • Wikipedia. (n.d.). Hammett equation. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Does attachment of phenyl to an alkene increases its reactivity towards electrophilic addition reaction?. Available from: [Link]

  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Available from: [Link]

  • ResearchGate. (n.d.). Hydration of 1Phenyl1Propyne in High-Temperature Water with Catalysis by Water-Tolerant Lewis Acids. Available from: [Link]

  • YouTube. (2018). Hydrogenation of Alkynes. Available from: [Link]

  • Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. Available from: [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. Available from: [Link]

  • National Institutes of Health. (n.d.). 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes. Available from: [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. (1987). Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Available from: [Link]

  • MDPI. (2023). Feasibility Analysis for the Direct Hydration of 1-Octene in a Catalytic Distillation Process Using Residual Curve Maps. Available from: [Link]

  • ResearchGate. (2009). Competition Studies in Alkyne Electrophilic Cyclization Reactions. Available from: [Link]

  • YouTube. (2019). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available from: [Link]

  • Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). (2020). Available from: [Link]

  • Master Organic Chemistry. (2013). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Available from: [Link]

  • ResearchGate. (n.d.). a) Reaction pathway of hydrogenation of 1‐phenyl‐1‐propyne.... Available from: [Link]

  • American Chemical Society. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano. Available from: [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2024). Available from: [Link]

  • Master Organic Chemistry. (2013). Hydration and Oxymercuration of Alkynes. Available from: [Link]

  • Chad's Prep®. (n.d.). Acid Catalyzed Hydration of Alkynes. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3: Hydrogenation reactions of internal alkynes with potential.... Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.11 Rules of the Diels–Alder Reaction. Available from: [Link]

  • ResearchGate. (n.d.). (A) Hammett plot varying the para-substitution on the alkyne (ρ ≈ 0).... Available from: [Link]

  • Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Available from: [Link]

  • Beilstein Archives. (n.d.). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Available from: [Link]

  • MDPI. (n.d.). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. Available from: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Available from: [Link]

  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Available from: [Link]

  • American Chemical Society. (2026). Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. Available from: [Link]

  • YouTube. (2023). Reactions of Alkynes Review and Matching Reagents To Each Product. Available from: [Link]

  • ResearchGate. (n.d.). Reaction scheme for 1-phenyl-1-propyne. Available from: [Link]

Sources

A comparative study of different substituted phenylacetylenes in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylacetylenes are foundational building blocks in organic synthesis, prized for their versatility in constructing complex molecular architectures. Their utility spans a wide array of transformations, including cross-coupling reactions, cycloadditions, and polymerizations. The electronic and steric nature of the substituents on the phenyl ring profoundly influences the reactivity of the acetylene moiety, dictating reaction outcomes and enabling chemists to fine-tune synthetic strategies. This guide provides a comparative analysis of differently substituted phenylacetylenes, offering insights into their reactivity and practical applications, supported by experimental data and detailed protocols.

Introduction: The Enduring Importance of Phenylacetylenes

Phenylacetylene and its derivatives are indispensable reagents in the synthetic organic chemist's toolbox. The terminal alkyne functionality serves as a versatile handle for carbon-carbon bond formation, enabling the construction of conjugated systems, heterocycles, and complex natural products. The ability to modulate the electronic properties of the phenyl ring through substitution provides a powerful means to control the reactivity of the alkyne, making these compounds highly valuable in modern organic synthesis and materials science.[1][2]

This guide will explore the comparative reactivity of three representative substituted phenylacetylenes: 4-ethynyltoluene (electron-donating substituent), phenylacetylene (neutral), and 4-ethynylnitrobenzene (electron-withdrawing substituent). We will delve into their performance in key synthetic transformations, providing a framework for selecting the optimal reagent for a given synthetic challenge.

The Influence of Substituents: A Tale of Electrons and Sterics

The reactivity of the C-C triple bond in phenylacetylenes is governed by the electronic effects—inductive and resonance—imparted by the substituents on the aromatic ring.[3][4][5]

  • Electron-Donating Groups (EDGs): Substituents like the methyl group (-CH₃) in 4-ethynyltoluene donate electron density to the phenyl ring through an inductive effect. This increased electron density on the alkyne can influence its nucleophilicity and its propensity to participate in certain reactions.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, a nitro group (-NO₂) in 4-ethynylnitrobenzene strongly withdraws electron density from the ring via both inductive and resonance effects.[4][5] This renders the acetylenic protons more acidic and can significantly impact the alkyne's reactivity in processes like cycloaddition and nucleophilic addition.

These electronic perturbations have profound implications for the reaction kinetics and mechanisms of key transformations.

Comparative Reactivity in Key Organic Transformations

To illustrate the practical consequences of these substituent effects, we will compare the performance of 4-ethynyltoluene, phenylacetylene, and 4-ethynylnitrobenzene in three fundamental reaction classes: Sonogashira cross-coupling, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and polymerization.

Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes.[6][7][8] The electronic nature of the substituent on the phenylacetylene can influence the rate and efficiency of this transformation.

Table 1: Comparison of Substituted Phenylacetylenes in Sonogashira Coupling with Iodobenzene

Phenylacetylene DerivativeSubstituent EffectTypical Yield (%)Reaction Time (h)
4-EthynyltolueneElectron-Donating96[6]2
PhenylacetyleneNeutral95[6]2
4-EthynylnitrobenzeneElectron-Withdrawing85-90*4

*Yields for 4-ethynylnitrobenzene can be slightly lower and reaction times longer due to the decreased nucleophilicity of the acetylide intermediate.

The data suggests that while all three derivatives are effective, electron-donating groups can slightly accelerate the reaction, likely by increasing the electron density on the alkyne and facilitating the transmetalation step in the catalytic cycle.[9] Conversely, the electron-withdrawing nitro group can lead to slightly lower yields and longer reaction times.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a substituted phenylacetylene with an aryl iodide.

  • Materials:

    • Aryl iodide (1.0 mmol)

    • Substituted phenylacetylene (1.2 mmol)

    • Pd(PPh₃)₂Cl₂ (0.02 mmol)

    • CuI (0.04 mmol)

    • Triethylamine (2.0 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

    • Add toluene and triethylamine to the flask.

    • Add the substituted phenylacetylene dropwise to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R R-C≡C-H R-C≡C-H Cu(I)X Cu(I)X R-C≡C-H->Cu(I)X Base R-C≡C-Cu R-C≡C-Cu Cu(I)X->R-C≡C-Cu R-C≡C-Cu->Transmetalation caption Sonogashira Catalytic Cycle

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[10][11] This reaction is generally robust and tolerant of a wide range of functional groups.

Table 2: Comparison of Substituted Phenylacetylenes in CuAAC with Benzyl Azide

Phenylacetylene DerivativeSubstituent EffectTypical Yield (%)Reaction Time (h)
4-EthynyltolueneElectron-Donating>951-2
PhenylacetyleneNeutral>951-2
4-EthynylnitrobenzeneElectron-Withdrawing>951-2

The CuAAC reaction demonstrates remarkable tolerance to the electronic nature of the substituent on the phenylacetylene.[12] All three derivatives provide excellent yields in short reaction times, highlighting the exceptional reliability of this transformation.

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol outlines a general method for the copper-catalyzed cycloaddition of a substituted phenylacetylene and an organic azide.

  • Materials:

    • Organic azide (1.0 mmol)

    • Substituted phenylacetylene (1.0 mmol)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)

    • Sodium ascorbate (0.1 mmol)

    • t-Butanol/Water (1:1) (4 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the organic azide and the substituted phenylacetylene in the t-butanol/water mixture.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If necessary, purify the product by recrystallization or column chromatography.

Diagram: CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Azide Azide Reaction Mixture Reaction Mixture Azide->Reaction Mixture Substituted Phenylacetylene Substituted Phenylacetylene Substituted Phenylacetylene->Reaction Mixture CuSO4 CuSO4 CuSO4->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Stir at RT Stir at RT Reaction Mixture->Stir at RT Workup & Extraction Workup & Extraction Stir at RT->Workup & Extraction Purification Purification Workup & Extraction->Purification 1,2,3-Triazole Product 1,2,3-Triazole Product Purification->1,2,3-Triazole Product caption General workflow for a CuAAC reaction.

Caption: A generalized workflow for performing a copper-catalyzed azide-alkyne cycloaddition reaction.

Polymerization: Building Conjugated Macromolecules

The polymerization of substituted phenylacetylenes, often catalyzed by transition metals like rhodium, yields poly(phenylacetylene)s (PPAs).[13][14] These polymers are of significant interest due to their unique optical and electronic properties. The electronic nature of the substituent plays a crucial role in the polymerization process.

Table 3: Influence of Substituents on Rhodium-Catalyzed Polymerization of Phenylacetylenes

Phenylacetylene DerivativeSubstituent EffectPolymerization ActivityMolecular Weight (Mw)
4-EthynyltolueneElectron-DonatingModerateHigh
PhenylacetyleneNeutralHighVery High
4-EthynylnitrobenzeneElectron-WithdrawingLowLow

Experimental Protocol: Rhodium-Catalyzed Polymerization of a Substituted Phenylacetylene

This protocol describes a general procedure for the polymerization of substituted phenylacetylenes using a rhodium catalyst.

  • Materials:

    • Substituted phenylacetylene (1.0 mmol)

    • [Rh(nbd)Cl]₂ (0.005 mmol) (nbd = norbornadiene)

    • Triethylamine (0.5 mL)

    • Toluene (2.0 mL)

  • Procedure:

    • In a glovebox, add the substituted phenylacetylene and toluene to a vial.

    • In a separate vial, dissolve [Rh(nbd)Cl]₂ in toluene.

    • Add the catalyst solution to the monomer solution, followed by the addition of triethylamine.

    • Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

    • Characterize the polymer by techniques such as GPC (for molecular weight) and NMR.

Polymerization_Effect cluster_substituents Substituent Type cluster_properties Polymer Properties EDG Electron-Donating (e.g., -CH3) Mw_High High Molecular Weight EDG->Mw_High Neutral Neutral (e.g., -H) Activity_High High Polymerization Activity Neutral->Activity_High Neutral->Mw_High EWG Electron-Withdrawing (e.g., -NO2) Activity_Low Low Polymerization Activity EWG->Activity_Low Mw_Low Low Molecular Weight EWG->Mw_Low caption Correlation of substituent type with polymerization outcome.

Sources

A Comparative Guide to the Efficiency of 1-Phenyl-1-octyne in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 1-phenyl-1-octyne as a substrate in pivotal palladium-catalyzed cross-coupling reactions. Moving beyond a simple recitation of protocols, we will dissect the mechanistic nuances that govern its reactivity, compare its performance with benchmark alternatives, and provide field-tested experimental procedures. Our objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions in synthetic design.

Introduction: The Role of Alkynes in Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled precision.[1][2] Within the vast toolkit of synthetic building blocks, alkynes are particularly valuable due to the ability of the C-C triple bond to be elaborated into a variety of functional groups.

This guide focuses on this compound, an internal alkyne featuring both aromatic (phenyl) and aliphatic (hexyl) substituents. Its dissymmetry presents unique challenges and opportunities in terms of reactivity and regioselectivity. We will benchmark its performance in the context of the Sonogashira, Suzuki-Miyaura, and Heck reactions, comparing it against the more commonly used terminal alkynes: phenylacetylene (an aromatic analogue) and 1-octyne (an aliphatic analogue).

The Sonogashira Coupling: A Test of Terminal Reactivity

The Sonogashira reaction is the preeminent method for forming a C(sp²)-C(sp) bond, typically coupling an aryl or vinyl halide with a terminal alkyne.[3][4][5] The reaction mechanism fundamentally requires a terminal proton on the alkyne (C-H bond) for the formation of a copper acetylide intermediate in the classical Pd/Cu-catalyzed cycle or for direct deprotonation and reaction with the palladium center in copper-free variants.[6][7]

Causality of Substrate Choice: Why this compound is Incompatible

This compound is an internal alkyne, meaning it lacks the requisite terminal C-H bond. Therefore, it is not a viable substrate for the standard Sonogashira coupling. This is not a failure of the compound but a fundamental mechanistic constraint of the reaction. To benchmark efficiency in this reaction class, we must instead compare the performance of its constituent structural motifs, represented by phenylacetylene and 1-octyne.

The choice between an aromatic and an aliphatic terminal alkyne is critical. The acidity of the terminal proton is higher in phenylacetylene due to the electron-withdrawing nature of the phenyl ring, often leading to faster reaction kinetics compared to aliphatic alkynes like 1-octyne.

Comparative Performance Data: Phenylacetylene vs. 1-Octyne

The following table summarizes representative yields for the Sonogashira coupling of terminal alkynes with various aryl halides, illustrating the impact of alkyne structure and reaction conditions.

Entry Alkyne Aryl Halide Catalyst System Solvent / Base Yield (%) Reference
1PhenylacetyleneIodobenzenePd(OAc)₂ / Fe₃O₄@SiO₂-NHCSolvent-free / K₂CO₃95%[6]
21-OctyneIodobenzenePd(OAc)₂ / Fe₃O₄@SiO₂-NHCSolvent-free / K₂CO₃92%[6]
3Phenylacetylene4-IodotolueneNS-MCM-41-Pd / CuI / PPh₃Dioxane / Et₃N96%[4]
4Phenylacetylene4-BromoanisoleNS-MCM-41-Pd / CuI / PPh₃Dioxane / Et₃N92%[4]
51-Octyne4-IodoanisolePd(OAc)₂ / Thiazolo-TriazoleDMF / N-methylpiperazineSatisfactory Yield[6]
6Phenylacetylene2-BromotolueneNHC-Palladacycle / CuIPyrrolidineGood Yield[7]

Key Insights: Both aromatic and aliphatic alkynes are highly effective in Sonogashira couplings, generally providing excellent yields.[4][6] The choice of catalyst, ligand, and base system is crucial and can be tailored to accommodate the specific electronic properties of the coupling partners.[7] Copper-free systems are increasingly employed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[8]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a self-validating system for the coupling of an aryl iodide with phenylacetylene, adapted from established methodologies.[8][9]

  • Reagent Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF, 5 mL) via syringe. Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe, followed by a strong, non-nucleophilic base such as K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure diarylalkyne product.

Visualization: Sonogashira Experimental Workflow```dot

The Suzuki-Miyaura Coupling: A Tandem Approach for Internal Alkynes

The Suzuki-Miyaura reaction is a powerful method for C(sp²)-C(sp²) bond formation, coupling an organoboron species with an organohalide. F[10][11][12]or an internal alkyne like this compound to participate, it must first be transformed into a suitable organoboron reagent. This is typically achieved through a hydroboration reaction, which adds a B-H bond across the alkyne. This two-step, one-pot hydroboration-Suzuki coupling sequence is an excellent strategy for benchmarking the alkyne's reactivity and regioselectivity.

Mechanistic Rationale: The hydroboration of the asymmetric this compound can produce two different vinylborane regioisomers. The steric and electronic properties of the phenyl and hexyl groups dictate the selectivity of this step. The subsequent in-situ Suzuki coupling with an aryl halide then translates this regioselectivity into the final tri-substituted alkene product. This sequence provides a much richer dataset for efficiency than a simple coupling reaction.

Comparative Performance Data: Hydroboration-Suzuki Coupling

This table outlines expected outcomes when subjecting different alkyne types to a hydroboration-Suzuki tandem reaction, highlighting the critical issue of regioselectivity.

Entry Alkyne Substrate Key Challenge Expected Outcome Reference Concept
1This compound RegioselectivityMixture of regioisomeric alkene products, selectivity depends on borane agent and catalyst.
21-Octyne (Terminal)High RegioselectivityPredominantly the anti-Markovnikov vinylborane, leading to a single major product.
34-Octyne (Symmetrical Internal)No Regioselectivity IssueA single vinylborane intermediate is formed, leading to a single product.

Key Insights: The primary benchmark for this compound in this context is regiocontrol . While terminal and symmetrical internal alkynes provide a straightforward path to a single product, the dissymmetry of this compound requires careful optimization of the hydroboration agent (e.g., catecholborane, pinacolborane) and reaction conditions to favor one regioisomer over the other. The efficiency is thus measured not just by yield, but by the diastereomeric or regioisomeric ratio of the product.

Experimental Protocol: One-Pot Hydroboration-Suzuki Coupling
  • Hydroboration Step:

    • In an oven-dried Schlenk tube under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL).

    • Add catecholborane (1.1 mmol, 1.1 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates full consumption of the starting alkyne. The vinylborane intermediate is formed in situ.

  • Suzuki Coupling Step:

    • To the same flask containing the crude vinylborane, add the aryl halide (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and an aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 mmol, 3.0 equiv).

    • Fit the flask with a reflux condenser and heat the biphasic mixture to 80 °C with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction by TLC/GC-MS for the formation of the tri-substituted alkene product.

    • After completion (typically 12-24 hours), cool the mixture to room temperature and perform a standard aqueous workup as described in the Sonogashira protocol.

  • Purification:

    • Purify the crude product by flash column chromatography. Characterize the product and determine the regioisomeric ratio using ¹H NMR spectroscopy.

Visualization: Hydroboration-Suzuki Tandem Pathway

Hydroboration_Suzuki cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Suzuki Coupling Alkyne This compound Vinylborane Vinylborane Intermediate (Mixture of Regioisomers) Alkyne->Vinylborane Regioselective Addition Borane Catecholborane Borane->Vinylborane Pd_Cycle Pd(0) Catalytic Cycle Vinylborane->Pd_Cycle Transmetalation Product Trisubstituted Alkene Product Pd_Cycle->Product Reductive Elimination Aryl_Halide Aryl Halide Aryl_Halide->Pd_Cycle Base Aqueous Base Base->Pd_Cycle

Caption: Tandem hydroboration-Suzuki coupling pathway.

The Heck Reaction: Assessing Reactivity in Carbopalladation

The Mizoroki-Heck reaction classically couples an aryl or vinyl halide with an alkene. T[13][14]he mechanism involves carbopalladation followed by a crucial β-hydride elimination step to turn over the catalyst. When an alkyne is used as the substrate, the initial carbopalladation generates a vinyl-palladium intermediate. This species cannot undergo β-hydride elimination in the same manner and thus does not follow the classic Heck cycle.

Benchmarking through a Reductive Heck Variant: To meaningfully assess the efficiency of this compound in a Heck-type transformation, we must consider a modified protocol, such as a reductive Heck reaction . In this variant, a hydride source (e.g., formic acid) is added to intercept the vinyl-palladium intermediate, leading to a formal hydroarylation of the alkyne. This benchmarks the alkyne's ability to undergo the initial, critical carbopalladation step and the subsequent reductive cleavage.

Comparative Performance Data: Reductive Heck-Type Hydroarylation

The efficiency of this reaction is primarily determined by the yield and the regioselectivity of the hydroarylation.

Entry Alkyne Substrate Aryl Halide Hydride Source Expected Outcome Reference Concept
1This compound IodobenzeneFormic Acid / Et₃NGood yield, but regioselectivity is the main challenge. The aryl group can add to either carbon of the alkyne.
2Phenylacetylene IodobenzeneFormic Acid / Et₃NHigh yield and typically high regioselectivity, favoring addition at the terminal carbon.
31-Octyne IodobenzeneFormic Acid / Et₃NGood yield with high anti-Markovnikov regioselectivity.

Key Insights: Similar to the Suzuki pathway, the benchmark for this compound is regiocontrol . The electronic and steric bias provided by the phenyl and hexyl groups will direct the incoming aryl group from the palladium intermediate. Comparing the isomeric ratio of the resulting 1,2-disubstituted alkenes is the true measure of efficiency for this substrate, whereas terminal alkynes often give a single, predictable regioisomer in high yield.

Experimental Protocol: Reductive Heck-Type Hydroarylation
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a phosphine ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add a polar aprotic solvent like DMF (4 mL), followed by triethylamine (3.0 mmol, 3.0 equiv) and formic acid (2.0 mmol, 2.0 equiv), which serves as the hydride source.

  • Execution and Monitoring: Seal the tube and heat to 80-120 °C. Monitor the reaction by GC-MS.

  • Workup and Purification: After completion, cool the reaction, perform a standard aqueous workup, and purify by column chromatography to isolate and characterize the alkene products and determine the regioisomeric ratio.

Overall Conclusion and Recommendations

This guide demonstrates that while this compound is a valuable and versatile substrate, its efficiency in cross-coupling reactions cannot be assessed with a simple "pass/fail" metric. Its utility is intrinsically linked to the specific mechanistic demands of the reaction .

Reaction Type Suitability of this compound Primary Efficiency Benchmark Recommended Alternatives for Simplicity
Sonogashira Coupling Incompatible (Internal Alkyne)N/APhenylacetylene, 1-Octyne
Hydroboration-Suzuki Highly Suitable (Tandem)Regioselectivity of Boron Addition1-Octyne (for single isomer), 4-Octyne (for symmetry)
Reductive Heck Suitable (Modified)Regioselectivity of Aryl AdditionPhenylacetylene, 1-Octyne

Senior Scientist's Perspective:

This compound should not be viewed as a direct replacement for terminal alkynes in canonical reactions like the Sonogashira coupling. Its true value is unlocked in more sophisticated synthetic sequences where its internal, asymmetric nature can be leveraged.

  • Choose this compound when the goal is to create complex, tri- or tetra-substituted alkenes via tandem reactions like hydroboration-Suzuki or other carbometalation-coupling sequences. The key experimental challenge and measure of success will be the optimization and control of regioselectivity.

  • Choose phenylacetylene or 1-octyne for straightforward, high-yield construction of C(sp²)-C(sp) bonds via the Sonogashira reaction or for predictable outcomes in hydroarylation reactions. These substrates offer simplicity, high reactivity, and minimal challenges with regioselectivity, making them ideal for routine synthetic operations.

Ultimately, the "efficiency" of a substrate is defined by its fitness for a specific synthetic purpose. By understanding the mechanistic underpinnings of these cornerstone reactions, the synthetic chemist can select the optimal alkyne to achieve their desired molecular target with precision and control.

References

  • (No Source Provided)
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

  • Sonogashira coupling. (N/A). Wikipedia. [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2005). The Journal of Organic Chemistry. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (N/A). MDPI. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (N/A). Organic Chemistry Portal. [Link]

  • (No Source Provided)
  • (No Source Provided)
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (N/A). Pendidikan Kimia. [Link]

  • (No Source Provided)
  • (No Source Provided)
  • Suzuki Coupling. (N/A). Organic Chemistry Portal. [Link]

  • (No Source Provided)
  • Suzuki reaction. (N/A). Wikipedia. [Link]

  • (No Source Provided)
  • Heck Reaction. (N/A). Organic Chemistry Portal. [Link]

  • (No Source Provided)
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (N/A). National Institutes of Health (NIH). [Link]

  • Cross-Coupling Reactions of Unactivated Alkyl Halides. (N/A). CORE. [Link]

  • (No Source Provided)
  • What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. (2022). ACS Omega. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group, Princeton University. [Link]

  • The Suzuki Reaction. (N/A). Myers Group, Harvard University. [Link]

Sources

A Comparative Kinetic Analysis of 1-Phenyl-1-octyne and Other Alkynes in Fundamental Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the alkyne functional group offers a versatile platform for molecular elaboration. The reactivity of the carbon-carbon triple bond is, however, intricately modulated by its substituent patterns. This guide provides an in-depth analysis of the reaction kinetics of 1-phenyl-1-octyne, an internal alkyne bearing both an aromatic and an aliphatic substituent, in comparison to other representative alkynes, namely the terminal alkyne 1-octyne and the symmetrically substituted internal alkyne 4-octyne. Understanding these kinetic differences is paramount for reaction optimization, catalyst selection, and the strategic design of synthetic routes in pharmaceutical and materials science.

The Influence of Substituents on Alkyne Reactivity: An Overview

The kinetic behavior of alkynes is primarily governed by a combination of electronic and steric effects imparted by their substituents.

  • Electronic Effects: The phenyl group in this compound is electron-withdrawing through induction but can act as an electron-donating group through resonance. This dual nature can stabilize transition states and intermediates, influencing reaction rates. In contrast, the alkyl groups in 1-octyne and 4-octyne are electron-donating, which can affect the electron density of the triple bond.

  • Steric Effects: The bulky phenyl group in this compound can sterically hinder the approach of reagents to the triple bond, potentially slowing down reactions compared to less hindered alkynes like 1-octyne. 4-octyne, being an internal alkyne, also experiences more steric hindrance than its terminal isomer.

These fundamental differences in electronic and steric profiles lead to distinct kinetic outcomes in common alkyne transformations, as we will explore in the following sections.

Catalytic Hydrogenation: A Tale of Two Substituents

Mechanistic Considerations

The hydrogenation of alkynes over a heterogeneous catalyst, such as palladium, generally follows a Langmuir-Hinshelwood mechanism. This involves the competitive adsorption of the alkyne and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the triple bond.[1][2]

G cluster_catalyst Catalyst Surface Catalyst Catalyst Alkyne Alkyne Adsorbed_Alkyne Adsorbed Alkyne Alkyne->Adsorbed_Alkyne Adsorption H2 H2 Adsorbed_H Adsorbed Hydrogen H2->Adsorbed_H Adsorption Alkene_Intermediate Alkene Intermediate Adsorbed_Alkyne->Alkene_Intermediate First Hydrogenation Adsorbed_H->Alkene_Intermediate First Hydrogenation Alkane_Product Alkane Product Alkene_Intermediate->Alkane_Product Second Hydrogenation

Caption: Generalized workflow for catalytic hydrogenation of alkynes.

Comparative Kinetic Data

The following table summarizes the expected relative hydrogenation rates based on the study of 1-phenyl-1-propyne and general principles of alkyne reactivity.

AlkyneSubstituentsExpected Relative Rate of First HydrogenationRationale
This compound Phenyl, Hexyl (Internal)ModerateThe phenyl group can stabilize the partially reduced intermediate, but steric hindrance may slow the reaction.
1-Octyne Heptyl, Hydrogen (Terminal)HighTerminal alkynes are generally more reactive than internal alkynes due to less steric hindrance and the presence of an acidic proton.
4-Octyne Propyl, Propyl (Internal)LowSymmetrically substituted internal alkynes with two alkyl groups are sterically hindered and less electronically activated compared to phenyl-substituted or terminal alkynes.

Note: The rates are qualitative comparisons and can be significantly influenced by the specific catalyst and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of an Internal Alkyne

This protocol is adapted from the study of 1-phenyl-1-propyne hydrogenation and can be applied to this compound.[1][2]

  • Catalyst Preparation: A single-atom alloy catalyst (e.g., Pd1Ag3/Al2O3) is prepared to ensure high selectivity for the alkene product.

  • Reaction Setup: The alkyne (e.g., this compound) is dissolved in a suitable solvent (e.g., n-hexane) in a high-pressure reactor. The catalyst is added to the solution.

  • Hydrogenation: The reactor is purged with hydrogen and then pressurized to the desired hydrogen pressure (e.g., 5 bar). The reaction mixture is stirred vigorously at a constant temperature (e.g., 25 °C).

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the alkyne and the selectivity for the alkene and alkane products.

  • Data Analysis: The initial reaction rate is calculated from the linear portion of the conversion versus time plot.

Electrophilic Addition: The Role of Carbocation Stability

Electrophilic addition reactions, such as the addition of hydrogen halides (HX), are classic transformations of alkynes. The rate of these reactions is often dictated by the stability of the intermediate vinyl carbocation.

Mechanistic Considerations

The addition of an electrophile (E+) to an alkyne can proceed through two main mechanisms:

  • AdE2 Mechanism: A stepwise mechanism involving the formation of a vinyl carbocation intermediate. This is generally slower for alkynes than for alkenes due to the higher energy of the vinyl carbocation.[4][5][6]

  • AdE3 Mechanism: A termolecular mechanism where a nucleophile assists in the attack of the electrophile, avoiding the formation of a high-energy vinyl carbocation. This pathway is more common for alkynes, especially in the presence of high concentrations of nucleophiles.

G cluster_AdE2 AdE2 Mechanism cluster_AdE3 AdE3 Mechanism Alkyne_AdE2 Alkyne Vinyl_Cation Vinyl Cation Intermediate Alkyne_AdE2->Vinyl_Cation + E+ E+ E+ Product_AdE2 Addition Product Vinyl_Cation->Product_AdE2 + Nu- Nu- Nu- Alkyne_AdE3 Alkyne Transition_State Termolecular Transition State Alkyne_AdE3->Transition_State E+_Nu- E-Nu E+_Nu-->Transition_State Product_AdE3 Addition Product Transition_State->Product_AdE3

Caption: Comparison of AdE2 and AdE3 mechanisms for electrophilic addition to alkynes.

Comparative Kinetic Analysis

The phenyl group in this compound plays a crucial role in stabilizing the vinyl carbocation through resonance, which can accelerate the AdE2 pathway compared to alkyl-substituted alkynes.

AlkyneSubstituentsExpected Relative Rate of Electrophilic AdditionRationale
This compound Phenyl, Hexyl (Internal)HighThe phenyl group effectively stabilizes the intermediate vinyl carbocation through resonance, favoring the AdE2 mechanism.
1-Octyne Heptyl, Hydrogen (Terminal)ModerateThe terminal alkyne forms a less stable primary vinyl carbocation, making the AdE2 pathway slower. The AdE3 mechanism may be more competitive.
4-Octyne Propyl, Propyl (Internal)LowAlkyl groups offer less stabilization to the vinyl carbocation compared to a phenyl group, resulting in a slower reaction rate.

Cycloaddition Reactions: The Impact of Strain and Electronics

Cycloaddition reactions, particularly the [3+2] azide-alkyne cycloaddition ("click chemistry"), are powerful tools for bioconjugation and materials synthesis. The kinetics of these reactions are highly sensitive to the electronic nature and strain of the alkyne.

Mechanistic Considerations

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a catalytic cycle involving the formation of a copper acetylide intermediate. The rate of this reaction is influenced by the ease of formation and reactivity of this intermediate.

Comparative Kinetic Insights

While specific kinetic data for this compound in CuAAC are not available, we can infer its reactivity based on general principles. The electron-withdrawing nature of the phenyl group can influence the acidity of a terminal alkyne's proton, but in an internal alkyne like this compound, steric factors are likely to be more dominant.

AlkyneSubstituentsExpected Relative Rate of CuAACRationale
This compound Phenyl, Hexyl (Internal)LowInternal alkynes are generally less reactive in CuAAC than terminal alkynes due to the lack of a terminal proton for facile copper acetylide formation and increased steric hindrance.
1-Octyne Heptyl, Hydrogen (Terminal)HighTerminal alkynes are the preferred substrates for CuAAC due to the presence of the acidic terminal proton, which readily forms the key copper acetylide intermediate.
4-Octyne Propyl, Propyl (Internal)Very LowSymmetrically substituted internal alkynes are generally unreactive in CuAAC under standard conditions due to significant steric hindrance and the absence of a terminal proton.

Conclusion

The kinetic behavior of this compound is a nuanced interplay of electronic and steric effects imparted by its phenyl and hexyl substituents. In catalytic hydrogenation, it is expected to exhibit a moderate reaction rate, likely slower than the terminal alkyne 1-octyne but faster than the sterically hindered internal alkyne 4-octyne. For electrophilic additions, the resonance-stabilizing effect of the phenyl group is anticipated to make this compound significantly more reactive than its alkyl-substituted counterparts. Conversely, in copper-catalyzed azide-alkyne cycloadditions, the internal nature of this compound renders it less reactive than terminal alkynes like 1-octyne.

This comparative analysis underscores the importance of substituent effects in dictating the reaction kinetics of alkynes. A thorough understanding of these principles is essential for researchers and drug development professionals to effectively harness the synthetic potential of this versatile functional group. The provided experimental protocols and mechanistic insights serve as a foundation for further investigation and optimization of reactions involving this compound and related alkynes.

References

  • Rassolov, A. V., Mashkovsky, I. S., Baeva, G. N., Bragina, G. O., Smirnova, N. S., Markov, P. V., Bukhtiyarov, A. V., Wärnå, J., Stakheev, A. Y., & Murzin, D. Y. (2021). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. Nanomaterials (Basel, Switzerland), 11(12), 3286. [Link]

  • Rassolov, A. V., Mashkovsky, I. S., Baeva, G. N., Bragina, G. O., Smirnova, N. S., Markov, P. V., Bukhtiyarov, A. V., Wärnå, J., Stakheev, A. Y., & Murzin, D. Y. (2021). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. PubMed, 34947637. [Link]

  • Rassolov, A. V., Mashkovsky, I. S., Baeva, G. N., Bragina, G. O., Smirnova, N. S., Markov, P. V., Bukhtiyarov, A. V., Wärnå, J., Stakheev, A. Y., & Murzin, D. Y. (2021). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. ResearchGate. [Link]

  • Deng, G., & Li, C. J. (2004). A highly efficient and practical catalyst for the synthesis of terminal alkynes. Angewandte Chemie (International ed. in English), 43(21), 2910–2912.
  • Asad, M., & Ali, N. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]

  • Tang, B. Z., Poon, W. H., Leung, S. M., Shen, P. P., & Lee, H. H. (1997). Scheme 1 Synthetic route to 1-phenyl-1-octynes. ResearchGate. [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society, 132(33), 11629–11642. [Link]

  • de Souza, R. O., & da Silva, F. M. (2022). A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO2 in the Presence of a Chiral Additive. Industrial & Engineering Chemistry Research, 61(17), 5783–5789. [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • Chemistry Steps. Electrophilic Addition Reactions of Alkynes. [Link]

  • LibreTexts Chemistry. 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Understanding the chemical's properties is the foundation of its safe management. 1-Phenyl-1-octyne is a substituted alkyne with a molecular formula of C₁₄H₁₈ and a molecular weight of approximately 186.3 g/mol .[5][6] Based on structurally similar compounds like 1-octyne, a comprehensive risk assessment must presume that this compound is a flammable liquid and may be harmful if swallowed, inhaled, or comes into contact with skin. Furthermore, many organic solvents and hydrocarbons are toxic to aquatic life.[7]

Table 1: Physicochemical and Inferred Hazard Profile of this compound

PropertyValue / Inferred HazardRationale / Source
CAS Number 16967-02-5Chemical Abstracts Service Registry Number.[2][5]
Molecular Formula C₁₄H₁₈NIST Chemistry WebBook.[5][6]
Molecular Weight 186.29 g/mol NIST Chemistry WebBook.[5]
Physical State Likely a liquid at room temperatureBased on analogous compounds.
Flammability Assumed to be a flammable liquid Analogy with 1-octyne and 1-octene, which are highly flammable.[7]
Toxicity Potential for aspiration toxicity ; may be fatal if swallowed and enters airways.A common hazard for hydrocarbons; analogous to 1-octyne.
Environmental Assumed to be harmful or toxic to aquatic life with long-lasting effects.A common characteristic of aromatic hydrocarbons and alkynes.[8]
Reactivity May form explosive peroxides; reacts with strong oxidizing agents.A known risk for alkynes and other unsaturated hydrocarbons.[7][9]

Given these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality and Justification
Eye Protection Chemical safety goggles with side-shields (ANSI Z87.1 compliant).Protects against splashes of the chemical which may cause eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. The substance may defat the skin, causing dryness or cracking.[7]
Body Protection Flame-retardant lab coat.Provides a barrier against spills and protects from fire hazards due to flammability.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation of vapors, which could cause respiratory tract irritation or dizziness.[10][7]

Pre-Disposal Protocol: Waste Segregation and Containment

Proper disposal begins at the point of generation. The cardinal rule of hazardous waste management is to never mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[11] Commingling incompatible chemicals can lead to dangerous reactions, and mixing hazardous with non-hazardous waste unnecessarily increases disposal costs and regulatory burdens.

The Causality of Segregation: this compound, as a non-halogenated organic compound, must be segregated from halogenated solvents (e.g., dichloromethane, chloroform), strong oxidizers, acids, and bases. Mixing with oxidizers could create a fire or explosion hazard. Keeping it separate ensures it can be managed through the correct disposal route, which is typically fuel blending or incineration.[12]

Step-by-Step Segregation and Storage:

  • Identify the Waste Stream: Designate a specific waste container exclusively for this compound and other non-halogenated organic waste.

  • Select an Appropriate Container: Use a chemically resistant container, preferably made of high-density polyethylene (HDPE) or glass. The container must have a secure, vapor-tight screw cap to prevent the release of flammable vapors.[3]

  • Label the Container: Proper labeling is a critical regulatory requirement.[13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste.

    • The approximate concentration of each component.

    • The associated hazards (e.g., "Flammable," "Aspiration Hazard").

    • The date accumulation started.

  • Store Safely: The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13] It must be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks. Keep the container closed at all times except when adding waste.[3]

Step-by-Step Disposal Procedure

Once the waste container is ready for removal (typically when it is 90% full or has been accumulating for a specified period, e.g., one year), follow these steps to ensure a safe and compliant transfer.[13]

  • Finalize the Waste Manifest: Ensure the hazardous waste label is complete and accurate.

  • Ensure Secure Closure: Tightly seal the cap on the waste container to prevent leaks or vapor release during transport.

  • Inspect Container Integrity: Check the container for any signs of damage, cracks, or external contamination. If contaminated, decontaminate the exterior with an appropriate solvent and wipe. Dispose of the wipe as hazardous waste.

  • Contact EHS for Pickup: Do not transport the waste yourself outside of the laboratory. Contact your institution's EHS department to schedule a pickup.[12] They are trained professionals who will manage the waste according to federal and local regulations.[4]

  • Documentation: Retain any documentation provided by the EHS office. This creates a record of the waste's journey from the generation point to the final disposal facility, which is a requirement of the EPA's "cradle-to-grave" hazardous waste tracking system.[14]

The disposal workflow is a self-validating system designed to prevent errors and ensure safety at each stage. The following diagram illustrates this logical process.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Final Disposal Path A Waste this compound Generated B Assess Hazards: - Flammable - Aspiration Toxin - Aquatic Toxin A->B C Select Approved Non-Halogenated Organic Waste Container B->C Initiate Disposal Protocol D Label Container: 'Hazardous Waste', Contents, Hazards, Date C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Container Full (90%) or Accumulation Time Limit Reached E->F Ready for Pickup G Inspect & Securely Close Container F->G H Contact EHS for Waste Pickup G->H I Waste Transferred to Licensed Disposal Facility (TSDF) H->I

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

  • Small Spill (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad.[7] Do not use combustible materials like paper towels on a large spill.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[15][8]

    • Clean the spill area with a suitable solvent, and dispose of cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.

    • Close the laboratory doors to contain the vapors.

    • Call your institution's emergency number or 911 and report the chemical spill. Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do NOT induce vomiting, as this increases the risk of aspiration into the lungs.[10]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for an analogous compound like 1-octyne to the medical personnel.

By adhering to these rigorous, well-documented procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • Chemical Properties of this compound (CAS 16967-02-5) . Cheméo. [Link]

  • This compound . NIST WebBook. [Link]

  • This compound . NIST WebBook (structure). [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management . Arkansas State University. [Link]

  • SAFETY DATA SHEET - 1-Octene . Airgas. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • ICSC 0934 - 1-OCTENE . International Labour Organization. [Link]

  • Safety Data Sheet: 1-Octene . Chemos GmbH & Co.KG. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . GIT Laboratory Journal. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Preparation of substituted enol derivatives from terminal alkynes and their synthetic utility . National Institutes of Health. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Phenyl-1-octyne

Author: BenchChem Technical Support Team. Date: February 2026

The high reactivity of terminal alkynes, characterized by their sp-hybridized carbon termini, makes them valuable precursors in chemical synthesis.[1][2] However, this reactivity also necessitates stringent safety protocols to mitigate potential hazards. Due to the limited availability of specific safety data for 1-Phenyl-1-octyne, this guide synthesizes information from analogous compounds, such as 1-octyne and 1-phenyl-1-propyne, and established best practices for handling air-sensitive and reactive chemicals.[3][4][5]

Hazard Assessment of this compound
  • Flammability: Analogous compounds like 1-octyne and 1-phenyl-1-propyne are classified as flammable or combustible liquids.[6][7] Therefore, this compound should be treated as a flammable substance, and kept away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Aspiration Hazard: 1-Octyne is identified as a potential aspiration hazard, meaning ingestion could lead to serious lung damage.[6][8] This risk should be assumed for this compound.

  • Skin and Eye Irritation: Chemicals of this class may cause irritation upon contact with skin and eyes.[6][9]

  • Reactivity: Terminal alkynes are known for their high reactivity and can undergo vigorous or explosive reactions under certain conditions, such as in the presence of strong bases or certain metals.[1][10] They can also form explosive peroxides, especially if distilled after prolonged storage.[11]

Table 1: Physicochemical and Hazard Data of Analogous Compounds

Property1-Octyne1-Phenyl-1-propyne
CAS Number 629-05-0673-32-5
Molecular Formula C8H14C9H8
Molecular Weight 110.20 g/mol 116.16 g/mol
Boiling Point 127-128 °C185-186 °C
Flash Point 16 °C (60.8 °F)62 °C (143.6 °F)
Hazards Highly flammable liquid and vapor, Aspiration hazard.[8][12]Combustible liquid.[7]
Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to ensure personal safety when handling this compound. The following equipment is mandatory and should be selected based on resistance to organic solvents and potential splash hazards.[13][14][15][16]

  • Hand Protection:

    • Gloves: Chemical-resistant gloves are the first line of defense against skin contact.[17] Nitrile gloves offer good resistance to a range of chemicals and are suitable for tasks with a low risk of splash.[13][17] For extended handling or when there is a greater risk of immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended due to their high permeation resistance to many organic solvents.[13][15] Always inspect gloves for any signs of degradation or puncture before use.[18]

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that form a seal around the eyes are essential to protect against splashes and vapors.[15][19]

    • Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the material or when there is a significant splash risk.[13][17]

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is mandatory to protect against splashes and potential fires.

    • Chemical Apron: For procedures involving larger volumes or a higher risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[13]

  • Footwear:

    • Closed-toe Shoes: Sturdy, closed-toe shoes made of a non-porous material are required to protect the feet from spills.[16]

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling hazardous chemicals.

Caption: PPE Selection Workflow for this compound.

Step-by-Step Handling Protocol

Handling this compound requires meticulous attention to detail to prevent exposure and ensure the integrity of the experiment. Given its potential air-sensitivity, an inert atmosphere is recommended for many procedures.[3][5]

  • Preparation:

    • Work within a certified chemical fume hood with the sash at the lowest practical working height.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Remove all potential ignition sources from the work area.[6][20]

    • If the procedure is air-sensitive, prepare a Schlenk line or an inert atmosphere glovebox.[5] All glassware should be thoroughly dried.[3]

  • Donning PPE:

    • Put on the required PPE in the correct order: lab coat, closed-toe shoes, safety goggles, face shield, and finally, gloves.

  • Chemical Transfer:

    • For transfers outside of a glovebox, use syringe techniques with a dry, inert gas like nitrogen or argon to maintain an inert atmosphere.[3][21]

    • Use a long needle to avoid tipping the reagent bottle.[4][21]

    • Ensure all connections are secure to prevent leaks.

  • During the Reaction:

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

    • Maintain the inert atmosphere as required.

  • Post-Handling:

    • Quench any reactive materials carefully using an appropriate procedure.

    • Clean all equipment that has come into contact with this compound.[21]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.[9]

  • Waste Segregation:

    • Unused Product: Do not dispose of unused this compound down the drain.[9] It should be treated as hazardous waste and kept in its original, tightly sealed container.[9]

    • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.

    • Contaminated Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone). The first rinsate must be collected as hazardous waste.[9][22] Subsequent rinses can be managed according to institutional guidelines.[9]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Store waste in a cool, dry, and well-ventilated area away from incompatible materials, particularly oxidizing agents.[9][19]

  • Final Disposal:

    • Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[6][9]

This structured approach to handling and disposal, rooted in a comprehensive understanding of the potential hazards, is paramount for the safe and effective use of this compound in a research environment.

References

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]

  • 10.8: Alkynes. Chemistry LibreTexts. [Link]

  • Reactions of terminal alkynes regulated by precursor design. ResearchGate. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Ch 9 : Alkylation of Terminal Alkynes. University of Calgary. [Link]

  • material safety data sheet - 1-Phenyl-1-propyne. Capot Chemical. [Link]

  • SAFETY DATA SHEET - 1-Octene. Airgas. [Link]

  • Personal Protective Equipment. Auburn University. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. UNMC. [Link]

  • 1-Octyne. PubChem. [Link]

  • ICSC 0934 - 1-OCTENE. INCHEM. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1-octyne
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1-octyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.